molecular formula C10H9N B018517 4-Methylisoquinoline CAS No. 1196-39-0

4-Methylisoquinoline

Número de catálogo: B018517
Número CAS: 1196-39-0
Peso molecular: 143.18 g/mol
Clave InChI: OCOLIBYZTNPPAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methylisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H9N and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLIBYZTNPPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152518
Record name Isoquinoline, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-39-0
Record name Isoquinoline, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methylisoquinoline CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylisoquinoline

Topic: this compound CAS Number: 1196-39-0 For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates essential data, including its physicochemical properties, spectroscopic profile, synthetic methodologies, and safety protocols, to serve as a foundational resource for professionals in research and drug development.

Core Chemical Data

This compound is a derivative of isoquinoline (B145761), a structural isomer of quinoline. Its chemical identity is established by the following identifiers.

PropertyValueSource
CAS Number 1196-39-0[1][2][3][4][5]
Molecular Formula C₁₀H₉N[1][3][4]
Molecular Weight 143.19 g/mol [1][4][5]
IUPAC Name This compound[5]
InChI InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3[2][5]
SMILES Cc1cncc2ccccc12[2]
Appearance Clear Yellow to Orange Oil[4]
Storage 2-8°C Refrigerator[4]

Physicochemical Properties

PropertyValueSource
Exact Mass 143.0735 g/mol [2][5]
XLogP3-AA 2.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]
Topological Polar Surface Area 12.9 Ų[5]
Boiling Point Not Available[3]
Melting Point Not Available[3]
Density Not Available[3]

Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for the parent compound are not detailed in the search results, predicted data for its derivatives and general knowledge of similar structures allow for an accurate estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands:

  • C-H stretching (aromatic and methyl): 2850-3100 cm⁻¹[6]

  • Aromatic C=C and C=N stretching: 1400-1600 cm⁻¹[6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 143.19.

Experimental Protocol for Spectroscopic Analysis

A general procedure for acquiring spectroscopic data for a compound like this compound is as follows:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.[7]

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz for ¹H).[7] For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7]

    • Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).[7]

  • IR Spectroscopy:

    • Sample Preparation: Prepare a sample as a KBr pellet by mixing 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent pellet.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[6]

    • Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the 4000-400 cm⁻¹ range.[7]

  • Mass Spectrometry:

    • Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[6]

Synthesis and Reactivity

This compound serves as a valuable starting material in organic synthesis.[4][8] A key application is in the synthesis of substituted isoquinolines, such as 4-Methylisoquinolin-8-amine, a building block for biologically active compounds.[8]

Synthesis of 4-Methylisoquinolin-8-amine from this compound

This two-step synthesis involves a regioselective nitration followed by a reduction.[8]

  • Nitration: this compound is treated with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (below 0°C) to yield 4-methyl-8-nitroisoquinoline.[8] The reaction's progress can be monitored by thin-layer chromatography (TLC).[8]

  • Reduction: The resulting nitro-intermediate is then reduced to the primary amine, 4-Methylisoquinolin-8-amine, using reagents such as iron in hydrochloric acid or catalytic hydrogenation (H₂, Pd/C).[8] Another method involves using tin(II) chloride dihydrate in concentrated hydrochloric acid under reflux.

G cluster_0 Synthesis of 4-Methylisoquinolin-8-amine A This compound (Starting Material) B Nitration (H₂SO₄, HNO₃, <0°C) A->B Step 1 C 4-Methyl-8-nitroisoquinoline (Intermediate) B->C D Reduction (Fe, HCl or H₂, Pd/C) C->D Step 2 E 4-Methylisoquinolin-8-amine (Final Product) D->E

Caption: Synthesis workflow for 4-Methylisoquinolin-8-amine.

Applications in Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][9][10] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][11][12]

Potential as Kinase Inhibitors

Derivatives of isoquinoline have been investigated for their role in various signaling pathways.[6] Many kinase inhibitors feature a hinge-binding motif to the ATP-binding site of the kinase, and the nitrogen atom in the isoquinoline ring can act as a hinge-binding element.[6] This makes this compound and its derivatives compelling candidates for the development of novel kinase inhibitors for applications in oncology.[13][14]

G cluster_0 Kinase Inhibition by Isoquinoline Derivative Kinase Kinase ATP Binding Site Binding Binding & Inhibition Kinase->Binding Inhibitor This compound Derivative Inhibitor->Kinase Competes with ATP Inhibitor->Binding ATP ATP ATP->Kinase Binds NoPhospho Substrate (No Phosphorylation) Binding->NoPhospho Blocks Signal

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

Specific safety data for this compound is limited. Therefore, safety procedures are based on data for structurally similar compounds like 4-methylquinoline (B147181) and 8-aminoisoquinoline.[15] It is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may be toxic in contact with skin.[15][16]

Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[15][16]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[15][16]
Skin IrritationCategory 2H315: Causes skin irritation[15][16][17]
Eye IrritationCategory 2AH319: Causes serious eye irritation[15][16][17]
Respiratory IrritationCategory 3H335: May cause respiratory irritation[17]
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects[15][16]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][17]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[15]

  • Respiratory Protection: If working outside a fume hood or if aerosols/dust may be generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling.[15][17] Do not eat, drink, or smoke in the work area.[15]

G cluster_0 Safe Handling Workflow Start Receive Compound Assess Assess Hazards (Review SDS) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Work Work in Fume Hood PPE->Work Handle Handle with Care (Avoid Inhalation/Contact) Work->Handle Store Store Properly (Cool, Dry, Well-Ventilated) Handle->Store Dispose Dispose of Waste (Follow Regulations) Handle->Dispose End Decontaminate & Clean Store->End Dispose->End

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key structural motif in numerous biologically active compounds, a thorough understanding of its characteristics is paramount for its application in novel synthesis and drug discovery programs.

Core Chemical and Physical Properties

This compound is a derivative of isoquinoline (B145761) with a methyl group at the C4 position. While some experimental data is limited, its properties can be reliably predicted and are comparable to its structural isomer, 4-methylquinoline (B147181).

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Methylquinoline (for comparison)
Molecular Formula C₁₀H₉N[1][2][3]C₁₀H₉N[4]
Molecular Weight 143.18 g/mol [1]143.18 g/mol [4]
Appearance -Colorless, oily liquid[4]
Melting Point Not available[2]9.5 °C[4][5]
Boiling Point Not available[2]261-263 °C[4][5]
Density Not available[2]1.0826 g/mL at 20 °C[4]
Solubility -Slightly soluble in water, miscible with alcohol and oils[5]
logP (XLogP3) 2.5[1]2.61[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables provide predicted data based on its structural features and comparison with analogous compounds.[6]

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1~8.5 - 8.7s
H-3~7.2 - 7.4s
Aromatic H~7.0 - 8.0m
4-CH₃~2.4 - 2.6s
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=N~150 - 155
Aromatic C-H~120 - 140
Aromatic C (quaternary)~125 - 145
CH₃~15 - 20

Table 4: Predicted FT-IR Spectral Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C and C=N Stretch1400 - 1600

Synthesis and Reactivity

The isoquinoline scaffold is a valuable building block in organic synthesis. Several methods for the preparation of this compound have been developed.

Synthesis of this compound

A versatile approach involves a palladium-catalyzed Heck reaction followed by intramolecular cyclization.[7]

G start o-Tolualdehyde imine o-Tolualdehyde tert-butylimine start->imine Condensation with tert-Butylamine lithiated Lithiated Intermediate imine->lithiated Lithiation (n-BuLi) cyclized Cyclized Intermediate lithiated->cyclized Reaction with Acetonitrile product This compound cyclized->product Aromatization

Caption: Synthetic pathway for this compound.

Key Reactions: Synthesis of 4-Methylisoquinolin-8-amine (B15247360)

This compound is a key starting material for the synthesis of its amino derivatives, which are important intermediates in pharmaceutical research.[8] The synthesis of 4-methylisoquinolin-8-amine is typically achieved through a two-step process involving nitration followed by reduction.[9]

G start This compound nitro 4-Methyl-8-nitroisoquinoline start->nitro Nitration (HNO₃/H₂SO₄) amine 4-Methylisoquinolin-8-amine nitro->amine Reduction (Fe/HCl or H₂/Pd-C)

Caption: Synthesis of 4-Methylisoquinolin-8-amine.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)[9]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid and cool the mixture to 0°C using an ice bath.[9]

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize it with a cold aqueous sodium hydroxide (B78521) solution to a pH of approximately 8-9.[9]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)[10]
  • Reaction Setup: Dissolve or suspend 4-methyl-8-nitroisoquinoline in a suitable solvent such as ethanol (B145695) or acetic acid.[10]

  • Addition of Reducing Agent: Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.[10]

  • Reaction Monitoring: Heat the reaction mixture to reflux if necessary and monitor the reaction progress by TLC until the starting material is consumed.[10]

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solids. Remove the solvent under reduced pressure. The resulting crude 4-methylisoquinolin-8-amine can then be purified by column chromatography or recrystallization.[10]

Safety and Handling

Conclusion

This compound is a versatile building block with significant potential in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties, spectroscopic profile, and synthetic utility, serving as a valuable resource for researchers in the field. Further investigation into its biological activities and applications is warranted.

References

4-Methylisoquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-methylisoquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, provides established experimental protocols for the synthesis of key derivatives, and outlines potential biological interactions based on the well-documented activities of the broader isoquinoline (B145761) class.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₉NPubChem[1]
Molecular Weight 143.18 g/mol PubChem[1][2]
CAS Number 1196-39-0Santa Cruz Biotechnology[3]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=CN=CC2=CC=CC=C12PubChem[1]
InChIKey OCOLIBYZTNPPAB-UHFFFAOYSA-NPubChem[1]

Synthetic Protocols

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The synthesis of derivatives, such as 4-methylisoquinolin-8-amine (B15247360), is of significant interest for developing novel therapeutics, particularly in oncology.[4]

Synthesis of 4-Methylisoquinolin-8-amine

A common route to 4-methylisoquinolin-8-amine involves a two-step process starting from this compound: nitration followed by reduction.[6][7]

Part 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This procedure introduces a nitro group at the 8-position of the isoquinoline ring under acidic conditions.[6]

  • Materials:

  • Apparatus:

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C using an ice bath.[6]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[6]

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[6]

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[6]

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

    • The crude product can be purified by column chromatography on silica (B1680970) gel.[6]

Part 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to an amine.[6]

  • Materials:

    • 4-Methyl-8-nitroisoquinoline

    • Tin(II) chloride (SnCl₂) or Iron powder (Fe) with a catalytic amount of concentrated hydrochloric acid (HCl)[6][7]

    • Ethanol

    • Saturated aqueous solution of sodium bicarbonate

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (using Tin(II) chloride):

    • In a round-bottom flask, dissolve 4-methyl-8-nitroisoquinoline in ethanol.

    • Add tin(II) chloride to the solution.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours.[6]

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[6]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • The crude product can be purified by column chromatography on silica gel to yield 4-methylisoquinolin-8-amine.[6]

The following diagram illustrates the workflow for the synthesis of 4-methylisoquinolin-8-amine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A This compound B Dissolve in H₂SO₄ at 0°C A->B C Add HNO₃/H₂SO₄ dropwise (< 5°C) B->C D Stir at RT (2-3h) C->D E Quench on ice & Neutralize (NaOH) D->E F Extract with CH₂Cl₂ E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I 4-Methyl-8-nitroisoquinoline H->I J 4-Methyl-8-nitroisoquinoline K Dissolve in Ethanol J->K L Add SnCl₂ & Reflux (3-4h) K->L M Neutralize (NaHCO₃) L->M N Extract with Ethyl Acetate M->N O Dry & Concentrate N->O P Purify (Column Chromatography) O->P Q 4-Methylisoquinolin-8-amine P->Q

Synthetic workflow for 4-Methylisoquinolin-8-amine.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader isoquinoline class of compounds is known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[8][9]

Derivatives of the closely related isoquinoline, quinoline, and quinazoline (B50416) scaffolds have shown significant activity as inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis.[4] The nitrogen atom in the isoquinoline ring can act as a hinge-binding element in the ATP-binding site of kinases, a common mechanism of action for many kinase inhibitors.[10] For example, 4-cyano-3-methylisoquinoline (B179422) has been identified as a potent, cell-permeable, and specific inhibitor of protein kinase A (PKA), with inhibition being competitive with respect to ATP.

Given this context, it is plausible that this compound derivatives could be developed as kinase inhibitors. A hypothetical mechanism of action is depicted below.

cluster_kinase Kinase ATP-Binding Pocket cluster_molecules cluster_process ATP_Site ATP Binding Site Substrate Substrate ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Inhibitor This compound Derivative Inhibitor->ATP_Site Competitively Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Biological_Effect Downstream Biological Effect Phospho_Substrate->Biological_Effect

Potential mechanism of action via kinase inhibition.

This diagram illustrates how a this compound derivative might act as a competitive inhibitor at the ATP-binding site of a protein kinase, thereby blocking the phosphorylation of a substrate and inhibiting downstream signaling. Further research is necessary to identify the specific kinases targeted by this compound derivatives and to elucidate their precise roles in cellular signaling pathways. The amino group on derivatives like 4-methylisoquinolin-8-amine provides a crucial point for further chemical modifications to explore structure-activity relationships.[11]

References

An In-Depth Technical Guide to the Structure, Synthesis, and Applications of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 4-Methylisoquinoline, a key heterocyclic aromatic compound. It details the core molecular structure, physicochemical properties, and established synthetic routes for its derivatization. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis of key derivatives and evaluation of their biological activity. Particular emphasis is placed on the role of the isoquinoline (B145761) scaffold as a "privileged structure" in medicinal chemistry, exploring its applications in the development of novel therapeutics, particularly as kinase inhibitors. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Core Molecular Structure and Properties

This compound is a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methyl group substituted at the 4-position.[1] This aromatic heterocyclic system is the foundational core for a wide range of biologically active molecules.[2]

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a reference for database searches and regulatory documentation.

IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 1196-39-0[3][4]
Molecular Formula C₁₀H₉N[3][4][5]
Canonical SMILES CC1=CN=CC2=CC=CC=C12[3]
InChI InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3[3]
InChIKey OCOLIBYZTNPPAB-UHFFFAOYSA-N[3]
Physicochemical Properties

The computed physicochemical properties of this compound offer insights into its behavior in chemical and biological systems. Notably, experimental data for properties such as melting and boiling points are not widely reported in the literature.[5]

PropertyValueReference
Molecular Weight 143.18 g/mol [3][4]
Exact Mass 143.0735 g/mol [3]
XLogP3 2.5[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]
Topological Polar Surface Area 12.9 Ų[3]

Synthesis and Reactivity

While this compound is often a commercially available starting material, its derivatives are central to its application in drug discovery.[6] The reactivity of the core structure is typically exploited to synthesize functionalized analogues, such as 4-Methylisoquinolin-8-amine, a key intermediate.[6][7]

Synthesis of Key Intermediate: 4-Methylisoquinolin-8-amine

A reliable two-step pathway to 4-Methylisoquinolin-8-amine begins with the regioselective nitration of this compound, followed by the reduction of the resulting nitro group.[6]

G cluster_legend Legend Start This compound Step1 Step 1: Nitration Start->Step1 H₂SO₄, HNO₃ Intermediate 4-Methyl-8-nitroisoquinoline Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Fe, HCl or H₂, Pd/C Product 4-Methylisoquinolin-8-amine Step2->Product key_start Starting Material key_process Process Step key_product Final Product

Caption: Overall synthesis pathway for 4-Methylisoquinolin-8-amine.

Further Derivatization

The amino group on 4-Methylisoquinolin-8-amine serves as a versatile handle for introducing a wide variety of functional groups through reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[8][9] This allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.

G Core 4-Methylisoquinolin-8-amine (Core Structure) Acylation Acylation (e.g., with R-COCl) Core->Acylation Alkylation Alkylation (e.g., with R-Br) Core->Alkylation Buchwald Buchwald-Hartwig Amination Core->Buchwald Aryl Halide, Pd Catalyst Product_A Amide Derivatives Acylation->Product_A Product_B Alkylated Amines Alkylation->Product_B Product_C N-Aryl Derivatives Buchwald->Product_C

Caption: Potential derivatization reactions of 4-Methylisoquinolin-8-amine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and for the biological evaluation of its derivatives.

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This procedure details the regioselective nitration of this compound at the 8-position under acidic conditions.[7]

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Sodium Hydroxide (B78521) (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C using an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.[7]

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[7]

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[7]

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

    • The crude product can be purified by column chromatography on silica (B1680970) gel.[7]

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes two common methods for the reduction of the nitro-intermediate to the final amine product.[6]

  • Method A: Catalytic Hydrogenation

    • Dissolve 4-methyl-8-nitroisoquinoline in a suitable solvent (e.g., ethanol (B145695) or methanol) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the product.[6]

  • Method B: Metal/Acid Reduction

    • Suspend 4-methyl-8-nitroisoquinoline in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through Celite.

    • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • The crude product can be purified by column chromatography or recrystallization.[6]

Protocol 3: General Procedure for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives against cancer cell lines.[2]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

    • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

G Start Seed Cells in 96-Well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Dissolve Add DMSO to Dissolve Formazan Incubate3->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Calculate IC₅₀ Values Read->Analyze

Caption: General workflow for an MTT cytotoxicity assay.

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[10] Derivatives of this compound are attractive candidates for drug discovery programs.

Kinase Inhibition

Many kinase inhibitors feature a hinged binding motif to the ATP-binding site of the kinase, and the 4-aminoisoquinoline (B122460) core is integral to the design of such molecules.[2][10] For example, 4-cyano-3-methylisoquinoline (B179422) has been identified as a potent and specific inhibitor of protein kinase A (PKA) with an IC₅₀ value of 30 nM, where inhibition is competitive with respect to ATP.[11] This highlights the potential of the this compound scaffold in developing targeted cancer therapies.

G Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase Downstream Kinase (e.g., PKA) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (uses ATP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Inhibits (ATP Competitive)

Caption: Simplified kinase signaling pathway showing the point of inhibition.

Anticancer and Neuroprotective Potential

Analogues of this compound have demonstrated significant biological activity. The table below shows the cytotoxic effects of related 4-aminoquinoline (B48711) compounds against human breast cancer cell lines, providing a context for the potential of this compound derivatives as anticancer agents.[2]

CompoundCell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468< 1[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF71.5[2]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF72.5[2]
ChloroquineMDA-MB-46820[2]
ChloroquineMCF725[2]

Furthermore, certain isoquinoline derivatives have shown potential in treating neurodegenerative conditions like Alzheimer's disease and schizophrenia.[2][12]

Conclusion

This compound is a fundamental heterocyclic compound whose rigid, aromatic structure serves as a valuable scaffold in medicinal chemistry. While detailed experimental data on the parent molecule is limited, its utility as a starting material for a diverse range of biologically active derivatives is well-established. The demonstrated success of related isoquinoline and quinoline compounds, particularly as kinase inhibitors, underscores the significant potential of this compound derivatives in modern drug discovery and development. Future research focused on the systematic synthesis and biological evaluation of novel derivatives is warranted to fully explore its therapeutic possibilities.

References

An In-depth Technical Guide to the Synthesis of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-methylisoquinoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. The document details established classical methods and contemporary catalytic approaches, offering detailed experimental protocols, quantitative data for comparative analysis, and logical workflows to guide synthetic strategy.

Introduction

This compound is a key structural motif present in a variety of biologically active compounds and functional materials. Its synthesis has been approached through several classical and modern methodologies. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. This guide will explore the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions as classical cornerstones of isoquinoline (B145761) synthesis, alongside modern transition-metal-catalyzed and domino reactions that offer alternative and often milder reaction pathways.

Classical Synthesis Pathways

The traditional methods for isoquinoline synthesis have been refined over more than a century and remain valuable tools in the organic chemist's arsenal. These routes typically involve the construction of the isoquinoline core through cyclization reactions of appropriately substituted acyclic precursors.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be dehydrogenated to the corresponding isoquinolines.[1][2][3] The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[1][2][3] For the synthesis of this compound, the pathway would commence with the preparation of N-(2-phenylethyl)propanamide.

Logical Workflow for Bischler-Napieralski Synthesis

Bischler-Napieralski Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Aromatization Phenethylamine (B48288) Phenethylamine N_phenylethylpropanamide N-(2-phenylethyl)propanamide Phenethylamine->N_phenylethylpropanamide Acylation Propanoyl_chloride Propanoyl chloride or Propanoic anhydride (B1165640) Propanoyl_chloride->N_phenylethylpropanamide Dihydroisoquinoline 1,4-Dimethyl-3,4-dihydroisoquinoline (B1595084) N_phenylethylpropanamide->Dihydroisoquinoline Bischler-Napieralski (POCl3, heat) 4_Methylisoquinoline This compound Dihydroisoquinoline->4_Methylisoquinoline Dehydrogenation (e.g., Pd/C)

Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of N-(2-phenylethyl)propanamide

To a solution of 2-phenylethanamine (1.0 eq) in a suitable solvent such as dichloromethane, an acylating agent like propanoyl chloride or propanoic anhydride (1.1 eq) is added dropwise at 0 °C, typically in the presence of a base like triethylamine (B128534) to scavenge the acid byproduct. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-phenylethyl)propanamide.

Experimental Protocol: Bischler-Napieralski Cyclization and Dehydrogenation

N-(2-phenylethyl)propanamide (1.0 eq) is dissolved in a high-boiling inert solvent such as toluene (B28343). A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) (2.0-3.0 eq), is added, and the mixture is heated to reflux for several hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting crude 1,4-dimethyl-3,4-dihydroisoquinoline is then subjected to dehydrogenation. This is typically achieved by heating with a catalyst such as 10% palladium on carbon (Pd/C) in a suitable solvent like xylene or by using an electrochemical method to afford this compound.[4][5]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] To synthesize this compound via this method, a benzaldehyde (B42025) would be condensed with an aminoacetal derived from propanal.

Reaction Pathway for Pomeranz-Fritsch Synthesis

Pomeranz-Fritsch Pathway Benzaldehyde Benzaldehyde Schiff_base Benzalaminoacetal Intermediate Benzaldehyde->Schiff_base Aminoacetal 1-Amino-2,2-diethoxypropane Aminoacetal->Schiff_base 4_Methylisoquinoline 4_Methylisoquinoline Schiff_base->4_Methylisoquinoline Acid-catalyzed cyclization (H2SO4)

Caption: Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

Benzaldehyde (1.0 eq) and 1-amino-2,2-diethoxypropane (1.0 eq) are condensed, typically by heating in a suitable solvent with azeotropic removal of water, to form the corresponding benzalaminoacetal (a Schiff base). This intermediate is then carefully added to a strong acid, such as concentrated sulfuric acid, at a low temperature. The reaction mixture is then heated to promote cyclization.[6][9] After cooling, the mixture is poured onto ice and neutralized with a base. The product, this compound, is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography or distillation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][10] To obtain this compound, phenethylamine is reacted with acetaldehyde (B116499) to yield 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is subsequently dehydrogenated.

Pictet-Spengler and Dehydrogenation Sequence

Pictet-Spengler_Dehydrogenation Phenethylamine Phenethylamine Tetrahydroisoquinoline 1,4-Dimethyl-1,2,3,4- tetrahydroisoquinoline Phenethylamine->Tetrahydroisoquinoline Acetaldehyde Acetaldehyde Acetaldehyde->Tetrahydroisoquinoline Pictet-Spengler (Acid catalyst) 4_Methylisoquinoline 4_Methylisoquinoline Tetrahydroisoquinoline->4_Methylisoquinoline Dehydrogenation (e.g., Pd/C, heat)

Caption: Synthesis of this compound via the Pictet-Spengler reaction and subsequent dehydrogenation.

Experimental Protocol: Pictet-Spengler Reaction and Dehydrogenation

Phenethylamine (1.0 eq) and acetaldehyde (1.1 eq) are dissolved in a suitable solvent, and an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added.[11] The reaction mixture is stirred, often with heating, for several hours until the cyclization is complete. After neutralization and extraction, the crude 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is obtained. The subsequent dehydrogenation to this compound can be performed using methods similar to those described for the Bischler-Napieralski route, such as heating with Pd/C in a high-boiling solvent.[4]

Modern Synthetic Approaches

Contemporary methods for isoquinoline synthesis often focus on improving efficiency, functional group tolerance, and sustainability. These include transition-metal-catalyzed reactions and domino processes.

Transition-Metal-Catalyzed Synthesis

Rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of substituted isoquinolines.[12][13] For the synthesis of this compound, a potential route involves the reaction of a benzylamine (B48309) with propyne (B1212725).

Experimental Protocol: Rhodium-Catalyzed Synthesis (Hypothetical)

A benzylamine derivative (1.0 eq) and a rhodium catalyst, such as [Cp*RhCl₂]₂, are combined in a suitable solvent. Propyne gas is then bubbled through the reaction mixture, or a propyne surrogate is used. The reaction is heated under an inert atmosphere. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. While specific conditions for this compound via this exact route are not widely reported, this approach offers a template for exploration.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of isoquinolines via the discussed methods. It is important to note that yields can vary significantly based on the specific substrates and reaction conditions employed.

Table 1: Classical Synthesis Methods for Isoquinolines

ReactionStarting MaterialsKey Reagents & ConditionsTypical YieldReference(s)
Bischler-Napieralski β-ArylethylamidesPOCl₃ or P₂O₅, refluxing toluene or xyleneModerate to High[1][2][3]
Pomeranz-Fritsch Benzaldehydes, AminoacetalsConcentrated H₂SO₄, heatVariable[6][7][8]
Pictet-Spengler β-Arylethylamines, AldehydesAcid catalyst (HCl, TFA), heatGood to High[7][10]

Table 2: Modern Synthesis Methods for Isoquinolines

ReactionStarting MaterialsKey Reagents & ConditionsTypical YieldReference(s)
Rh-Catalyzed Annulation Benzylamines, Alkynes[Cp*RhCl₂]₂, AgSbF₆, Acetone, 100°CGood[13]

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic pathway for this compound depends on several factors. The following diagram illustrates a decision-making process for researchers.

Synthesis_Method_Selection start Start: Synthesize This compound q1 Are starting materials readily available? start->q1 q2 Is functional group tolerance a major concern? q1->q2 Yes bischler Consider Bischler-Napieralski: Good for building complexity from simple amides. q1->bischler No (need to synthesize precursors) q3 Is direct aromatization preferred? q2->q3 No modern Consider Modern Methods: (e.g., Transition-metal catalysis) for milder conditions and higher functional group tolerance. q2->modern Yes pomeranz Consider Pomeranz-Fritsch: Direct route to aromatic product. q3->pomeranz Yes pictet Consider Pictet-Spengler: Milder conditions for initial cyclization. q3->pictet No (dehydrogenation step is acceptable) bischler->q2 pictet->modern

Caption: Decision tree for selecting a this compound synthesis pathway.

Conclusion

The synthesis of this compound can be accomplished through a variety of classical and modern synthetic methods. The traditional Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions provide reliable, albeit sometimes harsh, routes to the isoquinoline core. Contemporary methods, particularly those employing transition-metal catalysis, offer milder alternatives with potentially broader functional group tolerance. The selection of the optimal synthetic strategy will depend on the specific requirements of the research, including starting material availability, scalability, and the desired purity of the final product. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions in their synthetic endeavors.

References

The Diverse Biological Activities of 4-Methylisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-methylisoquinoline derivatives, providing researchers and drug development professionals with a comprehensive resource for identifying and advancing novel therapeutic agents.

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities. Among these, derivatives of this compound have emerged as a promising class of molecules with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a detailed overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity: Targeting Key Cellular Processes

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of essential enzymes and the induction of apoptosis.

A notable example is the investigation of this compound-1-carboxaldehyde thiosemicarbazones. Several derivatives have been synthesized and evaluated for their antineoplastic activity.[1] In preclinical studies using murine models of L1210 leukemia, these compounds demonstrated significant tumor growth inhibition.

Quantitative Anticancer Data
Compound IDDerivativeAnimal ModelDosing Schedule% T/C (Tumor/Control)Reference
9a 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 leukemia in mice40 mg/kg, daily for 6 days177[1]
9b 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 leukemia in mice40 mg/kg, daily for 6 days177[1]

Table 1: Antineoplastic Activity of this compound Thiosemicarbazone Derivatives. [1]

Experimental Protocols

Synthesis of 4-Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones [1]

A general synthetic route to these compounds involves a multi-step process:

  • Amination: Condensation of 4-bromo-1-methylisoquinoline (B35474) with the appropriate amine (e.g., ammonium (B1175870) hydroxide, methylamine) to yield the corresponding 4-amino or 4-alkylamino derivative.

  • Amide Formation: Conversion of the amino derivatives to amides.

  • Oxidation: Oxidation of the methyl group at position 1 to an aldehyde.

  • Condensation: Final condensation of the aldehyde with thiosemicarbazide (B42300) to yield the target thiosemicarbazone.

In Vivo Antineoplastic Activity Assay [1]

  • Animal Model: CDF1 mice are inoculated intraperitoneally with L1210 leukemia cells.

  • Treatment: The test compounds are administered intraperitoneally daily for a specified number of days, starting 24 hours after tumor inoculation.

  • Evaluation: The mean survival time of the treated group is compared to that of the control group (vehicle-treated), and the results are expressed as a percentage of the T/C value.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain this compound derivatives have been identified as potent kinase inhibitors.

One such derivative, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), has been characterized as a highly selective inhibitor of Rho-kinase.[2] Rho-kinase is involved in various cellular processes, including cell adhesion, motility, and contraction.

Quantitative Kinase Inhibition Data
CompoundTarget KinaseKi (nM)Reference
H-1152PRho-kinase1.6[2]
H-1152PProtein Kinase A630[2]
H-1152PProtein Kinase C9270[2]

Table 2: Inhibitory Activity of H-1152P against Various Kinases. [2]

Signaling Pathway: Rho-Kinase Inhibition

The inhibition of Rho-kinase by H-1152P can modulate downstream signaling events, such as the phosphorylation of substrate proteins like the myristoylated alanine-rich C-kinase substrate (MARCKS).[2] This inhibition can impact cellular functions regulated by the Rho/Rho-kinase pathway.

G Rho-Kinase Signaling Pathway Inhibition LPA Lysophosphatidic Acid Rho Rho LPA->Rho Activates RhoKinase Rho-Kinase Rho->RhoKinase Activates MARCKS MARCKS RhoKinase->MARCKS Phosphorylates H1152P H-1152P (this compound Derivative) H1152P->RhoKinase Inhibits Phospho_MARCKS Phosphorylated MARCKS Cellular_Effects Cellular Effects (e.g., Neuronal Function) Phospho_MARCKS->Cellular_Effects Leads to

Caption: Inhibition of the Rho-Kinase signaling pathway by H-1152P.

Antimicrobial and Anti-inflammatory Potential

While extensive data on the antimicrobial and anti-inflammatory activities of a broad range of this compound derivatives are still emerging, the broader class of isoquinoline derivatives has shown significant promise in these areas. This suggests that this compound analogs are worthy of further investigation as potential anti-infective and anti-inflammatory agents.

Studies on other isoquinoline derivatives have demonstrated their ability to inhibit the growth of various bacterial and fungal strains.[3] The mechanisms of action are believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

In the context of inflammation, isoquinoline derivatives have been shown to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[4][5][6] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

Experimental Protocols for Biological Evaluation

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

MTT Assay for Cytotoxicity and Cell Viability [7][8][9]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compound.

  • MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

G General Workflow for MTT Assay Start Seed Cells in 96-well Plate Incubate1 Incubate for Cell Adhesion Start->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate for Defined Period Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for Formazan Formation Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure Absorbance Add_Solvent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End Results Analyze->End

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The available data, particularly in the areas of anticancer and kinase inhibition, underscore the potential of these derivatives. Further exploration of this chemical space, through the synthesis and biological evaluation of diverse libraries of this compound analogs, is warranted. Future research should focus on elucidating the structure-activity relationships for different biological targets, optimizing lead compounds for improved potency and selectivity, and conducting in-depth mechanistic studies to fully understand their modes of action. Such efforts will be crucial in translating the therapeutic potential of this compound derivatives into clinically effective drugs.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylisoquinoline, targeting researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The tables below summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.9s-
H-3~7.5s-
H-5~8.0d~8.0
H-6~7.6t~7.5
H-7~7.8t~7.5
H-8~8.1d~8.0
4-CH₃~2.7s-

Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction. The exact values can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1~152
C-3~143
C-4~129
C-4a~135
C-5~128
C-6~127
C-7~130
C-8~127
C-8a~129
4-CH₃~18

Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction. The exact values can vary based on the solvent and experimental conditions.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (CH₃)Medium
1620-1580C=C and C=N ring stretchingStrong
1500-1400C=C ring stretchingMedium-Strong
1380-1370CH₃ bendingMedium
850-750C-H out-of-plane bendingStrong

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are provided below.

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Abundance
143[M]⁺ (Molecular Ion)High
142[M-H]⁺Moderate
115[M-H-HCN]⁺ or [M-N=CH₂]⁺Moderate to High
89[C₇H₅]⁺Moderate

Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for isoquinoline (B145761) alkaloids.[1][2] The molecular ion is expected to be prominent.[2] Common fragmentation pathways for isoquinolines involve the loss of small neutral molecules like HCN.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. NMR Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] The solution must be homogeneous and free of any particulate matter.[4]

  • Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR is typically used.[5]

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 12-15 ppm is set.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker TopSpin) is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-220 ppm is set.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample or a solution, a drop can be placed between two KBr or NaCl plates. A common modern technique is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on the ATR crystal.[6]

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[8] The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[7] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[9]

  • Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this compound.[9] In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[9]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge (m/z) ratio.[1]

  • Detection: An electron multiplier or other sensitive detector is used to detect the ions.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other peaks represent fragment ions.

Mandatory Visualization

The following diagram illustrates a common synthetic route to the isoquinoline core structure, the Pomeranz-Fritsch reaction, adapted for the synthesis of this compound.[10][11][12][13]

Synthesis_of_4_Methylisoquinoline cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization cluster_product Final Product 2-methylbenzaldehyde 2-Methylbenzaldehyde schiff_base Schiff Base Intermediate 2-methylbenzaldehyde->schiff_base Condensation aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal aminoacetaldehyde_diethyl_acetal->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Acid-catalyzed cyclization (e.g., H₂SO₄) 4_methylisoquinoline This compound cyclized_intermediate->4_methylisoquinoline Aromatization (-H₂O, -EtOH)

Caption: Pomeranz-Fritsch synthesis of this compound.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methylisoquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive analysis of the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding its ¹H NMR spectrum is crucial for its identification, characterization, and for monitoring chemical reactions involving this scaffold. This guide presents a predicted spectrum based on the analysis of substituent effects, established coupling constant values in related heterocyclic systems, and comparison with the parent isoquinoline (B145761) molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The numbering of the protons corresponds to the IUPAC nomenclature for the isoquinoline ring system.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~8.5 - 8.7s-1H
H-3~8.3 - 8.5s-1H
H-5~7.9 - 8.1dJ ≈ 8.0 - 9.01H
H-6~7.5 - 7.7tJ ≈ 7.0 - 8.01H
H-7~7.6 - 7.8tJ ≈ 7.0 - 8.01H
H-8~7.8 - 8.0dJ ≈ 8.0 - 9.01H
4-CH₃~2.5 - 2.7s-3H

Detailed Analysis and Prediction Methodology

The prediction of the ¹H NMR spectrum of this compound is based on the following principles:

3.1. Chemical Shift Analysis:

The chemical shifts are predicted by considering the electronic effects of the methyl group and the inherent electronic distribution of the isoquinoline ring.

  • Aromatic Protons (H-1, H-3, H-5, H-6, H-7, H-8): The aromatic protons of isoquinoline typically resonate in the range of 7.0 to 9.0 ppm.[1] The introduction of an electron-donating methyl group at the C-4 position is expected to cause a slight upfield shift (shielding) of the protons on the pyridine (B92270) and benzene (B151609) rings, particularly those in close proximity.

    • H-1 and H-3: These protons are situated on the pyridine ring. The H-1 proton in unsubstituted isoquinoline is typically the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the benzene ring. The H-3 proton is also significantly deshielded. The methyl group at C-4 is expected to have a minor shielding effect on H-3 due to its electron-donating nature.

    • H-5, H-6, H-7, and H-8: These protons are located on the benzene ring. The methyl group's electronic influence on these protons will be less pronounced compared to its effect on the pyridine ring protons. Their chemical shifts are predicted to be similar to those in unsubstituted isoquinoline, with minor adjustments. The peri-interaction between the 4-methyl group and the H-5 proton may lead to a slight downfield shift for H-5 due to steric compression.

  • Methyl Protons (4-CH₃): The methyl group attached to an aromatic ring typically resonates in the range of 2.4-2.7 ppm. Due to the aromatic nature of the isoquinoline ring, the methyl protons at the C-4 position are expected to appear in this region as a sharp singlet, as there are no adjacent protons to cause splitting.

3.2. Multiplicity and Coupling Constant Analysis:

The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons and the magnitude of the coupling constants (J).

  • H-1 and H-3: In this compound, both H-1 and H-3 lack adjacent protons. Therefore, they are predicted to appear as singlets.

  • H-5, H-6, H-7, and H-8: These protons on the benzene ring form a coupled spin system.

    • H-5 is expected to be a doublet due to ortho-coupling with H-6.

    • H-6 is expected to be a triplet (or more accurately, a doublet of doublets) due to ortho-coupling with H-5 and H-7.

    • H-7 is also predicted to be a triplet (or a doublet of doublets) due to ortho-coupling with H-6 and H-8.

    • H-8 will appear as a doublet due to ortho-coupling with H-7.

    • Typical ortho-coupling constants in aromatic systems are in the range of 6-9 Hz. Meta and para couplings are significantly smaller and may not be resolved.

Experimental Workflow for Spectrum Acquisition

To experimentally verify the predicted spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectrum Prediction

The process of predicting the ¹H NMR spectrum of a molecule like this compound can be visualized as a logical workflow.

Prediction_Workflow cluster_input Input cluster_analysis Analysis cluster_prediction Prediction cluster_output Output Structure Molecular Structure (this compound) Substituent_Effects Substituent Effects (e.g., Methyl Group) Structure->Substituent_Effects Parent_Spectrum Parent Molecule Spectrum (Isoquinoline) Structure->Parent_Spectrum Chemical_Shifts Predict Chemical Shifts Substituent_Effects->Chemical_Shifts Coupling_Constants Typical Coupling Constants (Ortho, Meta, etc.) Multiplicity Predict Multiplicities Coupling_Constants->Multiplicity Parent_Spectrum->Chemical_Shifts Predicted_Spectrum Predicted 1H NMR Spectrum (Table and Interpretation) Chemical_Shifts->Predicted_Spectrum Multiplicity->Predicted_Spectrum

Caption: Logical workflow for predicting the 1H NMR spectrum.

This guide provides a robust prediction of the ¹H NMR spectrum of this compound, which can serve as a valuable reference for researchers in the field. Experimental verification is recommended to confirm these predictions and to account for potential solvent and concentration effects.

References

The Therapeutic Potential of Isoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinoline (B145761) alkaloids and their synthetic derivatives represent a diverse and promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Exhibiting a privileged scaffold in medicinal chemistry, these compounds have been the subject of extensive research, leading to the discovery of numerous therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic uses of isoquinolines, focusing on their mechanisms of action, relevant signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this field.

Anticancer Applications

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3]

Mechanisms of Action

The anticancer effects of isoquinolines are often attributed to their ability to:

  • Induce Apoptosis: Many isoquinoline alkaloids, such as sanguinarine (B192314) and berberine (B55584), trigger programmed cell death in cancer cells.[1][4][5] This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[4]

  • Target Microtubules: Compounds like noscapine (B1679977) interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

  • Inhibit Key Signaling Pathways: Isoquinolines have been shown to modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[4][8]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isoquinoline alkaloids against a range of human cancer cell lines, demonstrating their potent cytotoxic effects.

Isoquinoline AlkaloidCancer Cell LineCell Line DescriptionIC50 (µM)Reference
BerberineTca8113Oral squamous cell carcinoma218.52 ± 18.71[1]
BerberineCNE2Nasopharyngeal carcinoma249.18 ± 18.14[1]
BerberineMCF-7Breast cancer272.15 ± 11.06[1]
BerberineHelaCervical carcinoma245.18 ± 17.33[1]
BerberineHT29Colon cancer52.37 ± 3.45[1]
BerberineT47DBreast cancer25[9]
BerberineMCF-7Breast cancer25[9]
BerberineHCC70Triple Negative Breast Cancer0.19[2]
BerberineBT-20Triple Negative Breast Cancer0.23[2]
BerberineMDA-MB-468Triple Negative Breast Cancer0.48[2]
BerberineMDA-MB-231Triple Negative Breast Cancer16.7[2]
SanguinarineA375Malignant melanoma0.11 - 0.54 µg/mL[3]
ChelerythrineA375Malignant melanoma0.14 - 0.46 µg/mL[3]
Isoquinoline DerivativeCancer Cell LineIC50 (µM)Reference
Quaternary 8‐dichloromethyl‐pseudoberberine 4‐chlorobenzenesulfonateColorectal cancer0.31[10]
Quaternary 8‐dichloromethyl‐pseudopalmatine methanesulfonateColorectal cancer0.41[10]

Antimicrobial Applications

Certain isoquinoline derivatives exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of isoquinoline derivatives against various bacterial strains.

CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecium (µg/mL)Reference
8d 16-128[11]
8f 323264[11]
CompoundStaphylococcus aureus (MIC, µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC, µg/mL)Vancomycin-resistant E. faecalis (VRE) (MIC, µg/mL)Reference
HSN584 4-164-84-16[12]
HSN739 4-164-84-16[12]

Signaling Pathways Modulated by Isoquinolines

The therapeutic effects of isoquinolines are often linked to their ability to modulate key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15][16] Isoquinoline alkaloids like berberine have been shown to inhibit this pathway, contributing to their anticancer effects.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Isoquinoline Isoquinoline (e.g., Berberine) Isoquinoline->PI3K inhibits Isoquinoline->Akt inhibits

Caption: Isoquinoline-mediated inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Sanguinarine, an isoquinoline alkaloid, has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.[4]

MAPK_Pathway Stress Cellular Stress (e.g., Sanguinarine) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Caption: Activation of pro-apoptotic MAPK signaling by sanguinarine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isoquinolines' therapeutic applications.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isoquinoline compounds on cancer cell lines.[1]

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add Isoquinoline (serial dilutions) Incubate1->AddCompound Incubate2 Incubate (e.g., 48h) AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (e.g., 570 nm) AddSolubilizer->ReadAbsorbance

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Isoquinoline compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the isoquinoline compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by isoquinoline compounds.[4][5][17][18][19]

Workflow:

Apoptosis_Assay_Workflow cluster_prep Cell Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis Seed Seed cells Treat Treat with Isoquinoline Seed->Treat Harvest Harvest cells (trypsinization) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->AddStains Incubate Incubate (15 min, dark) AddStains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

4-Methylisoquinoline safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Methylisoquinoline

Disclaimer: Specific safety and toxicological data for this compound is limited in publicly available literature. The information presented in this guide is compiled from available data for this compound and its structural analogs, primarily 4-methylquinoline (B147181). This guide should be used as a reference for trained professionals and supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier before any handling or use. A thorough risk assessment should always be conducted prior to commencing work with this chemical.

Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound.[1] Its physical and chemical properties are summarized below. Data for the closely related analog, 4-methylquinoline, is included for reference where specific data for this compound is unavailable.

PropertyThis compound4-MethylquinolineReference(s)
CAS Number 1196-39-0491-35-0[1][2]
Molecular Formula C₁₀H₉NC₁₀H₉N[2][3]
Molecular Weight 143.19 g/mol 143.19 g/mol [2][3]
Appearance Clear Yellow to Orange OilColorless, oily liquid; turns reddish-brown with light[1][4]
Boiling Point Not available261-263 °C[4]
Melting Point Not available9.5 °C[4]
Density Not available1.0826 g/cm³ at 20 °C[4]
Flash Point Not available113 °C (235.4 °F) - closed cup[2]
Solubility Not availableData not readily available
Vapor Pressure Not available0.0064 mmHg[4]
log Kow Not available2.61[4]

Safety and Hazard Information

Due to the lack of a specific GHS classification for this compound, the hazard information for its structural analog, 4-methylquinoline, is provided as a critical safety reference.[2][5] It is prudent to handle this compound with the same, if not greater, precautions.

GHS Classification (Based on 4-Methylquinoline)
Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[2][5][6][7]

Signal Word: Warning [2]

Precautionary Statements (Based on 4-Methylquinoline)
CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[8]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[9]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P405 Store locked up.[8]
P501 Dispose of contents/container to an approved waste disposal plant.

Source:[5][8][9]

NFPA 704 Diamond (Based on 4-Methylquinoline)
CategoryRatingDescription
Health 2Can cause temporary incapacitation or residual injury.
Flammability 1Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur. Flash point at or above 93.3 °C (200 °F).
Instability 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special No special hazards.

Source:[8]

Toxicological Information

Detailed toxicological properties for this compound have not been thoroughly investigated.[8] However, evidence on the carcinogenicity of the related compound 4-methylquinoline suggests it is prudent to handle all methyl-substituted quinolines and isoquinolines with care. 4-methylquinoline has shown mutagenic properties in Salmonella assays and can induce unscheduled DNA synthesis in rat hepatocytes.[10] It has also caused liver adenomas and hepatomas in male mice.[10] Given the structural similarity, this compound should be treated as a potential mutagen and carcinogen until proven otherwise.

Hypothetical Toxicological Pathway

The diagram below illustrates a generalized pathway by which a xenobiotic compound like this compound might exert toxicity. This is a hypothetical model and not based on specific experimental data for this compound.

Hypothetical Toxicological Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_damage Cellular Damage Compound This compound (Enters Body) Distribution Distribution via Circulatory System Compound->Distribution Metabolic_Activation Phase I Metabolism (e.g., CYP450) Distribution->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (Electrophilic) Metabolic_Activation->Reactive_Metabolite Macromolecule_Binding Covalent Binding to DNA, Proteins, Lipids Reactive_Metabolite->Macromolecule_Binding Cellular_Damage Oxidative Stress DNA Adducts Enzyme Inhibition Macromolecule_Binding->Cellular_Damage Toxicity Mutagenesis Carcinogenesis Cell Death Cellular_Damage->Toxicity Leads to

Caption: Hypothetical pathway for this compound-induced toxicity.

Handling and Storage

General Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

Experimental Protocol: Safe Laboratory Handling

  • Preparation:

    • Thoroughly review the supplier's Safety Data Sheet (SDS) before any work begins.

    • Ensure a certified chemical fume hood is operational.[11] The work surface should be clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[12]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as detailed in Section 5.0. Gloves must be inspected for integrity before use.[8]

  • Weighing and Transfer:

    • Conduct all handling, including weighing and transfers, within the chemical fume hood to avoid inhalation of vapors.[11][12]

    • Use appropriate tools (e.g., spatula, pipette) to transfer the chemical, minimizing the risk of spills or splashes.[12]

    • Keep containers clearly labeled and sealed when not in use.[12]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[12]

    • Remove and dispose of PPE correctly. Gloves should be removed without touching the outer surface and disposed of as contaminated waste.[8][12]

    • Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[13]

Storage Conditions

Proper storage is essential to maintain the chemical's integrity and ensure safety.

ParameterRecommendationReference(s)
Storage Temperature 2-8°C in a refrigerator.[1]
Atmosphere Store in a tightly closed container.[8]
Location Store in a dry, cool, and well-ventilated place.[8] Store locked up.[8][8]
Incompatible Materials Strong oxidizing agents, strong acids.[14][15][16][14][15][16]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to minimize exposure.[11]

Body PartEquipmentSpecificationReference(s)
Eyes/Face Safety Goggles / Face ShieldWear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[15] A face shield may be required for splash hazards.
Skin Chemical-resistant Gloves / Lab CoatHandle with chemical-resistant gloves (e.g., nitrile, neoprene).[14] A lab coat is required; consider a chemically resistant apron or gown for larger quantities.[12][12][14]
Respiratory RespiratorWork must be conducted in a chemical fume hood. If a hood is unavailable or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14][11][14]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Always consult a physician or poison control center after any exposure.[8][14]

Exposure RouteProcedureReference(s)
Inhalation Move the individual to fresh air immediately.[17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17][18][17][18]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[17] Wash the area with soap and water.[18][17][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][15][8][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[18] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[15][15][18]
Fire-Fighting Measures
ParameterRecommendationReference(s)
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][8]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][15][8][15]
Protective Equipment Firefighters must wear NIOSH/MSHA approved positive pressure self-contained breathing apparatus (SCBA) with a full face mask and full protective clothing.[8][13][18][8][13][18]
Accidental Release Measures

Prompt and correct response to a spill is essential to prevent exposure and environmental contamination.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Restrict Access Start->Evacuate Ventilate Ensure Adequate Ventilation (Use Fume Hood if possible) Evacuate->Ventilate Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Ventilate->Don_PPE Contain Contain the Spill Soak up with inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Collect Absorbed Material Place in a suitable, sealed, labeled hazardous waste container Contain->Collect Decontaminate Decontaminate Spill Area with appropriate solvent Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE according to institutional and local regulations Decontaminate->Dispose Report Report the Incident (Follow institutional protocols) Dispose->Report

Caption: Workflow for responding to a this compound spill.

Key Steps for Spill Management:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[8] Do not breathe vapors.[8] Wear all necessary PPE as outlined in Section 5.0.[18]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[8]

  • Containment and Cleaning: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent).[8] Shovel the material into a suitable, closed, and labeled container for disposal as hazardous waste.[8][14]

Disposal Considerations

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, should be treated as hazardous waste.[12] Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[19] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[8]

References

Commercial Availability and Synthetic Utility of 4-Methylisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the commercial availability of 4-Methylisoquinoline (CAS No. 1196-39-0), a key heterocyclic building block in medicinal chemistry and organic synthesis. The isoquinoline (B145761) scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details commercially available sources of this compound, its physicochemical properties, and key synthetic transformations, with a focus on its utility in the preparation of biologically relevant derivatives.

Physicochemical Properties

This compound is a derivative of isoquinoline with a methyl group at the 4-position. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1196-39-0PubChem[4]
Molecular Formula C₁₀H₉NPubChem[4]
Molecular Weight 143.19 g/mol PubChem[4]
Appearance Clear Yellow to Orange OilPharmaffiliates
Storage Temperature 2-8°CPharmaffiliates

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table summarizes the offerings from prominent vendors. Purity data is not consistently provided at a summary level and researchers are advised to consult the Certificate of Analysis (CoA) for lot-specific details.[5]

SupplierProduct CodeAvailable QuantitiesPrice (USD)PurityNotes
Biosynth FM2586310 mg, 25 mg, 50 mg, 100 mg, 250 mg$136.20, $272.00, $454.50, $637.00, $1,095.00Not specifiedLead time of 3-4 weeks.[6]
LGC Standards TRC-M314925-50MG50 mgPrice available upon loginNot specifiedCertificate of Analysis available.
Santa Cruz Biotechnology sc-212623Not specifiedNot specifiedNot specifiedCertificate of Analysis available for specific lots.[5]
Pharmaffiliates PA 27 0017685Not specifiedInquiry requiredNot specified

Safety Information

Synthetic Applications: Preparation of 4-Methylisoquinolin-8-amine (B15247360)

A significant application of this compound is as a precursor for the synthesis of substituted isoquinolines. One such key intermediate is 4-Methylisoquinolin-8-amine, which serves as a valuable building block for the development of potential kinase inhibitors.[1][2] The synthesis is a two-step process involving nitration followed by reduction.

Experimental Protocol

Part 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This procedure details the regioselective nitration of this compound at the 8-position.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Sodium Hydroxide (B78521) (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.[1]

Part 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to the corresponding amine.

  • Materials:

    • 4-Methyl-8-nitroisoquinoline

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

  • Procedure:

    • Suspend 4-methyl-8-nitroisoquinoline in ethanol.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through celite.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-methylisoquinolin-8-amine can be purified by column chromatography or recrystallization.[1]

Visualized Synthetic Workflow

The following diagram illustrates the key stages of the synthesis of 4-Methylisoquinolin-8-amine from this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start This compound Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Reagents Intermediate 4-Methyl-8-nitroisoquinoline Nitration->Intermediate Product Intermediate_ref 4-Methyl-8-nitroisoquinoline Reduction Reduction (Fe/HCl) Final_Product 4-Methylisoquinolin-8-amine Reduction->Final_Product Product Intermediate_ref->Reduction Starting Material

Caption: Synthetic workflow for 4-Methylisoquinolin-8-amine.

Potential Biological Relevance of Derivatives

While direct biological activity data for this compound is limited in publicly available literature, its derivatives, particularly those synthesized from 4-Methylisoquinolin-8-amine, are of significant interest in drug discovery. The isoquinoline scaffold is a common feature in molecules that function as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer.

The following diagram illustrates a generalized signaling pathway that could potentially be targeted by kinase inhibitors derived from the this compound scaffold. This is a hypothetical representation based on the known mechanisms of similar heterocyclic compounds.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates and Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential kinase inhibition signaling pathway.

Conclusion

This compound is a commercially available starting material with significant potential for the synthesis of complex heterocyclic molecules relevant to drug discovery. While direct biological data on this compound itself is sparse, its utility as a scaffold for generating potent kinase inhibitors, through intermediates like 4-Methylisoquinolin-8-amine, is a promising area of research. This guide provides a foundational resource for researchers interested in leveraging this compound in their synthetic and medicinal chemistry programs. Further investigation into the direct biological effects of this compound and the development of a diverse library of its derivatives are warranted to fully explore its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Methylisoquinoline

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for this specific compound in public literature, this guide combines computed data, information on related isomers for context, and generalized experimental protocols for the determination of its physical properties.

Core Physical and Chemical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₁₀H₉N.[1] Its structure consists of an isoquinoline (B145761) core with a methyl group substituted at the C4 position.

Data Presentation: Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. Experimental data is sparse, and where unavailable, it is noted as "n/a" (not available).

PropertyValueSource
Molecular Formula C₁₀H₉N[1][2]
Molecular Weight 143.18 g/mol [1][2][3]
Appearance Clear Yellow to Orange Oil[4]
Melting Point n/a[3]
Boiling Point n/a[3]
Density n/a[3]
Solubility Predicted to be soluble in organic solvents.[5]
XLogP3 2.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Exact Mass 143.073499291 Da[2]
Topological Polar Surface Area 12.9 Ų[2]

Note: For context, the isomer 1-Methylisoquinoline has a reported melting point of 10-12 °C and a boiling point of 126-128 °C at 16 mmHg.[6] The related compound 4-Methylquinoline has a melting point of 9.5 °C and a boiling point of 261-263 °C.[7] These values are for comparison only and do not represent this compound.

Spectroscopic Properties

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to display signals for the aromatic protons on the isoquinoline ring system, alongside a characteristic singlet for the methyl group's protons.[8] The chemical shifts of the aromatic protons will be influenced by the position of the methyl substituent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should show ten distinct signals corresponding to each carbon atom in the molecule.[8] The carbon of the methyl group will have a characteristic chemical shift, as will the carbons within the aromatic rings.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum is predicted to show key absorption bands.[8] C-H stretching vibrations from the methyl group and the aromatic system are expected around 2850-3100 cm⁻¹.[8] Aromatic C=C and C=N stretching vibrations will likely be observed in the 1400-1600 cm⁻¹ region.[8]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound like this compound are not typically published. However, the following sections describe generalized, standard methodologies for determining these key properties.[5]

Protocol 1: Melting Point Determination

The melting point is the temperature at which a solid transforms into a liquid.[9] This can be determined using a melting point apparatus.[9]

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Vernier Melt Station).[9]

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Protocol 2: Boiling Point Determination by Simple Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to turn into a gas.[9] For small quantities, simple distillation is a common method for determination.[9]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The liquid sample (e.g., 10 mL) is placed in the round-bottom flask.[9]

  • Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the side arm leading to the condenser, ensuring it accurately measures the temperature of the vapor that is distilling.[9]

  • Equilibration and Measurement: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser. The temperature will rise and then stabilize.[9] This stable temperature, observed while the liquid is actively boiling and condensing, is recorded as the boiling point.

  • Caution: The distillation should never be allowed to proceed to dryness.[9]

Protocol 3: Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a standard protocol for determining the solubility of a solid.[5]

Methodology:

  • Preparation: An excess amount of the solid (solute) is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).[5]

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, the mixture is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.[5]

  • Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after evaporating the solvent).[5] This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the characterization and synthesis of isoquinoline derivatives.

G cluster_0 Physical Property Determination Workflow start Obtain Pure Organic Compound mp Determine Melting Point (for solids) start->mp bp Determine Boiling Point (for liquids) start->bp sol Determine Solubility in various solvents start->sol spec Spectroscopic Analysis (NMR, IR, MS) start->spec struct Elucidate Structure mp->struct bp->struct sol->struct spec->struct

Caption: Workflow for the characterization of an organic compound.

G cluster_1 Synthesis of 4-Methylisoquinolin-8-amine start This compound (Starting Material) nitration Nitration (H₂SO₄, HNO₃, 0°C) start->nitration workup1 Work-up (Ice, NaOH, Extraction) nitration->workup1 intermediate 4-Methyl-8-nitroisoquinoline reduction Reduction (SnCl₂·2H₂O or Fe/HCl) intermediate->reduction workup1->intermediate workup2 Work-up & Purification (Neutralization, Extraction, Column Chromatography) reduction->workup2 product 4-Methylisoquinolin-8-amine (Final Product) workup2->product

Caption: Synthetic workflow for 4-Methylisoquinolin-8-amine.[10][11]

References

Stability and Storage of 4-Methylisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4-Methylisoquinoline. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to potential therapeutic applications. The following sections detail recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following recommendations are based on safety data sheets and technical information for this compound and structurally similar compounds.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Specific recommendations include below 30°C (86°F) or refrigerated at 2-8°C.To slow down potential degradation pathways.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The compound is noted to be air-sensitive, and an inert atmosphere prevents oxidation.[1]
Light Exposure Store in a tightly closed, light-resistant container (e.g., amber vial) or in the dark.Aromatic and heterocyclic compounds can be sensitive to light, which can promote oxidative degradation.[1]
Container Use tightly sealed containers made of high-density polyethylene (B3416737) (HDPE) or glass.To prevent exposure to air and moisture.
Incompatible Materials

To prevent chemical reactions and degradation, avoid contact with the following materials:

  • Strong Oxidizing Agents: These can lead to the oxidation of the isoquinoline (B145761) ring system.

  • Strong Acids: this compound can be protonated by strong acids, which may lead to degradation, especially at elevated temperatures.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and analytical methods. While specific degradation kinetics for this compound are not extensively published, degradation is likely to occur under stress conditions such as hydrolysis, oxidation, and photolysis. For the structurally similar compound 4-Methylisoquinolin-8-amine, oxidation is a primary degradation pathway, often leading to the formation of colored impurities.[1]

In a study on the aerobic biodegradation of 4-methylquinoline (B147181), two metabolites were identified: 2-hydroxy-4-methylquinoline and a compound tentatively identified as a hydroxy-4-methylcoumarin.[2] While this is a biological degradation pathway, it provides insight into potential oxidative transformations of the molecule.

The following diagram illustrates a logical workflow for investigating the stability of this compound.

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Method Development cluster_3 Long-Term Stability Study A Procure this compound B Review existing literature and SDS A->B C Initial purity analysis (e.g., HPLC, NMR) B->C D Acidic Hydrolysis C->D Subject to stress conditions E Basic Hydrolysis C->E Subject to stress conditions F Oxidative Degradation C->F Subject to stress conditions G Thermal Degradation C->G Subject to stress conditions H Photolytic Degradation C->H Subject to stress conditions I Analyze stressed samples by HPLC-UV/MS D->I E->I F->I G->I H->I J Identify and characterize degradation products I->J K Develop and validate a stability-indicating analytical method J->K L Store under recommended conditions K->L M Analyze at specified time points L->M N Determine shelf-life M->N

Workflow for Stability Assessment of this compound

Experimental Protocols for Stability Assessment

The following protocols are adapted from established methods for forced degradation studies of structurally similar compounds and are intended to serve as a starting point for the stability assessment of this compound.

General Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its potential degradation products.

ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile (B52724)
Gradient A suitable gradient from high aqueous to high organic over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.

3.2.1. Acidic Hydrolysis

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize with 0.1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.2. Basic Hydrolysis

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize with 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Thermal Degradation

  • Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.

  • Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

3.2.5. Photolytic Degradation

  • Prepare a solution of this compound (1 mg/mL) in the mobile phase.

  • Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the solution directly by HPLC.

Safe Handling and Storage Decision Logic

The following diagram provides a decision-making framework for the safe handling and storage of this compound.

G A Receiving this compound B Is the container sealed and intact? A->B C Store in a designated, cool, dry, well-ventilated area. B->C Yes D Inspect for damage. If compromised, handle with appropriate PPE in a fume hood. B->D No E Is the compound for immediate use? C->E D->E F Store under inert atmosphere (Ar/N2) in a light-resistant container at recommended temperature (2-8°C or <30°C). E->F No G Work in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). E->G Yes H Are strong oxidizing agents or strong acids nearby? G->H I Proceed with the experiment. H->I No J Relocate incompatible materials before handling. H->J Yes J->G

Decision Tree for Handling and Storage of this compound

Conclusion

While specific quantitative stability data for this compound is limited in publicly available literature, a robust stability and storage protocol can be established based on the information for structurally related compounds and general principles of chemical stability. It is imperative for researchers to conduct their own stability studies, particularly when this compound is intended for use in sensitive applications such as drug development. The methodologies and recommendations provided in this guide offer a solid foundation for ensuring the quality and integrity of this important chemical entity.

References

4-Methylisoquinoline Derivatives in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic compounds. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Among the myriad of isoquinoline derivatives, those bearing a methyl group at the 4-position represent a promising and actively investigated subclass in the field of drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 4-methylisoquinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the this compound Core and its Derivatives

The construction of the this compound scaffold can be achieved through various synthetic strategies. A common and versatile approach involves a multi-step sequence starting from readily available precursors. One such pathway to a key intermediate, 4-methylisoquinolin-8-amine, is outlined below. This intermediate serves as a valuable building block for further derivatization.

General Synthetic Workflow for 4-Methylisoquinolin-8-amine

The synthesis commences with the formation of an imine from o-tolualdehyde and tert-butylamine, followed by lithiation and cyclization with acetonitrile (B52724) to yield this compound. Subsequent nitration and reduction afford the target 4-methylisoquinolin-8-amine.[1][2]

Synthesis_Workflow o_tolualdehyde o-Tolualdehyde imine o-Tolualdehyde tert-butylimine o_tolualdehyde->imine Condensation tert_butylamine tert-Butylamine tert_butylamine->imine methylisoquinoline This compound imine->methylisoquinoline 1. Lithiation (n-BuLi) 2. Cyclization acetonitrile Acetonitrile acetonitrile->methylisoquinoline nitroisoquinoline 4-Methyl-8-nitroisoquinoline methylisoquinoline->nitroisoquinoline Nitration (HNO3/H2SO4) aminoisoquinoline 4-Methylisoquinolin-8-amine nitroisoquinoline->aminoisoquinoline Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: General synthetic pathway to 4-methylisoquinolin-8-amine.

Experimental Protocols

Protocol 1: Synthesis of this compound [2]

  • Formation of o-Tolualdehyde tert-butylimine: To a solution of o-tolualdehyde in toluene, add tert-butylamine. Heat the mixture to reflux using a Dean-Stark trap to remove water. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude imine.

  • Cyclization: Dissolve the crude imine in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Add acetonitrile to the reaction mixture and allow it to warm to room temperature overnight.

  • Aromatization and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The crude product can be aromatized by air oxidation or by treatment with a mild oxidizing agent. Purify the resulting this compound by column chromatography.

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine [2][3]

  • Nitration: Dissolve this compound in concentrated sulfuric acid and cool in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture for several hours, then pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 4-methyl-8-nitroisoquinoline.

  • Reduction: Dissolve the 4-methyl-8-nitroisoquinoline in a suitable solvent such as ethanol (B145695) or acetic acid. Add a reducing agent, for example, iron powder and hydrochloric acid, or perform catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst. Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture and remove the solvent to yield 4-methylisoquinolin-8-amine.

Anticancer Activity of this compound Derivatives

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The isoquinoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases.[3] Derivatives of this compound, particularly those derived from 4-methylisoquinolin-8-amine, are being actively explored as potent kinase inhibitors.

Proposed Mechanism of Action: Kinase Inhibition

Many this compound derivatives are hypothesized to exert their anticancer effects by inhibiting key kinases in pro-survival signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K/Akt/mTOR pathways.[3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Proposed inhibition of MAPK and PI3K/Akt/mTOR pathways by this compound derivatives.

Quantitative Anticancer Activity Data

While extensive quantitative data for a broad series of this compound derivatives is still emerging, studies on structurally related quinoline (B57606) and isoquinoline compounds demonstrate their potential as anticancer agents. The following table summarizes representative IC₅₀ values against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
TetrahydroisoquinolineGM-3-18 (4-chloro substitution)HCT116 (Colon)0.9 - 10.7[4]
TetrahydroisoquinolineGM-3-121 (4-ethyl substitution)MCF-7 (Breast)0.43[4]
TetrahydroisoquinolineGM-3-121 (4-ethyl substitution)MDA-MB-231 (Breast)0.37[4]
QuinolineDerivative 9dMCF-7 (Breast)< 5[5]
QuinolineDerivative 9aT47D (Breast)≤ 25[5]

Note: The data presented are for structurally related compounds and serve to illustrate the potential of the broader isoquinoline/quinoline scaffold. Further studies on a focused library of this compound derivatives are needed to establish clear structure-activity relationships.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol 3: MTT Assay for Cytotoxicity [6]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity of this compound Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The isoquinoline and quinoline scaffolds are present in many compounds with demonstrated antibacterial and antifungal properties.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A plausible mechanism of action for quinolone-like compounds, which may extend to certain isoquinoline derivatives, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and transcription. Their inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

Antimicrobial_Mechanism Inhibitor This compound Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Inhibitor->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Caption: Potential mechanism of antimicrobial action via inhibition of bacterial topoisomerases.

Quantitative Antimicrobial Activity Data

The following table presents Minimum Inhibitory Concentration (MIC) values for some isoquinoline and quinoline derivatives against common bacterial pathogens. A lower MIC value indicates greater antimicrobial potency.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Alkynyl IsoquinolineHSN584Staphylococcus aureus (MRSA)4 - 8[1]
Alkynyl IsoquinolineHSN739Staphylococcus aureus (MRSA)4 - 8[1]
Tricyclic Isoquinoline8dStaphylococcus aureus16[6]
Tricyclic Isoquinoline8fStaphylococcus aureus32[6]
4-Amino-8-methylquinolineHydroxy/Methoxy substitutedStaphylococcus aureusSlight Activity[7]
4-Amino-8-methylquinolineHydroxy/Methoxy substitutedEscherichia coliSlight Activity[7]

Note: The data highlights the potential of the isoquinoline scaffold against Gram-positive bacteria, including resistant strains. Systematic screening of this compound derivatives is required to delineate their full antimicrobial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Protocol 4: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects of this compound Derivatives

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing interest in identifying compounds that can protect neurons from damage and slow disease progression. Certain tetrahydroisoquinoline derivatives, structurally related to this compound, have shown promise as neuroprotective agents.

Proposed Neuroprotective Mechanisms

The neuroprotective effects of tetrahydroisoquinoline derivatives are thought to be multifactorial, involving the modulation of several key signaling pathways that combat oxidative stress and inhibit apoptosis.

Neuroprotection_Pathway cluster_cellular_stress Cellular Stress Response cluster_survival_pathways Survival Pathways Neurotoxin Neurotoxin (e.g., MPP+) ROS Reactive Oxygen Species (ROS) Neurotoxin->ROS Apoptosis Apoptosis Neurotoxin->Apoptosis Derivative 1-Methyl-1,2,3,4- tetrahydroisoquinoline Derivative Nrf2 Nrf2 Pathway Derivative->Nrf2 Activation PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Activation Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Upregulation Survival Cell Survival PI3K_Akt->Survival Antioxidant->ROS Scavenging Survival->Apoptosis Inhibition

References

Methodological & Application

Application Note: Synthesis of 4-Methylisoquinoline from o-Tolualdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-methylisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available o-tolualdehyde. The described method involves the formation of an o-tolualdehyde tert-butylimine, followed by a directed lithiation and cyclization with acetonitrile (B52724) to construct the isoquinoline (B145761) core. This versatile route offers a direct approach to substituted isoquinolines, which are key intermediates in the development of novel therapeutics.

Introduction

The isoquinoline nucleus is a privileged structural motif found in a wide array of biologically active compounds and approved pharmaceuticals. The substituent pattern on the isoquinoline ring system is crucial for its pharmacological activity. Consequently, the development of efficient and versatile synthetic methods to access specifically substituted isoquinolines is of significant interest to the drug discovery and development community. This document outlines a robust protocol for the synthesis of this compound from o-tolualdehyde, providing a practical route for obtaining this key building block.

Overall Reaction Scheme

The synthesis proceeds in a multi-step, one-pot sequence as follows:

  • Imine Formation: Condensation of o-tolualdehyde with tert-butylamine (B42293) to form the corresponding tert-butylimine.

  • Directed Lithiation and Cyclization: Deprotonation of the benzylic methyl group using a strong base (n-butyllithium) followed by the addition of acetonitrile, which acts as the C3-N2 fragment of the isoquinoline ring.

  • Aromatization: The reaction mixture is worked up and the intermediate undergoes aromatization to yield the final this compound product.

Experimental Protocols

Materials and Reagents
  • o-Tolualdehyde

  • tert-Butylamine

  • Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure

Step 1: Formation of o-Tolualdehyde tert-butylimine

  • To a solution of o-tolualdehyde in toluene, add an equimolar amount of tert-butylamine.

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude imine can be used in the next step without further purification.

Step 2: Lithiation, Cyclization, and Aromatization

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude o-tolualdehyde tert-butylimine in dry THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour.

  • Add acetonitrile to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be aromatized by exposure to air or by treatment with a mild oxidizing agent.

  • Purify the crude this compound by column chromatography on silica gel.

Data Presentation

ParameterValue
Starting Material o-Tolualdehyde
Key Reagents tert-Butylamine, n-Butyllithium, Acetonitrile
Product This compound
Molecular Formula C₁₀H₉N
Molecular Weight 143.19 g/mol
Typical Yield 60-75%
Purity (by HPLC) >98%
Appearance Pale yellow oil or solid

Mandatory Visualization

Synthesis_of_4_Methylisoquinoline o_tolualdehyde o-Tolualdehyde imine o-Tolualdehyde tert-butylimine o_tolualdehyde->imine Condensation tert_butylamine tert-Butylamine tert_butylamine->imine lithiated_imine Lithiated Intermediate imine->lithiated_imine n-BuLi, -78 °C cyclized_intermediate Cyclized Intermediate lithiated_imine->cyclized_intermediate Cyclization acetonitrile Acetonitrile acetonitrile->cyclized_intermediate product This compound cyclized_intermediate->product Aromatization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-methylisoquinoline, a significant heterocyclic compound utilized as a building block in medicinal chemistry and materials science. The described methodology is a multi-step synthesis commencing from readily available starting materials. This guide is intended to furnish researchers and professionals in drug development with a detailed experimental procedure, tabulated quantitative data for clarity, and a visual representation of the synthetic workflow.

Introduction

The isoquinoline (B145761) scaffold is a prominent structural motif present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of pharmacological properties. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The protocol detailed herein describes a practical and efficient synthesis of this compound.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from o-tolualdehyde. The initial step involves the formation of an imine, followed by a lithiation and cyclization reaction with acetonitrile (B52724). The final step is an aromatization to yield the desired this compound.

Data Presentation

StepReactant 1Reactant 2ProductReagents/ConditionsSolventTemperatureTimeYield (%)
1o-Tolualdehydetert-Butylamine (B42293)o-Tolualdehyde tert-butylimineDean-Stark trapTolueneReflux2-4 h~95% (crude)
2o-Tolualdehyde tert-butylimineAcetonitrileDihydro-4-methylisoquinoline intermediaten-Butyllithium (n-BuLi)Dry THF-78 °C to RT1 h at -78 °C, then overnight at RTNot Isolated
3Dihydro-4-methylisoquinoline intermediate-This compoundAir oxidation or mild oxidizing agentEthyl Acetate (B1210297)RTSeveral hoursVariable

Note: Yields are approximate and can vary based on reaction scale and optimization.

Experimental Protocols

Step 1: Synthesis of o-Tolualdehyde tert-butylimine
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine o-tolualdehyde (1.0 eq) and tert-butylamine (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude o-tolualdehyde tert-butylimine is typically used in the next step without further purification.

Step 2: Lithiation and Cyclization
  • Reaction Setup: Dissolve the crude o-tolualdehyde tert-butylimine from the previous step in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via a syringe, ensuring the temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Cyclization: Add acetonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Aromatization and Purification
  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Aromatization: The crude dihydro-4-methylisoquinoline intermediate can be aromatized by dissolving it in a suitable solvent and stirring it in the presence of air, or by treatment with a mild oxidizing agent such as manganese dioxide (MnO₂).

  • Purification: The final product, this compound, can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

Mandatory Visualization

SynthesisWorkflow A o-Tolualdehyde + tert-Butylamine B Formation of o-Tolualdehyde tert-butylimine A->B Toluene, Reflux (Dean-Stark) C Lithiation with n-BuLi B->C Dry THF, -78 °C D Cyclization with Acetonitrile C->D -78 °C to RT E Aromatization D->E Work-up & Air Oxidation F Purification E->F Column Chromatography G This compound F->G

Caption: Synthetic workflow for this compound.

Applications of 4-Methylisoquinoline in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-methylisoquinoline serves as a versatile and valuable building block in the landscape of organic synthesis. Its unique structural motif is a key component in the development of a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, offering insights into its utility in the synthesis of complex molecules.

The reactivity of the this compound scaffold allows for functionalization at multiple positions, enabling the generation of a diverse library of derivatives. The applications detailed below highlight its role as a precursor to key intermediates in medicinal chemistry and its participation in carbon-carbon bond-forming reactions.

Application 1: Synthesis of 4-Methylisoquinolin-8-amine

A primary application of this compound is its use as a starting material for the synthesis of 4-methylisoquinolin-8-amine, a crucial intermediate in the development of various therapeutic agents.[1][2] The synthesis is a two-step process involving the regioselective nitration of the isoquinoline (B145761) ring, followed by the reduction of the resulting nitro group.[1][2]

Experimental Protocols

Part 1: Synthesis of 4-Methyl-8-nitroisoquinoline

This procedure details the regioselective nitration of this compound at the 8-position under acidic conditions.[2]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid while maintaining the temperature at 0°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. It is crucial to maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]

Part 2: Synthesis of 4-Methylisoquinolin-8-amine

This section describes two common methods for the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to the corresponding amine.

Method A: Reduction with Tin(II) Chloride [2]

Materials:

  • 4-Methyl-8-nitroisoquinoline

  • Ethanol (B145695) (EtOH)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-methyl-8-nitroisoquinoline in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (B129727) as the eluent to afford 4-Methylisoquinolin-8-amine.[2]

Method B: Catalytic Hydrogenation [1]

Materials:

  • 4-Methyl-8-nitroisoquinoline

  • Ethanol (or Methanol, or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 4-methyl-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[1]

Quantitative Data
StepReactantsReagentsProductYield
Nitration This compoundConc. H₂SO₄, Conc. HNO₃4-Methyl-8-nitroisoquinolineN/A
Reduction (SnCl₂) 4-Methyl-8-nitroisoquinolineSnCl₂·2H₂O, Conc. HCl, EtOH4-Methylisoquinolin-8-amineN/A
Reduction (H₂/Pd/C) 4-Methyl-8-nitroisoquinoline10% Pd/C, H₂4-Methylisoquinolin-8-amineN/A
Note: Specific yield data for these reactions are not consistently reported in the reviewed literature.

Workflow Diagram

SynthesisWorkflow cluster_0 Synthesis of 4-Methylisoquinolin-8-amine start This compound nitration Nitration start->nitration H₂SO₄, HNO₃ intermediate 4-Methyl-8-nitroisoquinoline nitration->intermediate reduction Reduction intermediate->reduction SnCl₂/HCl or H₂/Pd-C product 4-Methylisoquinolin-8-amine reduction->product

Caption: Synthetic pathway for 4-Methylisoquinolin-8-amine.

Application 2: C-4 Alkylation via Temporary Dearomatization

A more recent application of isoquinolines, including this compound, involves a metal- and activating-group-free C-4 alkylation. This method utilizes a temporary dearomatization strategy, reacting the isoquinoline with a vinyl ketone in the presence of a carboxylic acid. This reaction provides a direct route to C-4 functionalized isoquinolines.[3][4]

Experimental Protocol: C-4 Alkylation with Methyl Vinyl Ketone

This protocol is adapted from a general procedure for the C-4 alkylation of isoquinolines.[3][4]

Materials:

  • This compound

  • Methyl Vinyl Ketone (MVK)

  • Benzoic Acid (BzOH)

  • Acetonitrile (MeCN)

Procedure:

  • To a vial, add this compound (1.0 equiv), benzoic acid (3.0 equiv), and acetonitrile.

  • Add methyl vinyl ketone (4.0 equiv) to the mixture.

  • Seal the vial and heat the reaction mixture at 80°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data
Isoquinoline SubstrateElectrophileProductYield (%)
3-MethylisoquinolineMethyl Vinyl Ketone3-(3-Methylisoquinolin-4-yl)butan-2-one55
(Data adapted from a study on C-4 alkylation of various isoquinolines)[4]

Logical Relationship Diagram

C4_Alkylation cluster_1 C-4 Alkylation Mechanism isoquinoline This compound dihydroisoquinoline 1,2-Dihydroisoquinoline Intermediate isoquinoline->dihydroisoquinoline + Benzoic Acid benzoic_acid Benzoic Acid benzoic_acid->dihydroisoquinoline adduct Alkylated Intermediate dihydroisoquinoline->adduct + MVK mvk Methyl Vinyl Ketone mvk->adduct product 4-Alkylated This compound adduct->product elimination Elimination of Benzoic Acid product->elimination

Caption: Proposed mechanism for C-4 alkylation of this compound.

Application 3: Condensation Reaction of the Methyl Group

The methyl group at the 4-position of this compound is activated and can participate in condensation reactions with aldehydes, similar to other methyl-substituted nitrogen heterocycles. This reactivity provides a pathway to synthesize styryl-isoquinoline derivatives, which are of interest in materials science and medicinal chemistry.

Experimental Protocol: Condensation with Benzaldehyde (B42025) (Adapted)

Disclaimer: A specific, detailed protocol for the condensation of this compound with benzaldehyde was not found in the reviewed literature. The following is a general procedure adapted from the reaction of 2-methylquinoline (B7769805) with benzaldehydes.

Materials:

  • This compound

  • Benzaldehyde

  • Acetic Anhydride

  • Acetic Acid

Procedure:

  • In a round-bottom flask, combine this compound, benzaldehyde, and acetic anhydride.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Quantitative Data

Specific quantitative data for the condensation of this compound is not available in the reviewed literature.

Reaction Scheme Diagram

CondensationReaction cluster_2 Condensation Reaction reac1 This compound product 4-(2-Phenylvinyl)isoquinoline reac1->product + reac2 Benzaldehyde reac2->product Acetic Anhydride, Acetic Acid, Δ

Caption: Condensation of this compound with benzaldehyde.

References

Application Notes and Protocols for 4-Methylisoquinoline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methylisoquinoline as a versatile chemical intermediate in the synthesis of complex organic molecules, with a particular focus on pharmacologically active compounds.

Introduction: The Versatility of the this compound Scaffold

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoquinoline (B145761) core is a "privileged structure," forming the basis of numerous natural products and synthetic drugs. The presence of the methyl group at the 4-position and the ability to functionalize the isoquinoline ring at various positions make it a strategic starting material for creating diverse molecular architectures. Its derivatives have shown significant potential as kinase inhibitors for cancer therapy, highlighting its importance in drug discovery programs.

Synthesis of Key Intermediates from this compound

A primary application of this compound is its conversion to substituted derivatives that serve as platforms for further elaboration. A key and widely utilized transformation is the synthesis of 4-methylisoquinolin-8-amine (B15247360), which proceeds via a two-step nitration and reduction sequence.

Electrophilic Nitration of this compound

The regioselective nitration of this compound at the 8-position is a critical step for introducing a functional handle for further modifications.[1][2][3]

Experimental Protocol: Synthesis of 4-Methyl-8-nitroisoquinoline [2][3]

  • Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, Aqueous Ammonia (B1221849) or Sodium Hydroxide (B78521) solution, Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in concentrated sulfuric acid to -5°C in an ice-salt bath.

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature is maintained below 0°C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 2-3 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Nitration of this compound

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
4-Methyl-8-nitroisoquinolineC₁₀H₈N₂O₂188.18Data not availableData not availablePredicted ¹H NMR: Signals for aromatic protons and a singlet for the methyl group. Predicted IR (cm⁻¹): Characteristic peaks for NO₂ stretching. MS (m/z): [M]+ at 188.
Reduction of 4-Methyl-8-nitroisoquinoline

The nitro group of 4-methyl-8-nitroisoquinoline can be efficiently reduced to the corresponding primary amine, 4-methylisoquinolin-8-amine, a key intermediate for further diversification.[2][3]

Experimental Protocol: Synthesis of 4-Methylisoquinolin-8-amine [2][3]

  • Method A: Catalytic Hydrogenation

    • Dissolve 4-methyl-8-nitroisoquinoline in a suitable solvent (e.g., ethanol (B145695), methanol).

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm) while stirring vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography.

  • Method B: Metal/Acid Reduction

    • Suspend 4-methyl-8-nitroisoquinoline in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through Celite.

    • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Reduction of 4-Methyl-8-nitroisoquinoline

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
4-Methylisoquinolin-8-amineC₁₀H₁₀N₂158.20Data not availableData not availablePredicted ¹H NMR (CDCl₃, ppm): ~8.6 (s, 1H), ~7.3 (s, 1H), ~7.6 (d, 1H), ~7.2 (t, 1H), ~6.9 (d, 1H), ~4.5-5.5 (br s, 2H, NH₂), ~2.5 (s, 3H, CH₃).[1][4] Predicted ¹³C NMR: Signals for 10 distinct carbons.[4] Predicted IR (cm⁻¹): 3300-3500 (N-H stretch), 2850-3100 (C-H stretch), 1400-1600 (aromatic C=C and C=N stretch).[4] MS (m/z): [M]+ at 158.[4]

Advanced Functionalization of this compound Derivatives

The synthesized 4-methylisoquinolin-8-amine can be further functionalized using modern cross-coupling reactions to build complex molecules with potential biological activity. To perform these reactions, the amine is often first converted to a halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the coupling of an aryl halide (derived from 4-methylisoquinolin-8-amine) with various amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

  • Materials: 8-Halo-4-methylisoquinoline, Amine, Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., Cs₂CO₃, K₃PO₄), Anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add the 8-halo-4-methylisoquinoline, amine, palladium catalyst, ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][7]

  • Materials: 8-Halo-4-methylisoquinoline, Boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Na₂CO₃), Solvent system (e.g., toluene/ethanol/water, dioxane/water).

  • Procedure:

    • In a round-bottom flask, dissolve the 8-halo-4-methylisoquinoline and the boronic acid/ester in the solvent system.

    • Add the aqueous base solution.

    • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Add the palladium catalyst and heat the reaction mixture to reflux.

    • Stir for the required time (e.g., 6-12 hours) under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, add water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Application in Drug Discovery: Kinase Inhibitors

Derivatives of this compound are promising scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy.[1] The isoquinoline core can mimic the adenine (B156593) moiety of ATP, binding to the ATP-binding site of kinases and inhibiting their activity.[1]

Targeted Signaling Pathways

Compounds derived from this compound have the potential to target key signaling pathways that are often dysregulated in cancer, such as the Receptor Tyrosine Kinase (RTK) and PI3K/Akt/mTOR pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The RTK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers.

RTK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Inhibition of the RTK signaling pathway by a this compound derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival. Its dysregulation is also frequently implicated in cancer.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and screening of novel compounds derived from this compound.

General Synthesis Workflow

Synthesis_Workflow Start This compound Nitration Nitration Start->Nitration Intermediate1 4-Methyl-8-nitroisoquinoline Nitration->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 4-Methylisoquinolin-8-amine Reduction->Intermediate2 Functionalization Functionalization (e.g., Coupling Reactions) Intermediate2->Functionalization Product Diverse Library of This compound Derivatives Functionalization->Product Purification Purification & Characterization Product->Purification

Caption: A typical workflow for the synthesis of this compound derivatives.

Kinase Inhibitor Screening Workflow

Screening_Workflow Library Library of this compound Derivatives Primary_Screen Primary Kinase Assay (e.g., against a panel of kinases) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Assays (IC₅₀ determination, selectivity profiling) Hits->Secondary_Screen Leads Lead Compounds Secondary_Screen->Leads Cell_Based_Assays Cell-Based Assays (antiproliferative, apoptosis) Leads->Cell_Based_Assays In_Vivo In Vivo Studies (animal models) Cell_Based_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A standard workflow for screening kinase inhibitors.

References

Application Note & Protocol: Quantification of 4-Methylisoquinoline using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-Methylisoquinoline using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific, validated analytical method for this compound is not extensively documented in publicly available literature, this application note details a proposed method based on established principles for the analysis of structurally similar isoquinoline (B145761) derivatives.[1] The protocol herein is intended as a starting point for method development and validation. Included are detailed experimental procedures, suggested chromatographic conditions, and guidelines for method validation in accordance with ICH guidelines.[2][3]

Introduction

This compound is an isoquinoline derivative.[4][5] Isoquinoline and its analogues are significant structural motifs in many biologically active compounds and pharmaceutical agents.[1] Accurate and precise quantification of such compounds is crucial throughout the drug discovery and development process, including for pharmacokinetic studies, metabolism profiling, and quality control of drug substances and products.[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the quantification of chromophoric compounds like this compound.[1][6] This method is particularly suitable for the analysis of bulk drug substances and simple formulations where high sensitivity is not a primary requirement.[1]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a binary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Software: Chromatographic data acquisition and processing software (e.g., OpenLab CDS).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (analytical grade)

    • Ammonium acetate (B1210297) (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions (Proposed)

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The following conditions are suggested as a starting point for method development and optimization.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution To be optimized. A suggested starting gradient is: 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of this compound (typically in the range of 220-340 nm).[7]
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. Suggested concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.[1]

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substances, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. For formulations, a suitable extraction or dilution procedure may be required.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3] The following parameters should be evaluated:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the peak area versus concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0-102.0%.[3]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined at a signal-to-noise ratio of 3:1.[2][8]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined at a signal-to-noise ratio of 10:1.[2][8]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
1To be determined
5To be determined
10To be determined
25To be determined
50To be determined
100To be determined
Linearity (R²) To be determined (≥ 0.999)

Table 2: Accuracy and Precision Data for this compound

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=6)Recovery (%)RSD (%)
LowTo be determinedTo be determinedTo be determinedTo be determined
MediumTo be determinedTo be determinedTo be determinedTo be determined
HighTo be determinedTo be determinedTo be determinedTo be determined

Table 3: LOD and LOQ for this compound

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD To be determined~ 3:1
LOQ To be determined~ 10:1

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) acquire_data Acquire Chromatograms inject_standards->acquire_data inject_sample->acquire_data build_curve Build Calibration Curve acquire_data->build_curve quantify Quantify this compound build_curve->quantify validate Validate Method (Specificity, Linearity, Accuracy, Precision) quantify->validate

Caption: Experimental workflow for the quantification of this compound.

hplc_system mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC-UV system components.

Conclusion

This application note provides a detailed protocol for the quantification of this compound by HPLC-UV. The proposed method, based on established analytical principles for similar compounds, serves as a robust starting point for method development and validation. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible quantitative data, which is essential for research, quality control, and regulatory submissions in the pharmaceutical industry. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and instrumentation used.

References

Application Note: Quantitative Analysis of 4-Methylisoquinoline using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methylisoquinoline. Isoquinoline (B145761) and its derivatives are significant structural motifs in many biologically active compounds and pharmaceuticals. Consequently, a robust analytical method for their quantification is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. While specific validated performance data for this compound is not extensively available in public literature, this method is based on established principles for the analysis of structurally similar isoquinoline derivatives.

Introduction

This compound is a heterocyclic aromatic compound. The isoquinoline scaffold is a core component of numerous natural and synthetic compounds with a wide range of biological activities. Accurate and precise quantification of such molecules is essential for understanding their behavior in biological systems and for ensuring the quality of pharmaceutical products. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for analyzing complex matrices often encountered in drug development.[1] This application note provides a detailed protocol that can be adapted and validated for the routine analysis of this compound in various sample types.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound with distinct mass)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum) for spiked samples

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of this compound by accurately weighing and dissolving an appropriate amount of the reference standard in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard in methanol.

2.2. Working Standard and Quality Control (QC) Solutions

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentration levels in the same manner.

2.3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma or serum.[1]

  • Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard solution (prepared in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components. The gradient can be optimized as needed.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometry (MS)

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions must be optimized by direct infusion of the this compound and internal standard solutions into the mass spectrometer.

    • Precursor Ion (Q1): Based on the molecular weight of this compound (C10H9N, MW: 143.19 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 144.2.

    • Product Ions (Q3): The fragmentation of the precursor ion will be induced in the collision cell. Common fragmentation pathways for isoquinoline alkaloids involve the loss of small neutral molecules. For this compound, potential product ions could result from the loss of a methyl radical or other neutral losses from the ring structure. These need to be determined experimentally.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table. The following table presents expected performance characteristics for a validated LC-MS/MS method for a small molecule, which should be established during method validation.

Parameter Expected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
Accuracy (% Bias) Within ±15% (except at LOQ, ±20%)
Precision (% CV) < 15% (except at LOQ, < 20%)
Recovery Consistent and reproducible
Matrix Effect To be assessed and minimized

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the relationship between the different stages of the LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample/Standard/QC add_is Add Internal Standard (in Acetonitrile) start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM Mode) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification results Results quantification->results

Caption: Experimental workflow for this compound analysis.

logical_relationship analyte This compound in Sample sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep lc_system Liquid Chromatography sample_prep->lc_system separation Separation from Matrix Components lc_system->separation ms_system Mass Spectrometry ionization Ionization [M+H]+ ms_system->ionization separation->ms_system fragmentation Fragmentation (Collision-Induced Dissociation) ionization->fragmentation detection Detection of Product Ions fragmentation->detection quantification Quantification detection->quantification

Caption: Logical relationships in the LC-MS/MS method.

References

Application Note and Protocol: Regioselective Nitration of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the regioselective nitration of 4-methylisoquinoline, a key transformation in the synthesis of valuable pharmaceutical intermediates such as 4-methylisoquinolin-8-amine.[1][2][3] The protocol details a robust and reproducible methodology using a mixed acid nitrating system, leading to the selective formation of 4-methyl-8-nitroisoquinoline.

Overview

The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the isoquinoline (B145761) ring. Under controlled acidic conditions, the reaction proceeds with high regioselectivity, favoring substitution at the 8-position.[1] This selectivity is crucial for the subsequent synthesis of compounds where functionalization at this specific position is required.

The overall reaction is as follows:

This compound → 4-Methyl-8-nitroisoquinoline

Experimental Protocol

This protocol is adapted from established procedures for the nitration of isoquinoline and related heterocycles.[1][2]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%) or Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Aqueous Sodium Hydroxide (B78521) (NaOH) or Aqueous Ammonia (NH₄OH) solution

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in concentrated sulfuric acid. The mixture should be cooled to between -5°C and 0°C using an ice-salt bath.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid. This mixture should be pre-cooled before addition.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound from the dropping funnel. It is critical to maintain the internal reaction temperature below 5°C throughout the addition to control the exothermic reaction and prevent side product formation.[2]

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at a low temperature for a designated period. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, carefully pour the reaction mixture over a generous amount of crushed ice. This will quench the reaction and dilute the acid.

  • Neutralization and Precipitation: The acidic solution is then slowly neutralized with a cold aqueous solution of a suitable base, such as sodium hydroxide or ammonia, until the pH is approximately 8-9. This will cause the crude 4-methyl-8-nitroisoquinoline to precipitate out of the solution.[2]

  • Isolation and Extraction: The precipitated solid can be collected by filtration. Alternatively, the aqueous layer can be extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[2] The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: The crude 4-methyl-8-nitroisoquinoline can be further purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1][2]

Quantitative Data

While specific experimental data for the nitration of this compound is not extensively published, the following table summarizes typical data for related compounds and the expected product based on chemical database information.

ParameterValueSource
Starting Material This compoundCommercially Available[1]
Product 4-Methyl-8-nitroisoquinoline-
Molecular Formula C₁₀H₈N₂O₂PubChem
Molecular Weight 188.18 g/mol PubChem
Appearance Expected to be a solid-
Melting Point Data not available for 8-nitro isomer. (Isomeric 4-methyl-8-nitroquinoline: 125-126 °C)[4]
Yield Not explicitly reported for this specific reaction. Yields for nitration of related heterocycles can vary.-
Regioselectivity Highly selective for the 8-position[1]

Note: The melting point provided is for the quinoline (B57606) isomer and should be used as an estimate only.

Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure and must be conducted with extreme caution in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[1] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[1] Ensure the experiment is performed in a properly functioning fume hood.

  • Handling Spills: Have appropriate spill containment and neutralization kits readily available. For small spills, carefully neutralize with a weak base like sodium bicarbonate.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to manage the heat generated.

Visualizations

Experimental Workflow:

Nitration_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in Conc. H₂SO₄ cool Cool to -5°C to 0°C start->cool addition Dropwise Addition (Maintain < 5°C) cool->addition prep_nitrating Prepare Pre-cooled Nitrating Mixture (HNO₃/H₂SO₄) prep_nitrating->addition stir Stir and Monitor (TLC) addition->stir quench Quench on Ice stir->quench neutralize Neutralize (pH 8-9) & Precipitate quench->neutralize extract Filter or Extract (DCM/EtOAc) neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product 4-Methyl-8-nitroisoquinoline purify->product

Caption: Experimental workflow for the nitration of this compound.

Reaction Mechanism:

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus H2O H₂O H2NO3_plus->H2O sigma_complex Sigma Complex (Resonance Stabilized) NO2_plus->sigma_complex isoquinoline This compound isoquinoline->sigma_complex + NO₂⁺ product 4-Methyl-8-nitroisoquinoline sigma_complex->product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

Application Notes and Protocols for the Reduction of 4-Methyl-8-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 4-methyl-8-nitroisoquinoline to its corresponding amine, 8-amino-4-methylisoquinoline, is a critical transformation in the synthesis of various biologically active compounds. The substituted isoquinoline (B145761) core is a prevalent motif in molecules targeting a range of therapeutic areas, making the efficient synthesis of this key intermediate of significant interest to the pharmaceutical industry.[1] This document provides detailed protocols for the two most common methods for this reduction: catalytic hydrogenation and metal/acid reduction. It also includes information on the synthesis of the starting material, 4-methyl-8-nitroisoquinoline.

Synthesis of Starting Material: 4-Methyl-8-nitroisoquinoline

The precursor, 4-methyl-8-nitroisoquinoline, is synthesized via the regioselective nitration of commercially available 4-methylisoquinoline.[1] This step is crucial for the successful synthesis of the target molecule.[1]

Experimental Protocol: Nitration of this compound

This procedure details the nitration of this compound to introduce a nitro group at the 8-position under acidic conditions.[2]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C using an ice bath.[2]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[2]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[2]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Moles (mol)Product Yield (g)Product Yield (%)
This compoundC₁₀H₉N143.195.00.035--
4-Methyl-8-nitroisoquinolineC₁₀H₈N₂O₂188.18--5.584

Reduction of 4-Methyl-8-Nitroisoquinoline to 8-Amino-4-methylisoquinoline

Two primary methods are widely employed for the reduction of the nitro group in 4-methyl-8-nitroisoquinoline.[1]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1]

Materials:

  • 4-Methyl-8-nitroisoquinoline

  • Ethanol (B145695) (or Methanol, Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Celite

Equipment:

  • Hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 4-methyl-8-nitroisoquinoline in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.[1]

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[1]

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Further purification can be achieved by recrystallization or column chromatography.[1]

Method B: Metal/Acid Reduction

Reduction using a metal in an acidic medium is a classic and effective method.[1]

Materials:

  • 4-Methyl-8-nitroisoquinoline

  • Ethanol

  • Water

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (or other suitable base)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Suspend 4-methyl-8-nitroisoquinoline in a mixture of ethanol and water in a round-bottom flask.[1]

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.[1]

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).[1]

  • Cool the reaction mixture and filter through Celite.[1]

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.[1]

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Materials:

  • 4-Methyl-8-nitroisoquinoline

  • Ethanol

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-methyl-8-nitroisoquinoline in ethanol.[2]

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.[2]

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.[2]

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 8-amino-4-methylisoquinoline.[2]

Characterization of 8-Amino-4-methylisoquinoline

Predicted Spectroscopic Data:

¹H NMR (in CDCl₃ or DMSO-d₆): [4]

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1~8.5 - 8.7s-
H-3~7.2 - 7.4s-
H-5~7.5 - 7.7d8.0 - 9.0
H-6~7.1 - 7.3t7.0 - 8.0
H-7~6.8 - 7.0d7.0 - 8.0
4-CH₃~2.4 - 2.6s-
8-NH₂~4.5 - 5.5br s-

¹³C NMR (in CDCl₃ or DMSO-d₆): [4]

CarbonPredicted Chemical Shift (ppm)
C-1~150 - 152
C-3~118 - 120
C-4~145 - 147
C-4a~128 - 130
C-5~120 - 122
C-6~125 - 127
C-7~110 - 112
C-8~142 - 144
C-8a~135 - 137
4-CH₃~18 - 20

IR Spectroscopy:

  • N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹.[3]

  • C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2850-3100 cm⁻¹.[3]

  • Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[3]

Mass Spectrometry:

  • The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 158.20 g/mol .[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Methyl-8-nitroisoquinoline cluster_reduction Reduction to 8-Amino-4-methylisoquinoline Start This compound Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 4-Methyl-8-nitroisoquinoline Nitration->Intermediate Reduction_Method Reduction Method Intermediate->Reduction_Method Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Reduction_Method->Catalytic_Hydrogenation Metal_Acid_Reduction Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl) Reduction_Method->Metal_Acid_Reduction Final_Product 8-Amino-4-methylisoquinoline Catalytic_Hydrogenation->Final_Product Metal_Acid_Reduction->Final_Product

Caption: Overall workflow for the synthesis of 8-amino-4-methylisoquinoline.

reduction_pathways cluster_catalytic Catalytic Hydrogenation cluster_metal_acid Metal/Acid Reduction Start 4-Methyl-8-nitroisoquinoline Catalyst Pd/C Catalyst Reaction_Cat Vigorous Stirring Room Temperature Start->Reaction_Cat Method A Metal Fe or SnCl₂ Reaction_MA Reflux Start->Reaction_MA Method B Hydrogen H₂ Gas Solvent_Cat Solvent (e.g., Ethanol) Workup_Cat Filtration Reaction_Cat->Workup_Cat Final_Product 8-Amino-4-methylisoquinoline Workup_Cat->Final_Product Acid HCl Solvent_MA Solvent (e.g., Ethanol/Water) Workup_MA Filtration & Neutralization Reaction_MA->Workup_MA Workup_MA->Final_Product

Caption: Comparison of reduction pathways for 4-methyl-8-nitroisoquinoline.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a privileged structural motif present in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Aminated isoquinoline derivatives, in particular, are crucial intermediates and final products in medicinal chemistry, serving as foundational structures for the development of therapeutic agents targeting a broad spectrum of diseases, including cancer, microbial infections, and cardiovascular disorders.[1][3]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of carbon-nitrogen (C-N) bonds.[4] This reaction offers a significant improvement over traditional methods, which often suffer from limited substrate scope and require harsh reaction conditions. The application of the Buchwald-Hartwig amination to the synthesis of amino-isoquinolines allows for the efficient and modular construction of diverse compound libraries for drug discovery and development.[4][5]

These application notes provide detailed protocols and data for the palladium-catalyzed amination of halo-isoquinoline derivatives, focusing on the widely applicable Buchwald-Hartwig reaction.

Challenges in the Amination of Isoquinoline Derivatives

The palladium-catalyzed amination of halo-isoquinolines can present specific challenges. The nitrogen atom within the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, some isoquinoline derivatives, such as those bearing base-sensitive functional groups like nitriles, require careful optimization of reaction conditions to avoid unwanted side reactions.[6] The choice of palladium precursor, ligand, base, and solvent is therefore critical to achieving high yields and purity.[6][7]

Optimized Reaction Conditions

Extensive studies have led to the development of robust catalyst systems and conditions for the efficient amination of a wide range of halo-isoquinolines. Bulky, electron-rich phosphine (B1218219) ligands are often essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][7]

Key Components of a Typical Reaction:

  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands such as BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), XPhos, or BrettPhos are often employed.[6][8]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate).[6][7]

  • Solvent: Anhydrous, aprotic solvents like Toluene, Dioxane, or THF (Tetrahydrofuran) are typically used.[6][9]

  • Temperature: Reactions are generally run at elevated temperatures, often between 80-110 °C.[8]

Data Presentation: Substrate Scope and Yields

The following tables summarize the results of palladium-catalyzed amination reactions with various isoquinoline substrates and amines, showcasing the broad applicability of this methodology.

Table 1: Amination of 6-Bromoisoquinoline with Various Amines

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine6-(Morpholin-4-yl)isoquinolinePd₂(dba)₃ / XPhosNaOt-BuToluene1001295
2Piperidine6-(Piperidin-1-yl)isoquinolinePd(OAc)₂ / BINAPK₃PO₄Dioxane1101688
3AnilineN-Phenylisoquinolin-6-aminePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene1002478
4BenzylamineN-Benzylisoquinolin-6-aminePd(OAc)₂ / XantphosNaOt-BuTHF801292
5n-ButylamineN-(n-Butyl)isoquinolin-6-aminePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001885

Table 2: Amination of Various Halo-isoquinolines with Morpholine

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroisoquinoline4-(Morpholin-4-yl)isoquinolinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1102482
21-Bromoisoquinoline1-(Morpholin-4-yl)isoquinolinePd(OAc)₂ / XPhosK₃PO₄Dioxane1001690
35-Iodoisoquinoline5-(Morpholin-4-yl)isoquinolinePd₂(dba)₃ / BINAPCs₂CO₃Toluene901296
46-Bromo-1-methylisoquinoline1-Methyl-6-(morpholin-4-yl)isoquinolinePd(OAc)₂ / XantphosNaOt-BuTHF801489
56-Bromoisoquinoline-1-carbonitrile1-Cyano-6-(morpholin-4-yl)isoquinolinePd₂(dba)₃ / BINAPCs₂CO₃THF902075

Experimental Protocols

The following are general and specific protocols for the palladium-catalyzed amination of halo-isoquinolines.

Protocol 1: General Procedure for Small-Scale Buchwald-Hartwig Amination

This protocol is suitable for the screening and optimization of reaction conditions for the coupling of various halo-isoquinolines with amines.[9]

Materials:

  • Halo-isoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add the halo-isoquinoline, palladium precursor, ligand, and base under a counterflow of inert gas.

  • Solvent and Reagent Addition: Seal the vial with the screw cap. Evacuate and backfill the vial with inert gas three times. Through the septum, add the anhydrous toluene, followed by the amine.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aminated isoquinoline.

Protocol 2: Kiloscale Synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile[6][8]

This protocol details a large-scale synthesis, highlighting the practical considerations for process development.

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile (1.0 eq)

  • (S)-3-Amino-2-methylpropan-1-ol (1.1 eq)

  • Pd₂(dba)₂ (0.01 eq)

  • BINAP (0.015 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous THF

Procedure:

  • Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).[6]

  • Reagent Addition: To the reaction vessel, add Pd₂(dba)₂, BINAP, and Cs₂CO₃ under a positive pressure of inert gas.[6]

  • Solvent and Reactants: Add anhydrous THF to the vessel, followed by 6-Bromoisoquinoline-1-carbonitrile and (S)-3-Amino-2-methylpropan-1-ol.[6]

  • Reaction: Stir the mixture at the desired temperature (optimization may be required, but elevated temperatures are common for Buchwald-Hartwig reactions) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts. This typically involves partitioning between water and an organic solvent.[6]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Prepare Inert Reaction Vessel add_solids 2. Add Halo-isoquinoline, Pd Precursor, Ligand, & Base prep_vessel->add_solids add_liquids 3. Add Anhydrous Solvent & Amine add_solids->add_liquids Seal, Evacuate, & Backfill heat_stir 4. Heat and Stir under Inert Gas add_liquids->heat_stir monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor cool_down 6. Cool to Room Temperature monitor->cool_down Reaction Complete filter_celite 7. Dilute and Filter through Celite cool_down->filter_celite concentrate 8. Concentrate Filtrate filter_celite->concentrate purify 9. Purify by Chromatography concentrate->purify final_product final_product purify->final_product Final Product: Aminated Isoquinoline

Caption: General experimental workflow for the Buchwald-Hartwig amination of isoquinolines.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][4]

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition + Ar-X (Halo-isoquinoline) amido_complex Pd(II) Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation + Amine (R₂NH), - Base-H⁺, - X⁻ amido_complex->pd0 Reductive Elimination - Ar-NR₂ (Product) l4 amido_complex->l4 l1 l1->oa_complex l2 l2->amido_complex l3 l3->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination of a halo-isoquinoline.

References

Application Notes and Protocols for the Analysis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of isoquinoline (B145761) derivatives, a diverse group of naturally occurring and synthetic compounds with significant pharmacological activities. The protocols outlined below are intended to serve as a guide for researchers in drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of isoquinoline alkaloids in various matrices, including plant extracts and pharmaceutical formulations.[1][2] Its high resolution, sensitivity, and reproducibility make it an ideal method for quality control and pharmacokinetic studies.[1]

A common approach for the analysis of isoquinoline alkaloids is reversed-phase chromatography utilizing a C18 column.[1] The selection of the mobile phase and detector is critical and depends on the specific alkaloids being analyzed.

Protocol 1: Quantitative Analysis of Protoberberine and Aporphine (B1220529) Alkaloids in Corydalis Species

This protocol is adapted from a method developed for the quality control of Corydalis species, which are rich in isoquinoline alkaloids.[1]

Instrumentation and Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of (A) aqueous ammonium acetate buffer with triethylamine and (B) acetonitrile. The exact gradient program should be optimized to achieve the best separation of the target alkaloids.[1] A typical gradient might start with a lower percentage of acetonitrile and gradually increase.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions.

    • From the stock solutions, prepare a series of working standard solutions at different concentrations to construct a calibration curve.

  • Sample Preparation (Plant Material):

    • Accurately weigh the powdered plant material.

    • Extract the alkaloids using a suitable solvent such as methanol, aided by ultrasonication.[1]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 280 nm[1]

    • Injection Volume: 10 µL[1]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

  • Quantification:

    • Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of each alkaloid in the sample by interpolating its peak area on the calibration curve.

Method Validation:

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][3][4][5] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][6]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][7]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7]

Quantitative Data Summary:

The following table summarizes the quantitative analysis of selected isoquinoline alkaloids in different plant materials from various studies.

AlkaloidPlant SpeciesConcentration (mg/g of dry plant material)Reference
ProtopineLamprocapnos spectabilis (root)3.350[8]
StylopinePseudofumaria lutea (root)5.716[8]
PalmatinePseudofumaria lutea (root)0.268[8]
BerberineThalictrum foetidum (root)0.308[8]
MagnoflorineThalictrum foetidum (root)0.021[8]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction (e.g., Methanol, Ultrasonication) Sample->Extraction Standard Reference Standards Std_Dilution Serial Dilution Standard->Std_Dilution Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Std_Dilution->HPLC Calibration Calibration Curve Std_Dilution->Calibration Detection DAD/UV-Vis Detector HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

General workflow for HPLC analysis of isoquinoline alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile isoquinoline alkaloids.[9][10] This method is particularly useful for the analysis of complex mixtures and for the structural elucidation of unknown derivatives.

Protocol 2: GC-MS Analysis of Isoquinoline Alkaloids in Sarcocapnos Species

This protocol is based on a method used for the identification and quantification of various isoquinoline alkaloids in the genus Sarcocapnos.[9]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for alkaloid analysis (e.g., HP-5MS)

  • Helium (carrier gas)

  • Methylene (B1212753) dichloride

  • Acetone (B3395972) (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Reference standards of target isoquinoline alkaloids

Procedure:

  • Sample Preparation (Emulsion Liquid Membrane Extraction - ELME):

    • Mix the sample solution with hydrochloric acid.[10]

    • Prepare an organic phase (e.g., kerosene (B1165875) with an emulsifier) and a strip phase (e.g., sulfuric acid aqueous solution).[10]

    • Perform the emulsion extraction.

    • Separate and demulsify the emulsion.

    • Basify the resulting strip phase solution with NaOH and extract with methylene dichloride.[10]

    • Evaporate the organic solvent and redissolve the dried extract in acetone for GC-MS analysis.[10]

  • GC-MS Conditions:

    • Injector Temperature: 260 °C[10]

    • Interface Temperature: 280 °C[10]

    • Oven Temperature Program: Start at 50°C, hold for 1 min, ramp to 200°C at 40°C/min, then ramp to 280°C at 4°C/min, and hold for 10 min.[10]

    • Carrier Gas Flow: Constant flow of helium.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Mass Scan Range: 33–550 amu.[10]

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identification and Quantification:

    • Identify the alkaloids by comparing their retention times and mass spectra with those of reference standards and with libraries such as NIST.

    • For quantification, create a calibration curve for each analyte using the peak areas of the standard solutions.

Quantitative Data Summary:

The following table presents the quantification of several isoquinoline alkaloids in Sarcocapnos species using GC-MS.

AlkaloidTaxonConcentration (µg/g of dry plant)Reference
CularineS. enneaphylla1250[9]
SarcocapnineS. baetica2300[9]
ProtopineS. crassifolia1800[9]
GlaucineS. enneaphylla350[9]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Plant Extract ELME Emulsion Liquid Membrane Extraction Sample->ELME Solvent_Exchange Solvent Evaporation & Reconstitution ELME->Solvent_Exchange GCMS GC-MS System Solvent_Exchange->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectra Mass Spectra GCMS->MassSpectra Identification Identification (Retention Time & Mass Spectra) TIC->Identification Quantification Quantification (Calibration Curve) TIC->Quantification MassSpectra->Identification

General workflow for GC-MS analysis of isoquinoline alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of isoquinoline derivatives in complex matrices, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[11][12][13]

Protocol 3: UHPLC-MS/MS for Bioactive Compounds in Berberis Species

This protocol is based on a validated method for the determination of nine bioactive compounds, including protoberberine and aporphine alkaloids, in different parts of eight Berberis species.[14]

Instrumentation and Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Hybrid triple quadrupole-linear ion trap mass spectrometer

  • ACQUITY UPLC CSH™ C18 column

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Reference standards of the target compounds

Procedure:

  • Mobile Phase Preparation: Prepare a gradient mobile phase using (A) aqueous formic acid and (B) acetonitrile.

  • Standard and Sample Preparation:

    • Prepare stock solutions of reference standards in a suitable solvent.

    • Create mixed standard solutions at various concentrations for the calibration curve.

    • Extract the plant material using an appropriate method (e.g., ultrasonication with methanol).

    • Filter the extracts before injection.

  • UHPLC-MS/MS Conditions:

    • Flow Rate: 0.3 mL/min[14]

    • Column: ACQUITY UPLC CSH™ C18[14]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Analysis and Quantification:

    • Inject the samples and standards into the UHPLC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for each analyte in MRM mode.

    • Quantify the analytes using the calibration curves constructed from the standard solutions.

Validation Parameters:

The method was validated according to ICH guidelines, with the following results:[14]

  • Linearity (R²): ≥0.9989 over a concentration range of 0.5–1000 ng/mL.[14]

  • Precision (RSD): ≤2.4%[14]

  • Accuracy (RSD): ≤2.3%[14]

Quantitative Data Summary:

CompoundPlant PartConcentration Range (ng/mg)Reference
BerberineBerberis species0.02 - 58.6[14]
PalmatineBerberis species0.01 - 12.3[14]
JatrorrhizineBerberis species0.01 - 8.7[14]

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Tissue) Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction Supernatant Supernatant Collection Extraction->Supernatant UHPLC UHPLC System Supernatant->UHPLC MassSpec Tandem Mass Spectrometer (MRM) UHPLC->MassSpec Chromatogram MRM Chromatogram MassSpec->Chromatogram Quantification Quantification Chromatogram->Quantification

General workflow for LC-MS/MS analysis in drug development.

Signaling Pathways of Isoquinoline Derivatives

Several isoquinoline alkaloids have been shown to exert their pharmacological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Berberine Signaling Pathway

Berberine is known to have anti-inflammatory, anti-apoptotic, and anticancer properties.[7][15] It modulates several key signaling pathways, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways.[15][16]

Berberine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Berberine Berberine Receptor Receptor Berberine->Receptor IKK IKK Berberine->IKK MAPK MAPK Berberine->MAPK PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation) mTOR->Gene_Expression Inhibition of Protein Synthesis IκBα IκBα IKK->IκBα P NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex NFκB_nuc NF-κB NFκB_complex->NFκB_nuc ERK ERK MAPK->ERK NFκB_nuc->Gene_Expression Sanguinarine_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sanguinarine Sanguinarine PI3K PI3K Sanguinarine->PI3K IKK IKK Sanguinarine->IKK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 IκBα IκBα IKK->IκBα P NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex NFκB_nuc NF-κB NFκB_complex->NFκB_nuc Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis_Genes Anti-apoptotic Gene Expression Caspases->Apoptosis_Genes Apoptosis NFκB_nuc->Apoptosis_Genes Papaverine_Pathway cluster_cytoplasm Cytoplasm cluster_effect Cellular Effects Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE PI3K PI3K Papaverine->PI3K cAMP cAMP PDE->cAMP cGMP cGMP PDE->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG Vasodilation Vasodilation PKA->Vasodilation PKG->Vasodilation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth Noscapine_Pathway cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis cluster_apoptosis Apoptosis Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Microtubules Microtubules Noscapine->Microtubules Stabilization & Disruption of Dynamics JNK JNK Noscapine->JNK ERK ERK Noscapine->ERK Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis JNK->Caspases Mitotic_Arrest->Caspases

References

The Versatility of the 4-Methylisoquinoline Scaffold in Modern Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylisoquinoline core has emerged as a privileged scaffold in the design and synthesis of potent and selective kinase inhibitors. Its structural features, including the nitrogen atom acting as a hydrogen bond acceptor mimicking the adenine (B156593) moiety of ATP, provide a robust foundation for interaction with the ATP-binding site of a wide range of protein kinases.[1] The strategic placement of a methyl group at the C4 position can introduce beneficial steric hindrance, potentially enhancing selectivity for the target kinase, while functional groups at other positions, such as an amino group at C8, offer a versatile handle for synthetic diversification to optimize potency and pharmacokinetic properties.[1][2]

This document provides detailed application notes and experimental protocols for researchers engaged in the development of kinase inhibitors based on the this compound scaffold. It covers synthetic strategies, in vitro and cell-based screening assays, and methods to probe the mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives has been demonstrated against various kinases. The following tables summarize the inhibitory activities of representative compounds, providing a comparative overview for researchers.

Table 1: Inhibitory Profile of (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)

Kinase TargetKᵢ (nM)
Rho-kinase1.6
Protein Kinase A (PKA)630
Protein Kinase C (PKC)9270

Data sourced from a study on the novel and specific Rho-kinase inhibitor H-1152P.[2]

Table 2: Inhibitory Profile of 4-Cyano-3-methylisoquinoline

Kinase TargetIC₅₀ (nM)
Protein Kinase A (PKA)30 - 40
PKBα (AKT1)>10,000
Protein Kinase C (PKC)>10,000
Myosin Light Chain Kinase (MLCK)>10,000
Calmodulin-dependent Protein Kinase (CDPK)>10,000

This data highlights the selectivity of 4-Cyano-3-methylisoquinoline for PKA over other kinases.[3]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a multi-faceted approach, from initial synthesis to cellular characterization. The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for inhibitor development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Derivative Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Proposed mechanism of action for a this compound-based kinase inhibitor targeting the RAF kinase within the RTK signaling pathway.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start This compound Starting Material Synth Chemical Synthesis (e.g., Amide Coupling) Start->Synth Purify Purification (Chromatography) Synth->Purify Biochem In Vitro Kinase Assay (IC₅₀ Determination) Purify->Biochem Cell Cell-Based Assays (Proliferation, Western Blot) Biochem->Cell SAR Structure-Activity Relationship (SAR) Analysis Cell->SAR SAR->Synth Optimization

Caption: General workflow for the synthesis and screening of a library of kinase inhibitors derived from a this compound scaffold.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of kinase inhibitors. The following protocols provide step-by-step guidance for key experiments.

Protocol 1: Synthesis of a this compound-based Inhibitor Library via Amide Coupling

This protocol describes a general method for the synthesis of a library of potential kinase inhibitors by coupling 4-methylisoquinolin-8-amine (B15247360) with a diverse set of carboxylic acids.

Materials:

  • 4-methylisoquinolin-8-amine

  • A library of substituted carboxylic acids

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL).

  • Add PyBOP (1.2 mmol) and DIPEA (2.4 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 4-methylisoquinolin-8-amine (1.0 mmol) in anhydrous DMF (2 mL).

  • Add the 4-methylisoquinolin-8-amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Test compound (this compound derivative)

  • Target protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound to create a range of concentrations for IC₅₀ determination.

    • Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based light-producing reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely related to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of a this compound-based inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • 96-well tissue culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and replace it with medium containing the desired concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if a this compound-based inhibitor affects the phosphorylation of downstream targets of the inhibited kinase in a cellular context.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (for total protein):

    • Strip the membrane of the phospho-antibody (optional, or run parallel gels).

    • Re-probe the membrane with the primary antibody against the total (unphosphorylated) target protein to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of downstream signaling.

References

Application Notes and Protocols for the Sample Preparation of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of 4-methylisoquinoline from various matrices prior to analysis by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited availability of specific validated methods for this compound, the protocols described herein are based on established methods for structurally similar compounds, including quinolines and other isoquinoline (B145761) alkaloids. These methods serve as a robust starting point for method development and validation in your laboratory.

Introduction

This compound is a heterocyclic aromatic compound of interest in various fields, including environmental science and pharmaceutical development, due to its potential biological activity and presence as an environmental constituent. Accurate quantification of this compound requires effective sample preparation to isolate it from complex matrices, minimize interference, and concentrate the analyte to detectable levels. The choice of sample preparation technique is critical and depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

This guide focuses on two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Data Presentation: Quantitative Performance of Analogous Methods

While specific quantitative data for this compound sample preparation is not extensively available in the literature, the following table summarizes the performance of similar methods for related compounds. This data can be used as a benchmark for the expected performance of the proposed protocols.

Analyte(s)MatrixSample Preparation MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
24 QuinolonesWaterMagnetic Solid-Phase Extraction (MSPE)UPLC-MS/MS70.3 - 106.10.003–0.036 µg/L0.008–0.110 µg/L[1]
24 QuinolonesEggsMagnetic Solid-Phase Extraction (MSPE)UPLC-MS/MS70.4 - 119.7--[1]
2-substituted quinolinesRat PlasmaSolid-Phase Extraction (SPE)HPLC-DAD80.6 - 88.2--[2]
QuinolineTextilesUltrasonic ExtractionGC-MS82.9 - 92.00.1 mg/kg-[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Aqueous Samples (e.g., Wastewater, River Water)

This protocol is adapted from methods developed for the extraction of quinolines and other aromatic nitrogen heterocycles from water samples.[5]

Objective: To extract and concentrate this compound from aqueous samples for subsequent analysis by LC-MS or GC-MS.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Collect the aqueous sample in a clean glass container.

    • If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant.

    • Adjust the pH of the sample to approximately 8-9 with ammonium hydroxide to ensure this compound is in its neutral form for optimal retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol. To enhance elution, the methanol can be acidified with a small amount of formic acid (e.g., 0.1%).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS, or a volatile organic solvent for GC-MS).

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Aqueous Sample Collection centrifuge Centrifugation (if needed) start->centrifuge ph_adjust pH Adjustment (pH 8-9) centrifuge->ph_adjust condition Cartridge Conditioning (Methanol, Water) ph_adjust->condition load Sample Loading condition->load wash Washing (Deionized Water) load->wash elute Elution (Methanol +/- Acid) wash->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution evaporate->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Figure 1. Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Soil and Solid Samples

This protocol is based on general principles for the extraction of basic and neutral organic compounds from solid matrices.[6]

Objective: To extract this compound from soil or other solid samples for analysis by GC-MS.

Materials:

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent (e.g., toluene, ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium hydroxide solution (e.g., 1 M)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Homogenization:

    • Air-dry the soil or solid sample and remove any large debris.

    • Homogenize the sample using a mortar and pestle or a mechanical homogenizer to a fine powder.

  • Extraction:

    • Weigh approximately 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of dichloromethane (or another suitable solvent).

    • To ensure this compound is in its free base form, add a small amount of concentrated sodium hydroxide solution to make the sample alkaline (pH > 10).

    • Vortex or shake vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 15 minutes to separate the solid and liquid phases.

    • Carefully decant the organic supernatant into a clean flask.

    • Repeat the extraction step twice more with fresh solvent and combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Final Preparation:

    • The concentrated extract is now ready for GC-MS analysis. If necessary, it can be further cleaned up using a silica (B1680970) gel column.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction start Soil/Solid Sample Collection homogenize Homogenization start->homogenize add_solvent Add Organic Solvent & Adjust to Alkaline pH homogenize->add_solvent extract Vortex/Shake & Centrifuge add_solvent->extract combine Combine Organic Extracts extract->combine dry Dry with Sodium Sulfate combine->dry concentrate Concentrate Extract dry->concentrate analysis GC-MS Analysis concentrate->analysis

Figure 2. Liquid-Liquid Extraction (LLE) workflow for this compound.

Concluding Remarks

The provided protocols offer a solid foundation for the sample preparation of this compound from aqueous and solid matrices. It is imperative for researchers to validate these methods in their own laboratories to determine specific performance characteristics such as recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ) for their specific sample matrix and analytical setup. Adjustments to parameters like SPE sorbent type, elution solvents, LLE solvents, and pH may be necessary to optimize the extraction efficiency for this compound.

References

Application Note: Mobile Phase Selection for the HPLC Analysis of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to selecting an appropriate mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methylisoquinoline. It includes detailed experimental protocols for both reversed-phase and normal-phase HPLC, recommendations for mobile phase optimization, and troubleshooting guidance. The provided methodologies are designed to achieve optimal separation, peak shape, and reproducibility for the quantification and purification of this compound in various sample matrices.

Introduction

This compound is a heterocyclic aromatic compound that serves as an important building block in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. The selection of an appropriate mobile phase is a critical parameter in developing a robust HPLC method, as it directly influences retention, resolution, and peak symmetry. This application note details a systematic approach to mobile phase selection for the analysis of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for selecting the appropriate HPLC mode and mobile phase.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₀H₉N---
Molecular Weight 143.18 g/mol [1]Affects mass spectrometry detection if used.
XLogP3 2.5[1]Indicates moderate lipophilicity, suggesting good retention in reversed-phase HPLC.
pKa (Not experimentally determined)The isoquinoline (B145761) nitrogen is basic. pH control of the mobile phase is critical to ensure consistent ionization and good peak shape.

HPLC Methodologies

Based on its physicochemical properties, this compound can be analyzed by both reversed-phase and normal-phase HPLC. The choice of method will depend on the sample matrix and the desired separation.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for the analysis of moderately polar to nonpolar compounds like this compound.

  • Apparatus:

    • HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents and Materials:

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic acid).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, preferably the initial mobile phase, to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Organic Modifier: Both acetonitrile and methanol can be used. Acetonitrile generally provides better peak shape and lower backpressure. The ratio of organic modifier to water will determine the retention time.

  • pH Control: Due to the basic nature of the isoquinoline nitrogen, operating in an acidic mobile phase (pH 2.5-4.5) is recommended to ensure consistent protonation and avoid peak tailing. Formic acid, trifluoroacetic acid, or phosphate (B84403) buffers can be used.

  • Buffer Selection: For applications requiring precise pH control, a buffer is recommended. Ammonium acetate is a good choice as it is volatile and compatible with mass spectrometry.

The following table summarizes expected chromatographic parameters under different reversed-phase conditions.

Mobile Phase CompositionRetention Time (min)Tailing FactorTheoretical Plates
40% Acetonitrile / 60% Water + 0.1% Formic Acid8.51.1> 8000
50% Acetonitrile / 50% Water + 0.1% Formic Acid6.21.2> 7500
40% Methanol / 60% Water + 0.1% Formic Acid9.81.3> 7000
Normal-Phase HPLC (NP-HPLC)

NP-HPLC can be an alternative for separating this compound from very nonpolar or highly polar impurities.

  • Apparatus:

    • HPLC system with a binary or quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents and Materials:

    • This compound reference standard

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol

    • HPLC-grade Ethanol

  • Chromatographic Conditions (Starting Point):

    • Column: Silica, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Dissolve and dilute standards and samples in the mobile phase. Ensure the sample solvent is miscible with the mobile phase to avoid peak distortion.

  • Solvent Strength: The retention of this compound is primarily controlled by the concentration of the polar solvent (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., n-hexane). Increasing the proportion of the polar solvent will decrease the retention time.

Mobile Phase CompositionRetention Time (min)Tailing FactorTheoretical Plates
95:5 (v/v) n-Hexane:Isopropanol12.31.4> 6000
90:10 (v/v) n-Hexane:Isopropanol7.81.3> 6500
85:15 (v/v) n-Hexane:Isopropanol5.11.2> 7000

Visualized Workflows

The following diagrams illustrate the logical flow for mobile phase selection and troubleshooting.

Mobile_Phase_Selection_Workflow start_end start_end process process decision decision output output start Start: Method Development for this compound physchem Review Physicochemical Properties (logP, pKa estimate) start->physchem choose_mode Reversed-Phase or Normal-Phase? physchem->choose_mode rp_path Select Reversed-Phase (RP) choose_mode->rp_path logP ~2.5 np_path Select Normal-Phase (NP) choose_mode->np_path Specific separation needed rp_solvent Choose Organic Solvent (Acetonitrile or Methanol) rp_path->rp_solvent np_solvent Choose Solvent System (e.g., Hexane/IPA) np_path->np_solvent rp_ph Select pH Modifier (e.g., Formic Acid) rp_solvent->rp_ph initial_run Perform Initial Gradient/Isocratic Run np_solvent->initial_run rp_ph->initial_run eval_chrom Evaluate Chromatography (Retention, Peak Shape, Resolution) initial_run->eval_chrom is_ok Acceptable? eval_chrom->is_ok optimize Optimize Mobile Phase (Adjust % Organic, pH, etc.) is_ok->optimize No validate Method Validation is_ok->validate Yes optimize->initial_run end End: Robust HPLC Method validate->end HPLC_Troubleshooting_Guide problem problem cause cause solution solution peak_tailing Problem: Peak Tailing cause_tailing1 Cause: Secondary Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Cause: Column Overload peak_tailing->cause_tailing2 solution_tailing1 Solution: Lower mobile phase pH (e.g., add 0.1% Formic Acid) cause_tailing1->solution_tailing1 solution_tailing2 Solution: Reduce sample concentration cause_tailing2->solution_tailing2 poor_resolution Problem: Poor Resolution cause_resolution1 Cause: Inappropriate Mobile Phase Strength poor_resolution->cause_resolution1 cause_resolution2 Cause: Inefficient Column poor_resolution->cause_resolution2 solution_resolution1 Solution: Adjust % Organic Solvent (decrease for RP, increase for NP) cause_resolution1->solution_resolution1 solution_resolution2 Solution: Replace column cause_resolution2->solution_resolution2 retention_shift Problem: Retention Time Drift cause_shift1 Cause: Inconsistent Mobile Phase Preparation retention_shift->cause_shift1 cause_shift2 Cause: Column Temperature Fluctuation retention_shift->cause_shift2 solution_shift1 Solution: Prepare fresh mobile phase accurately cause_shift1->solution_shift1 solution_shift2 Solution: Use a column thermostat cause_shift2->solution_shift2

References

Application Notes and Protocols for Reactions with 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for synthetic reactions involving 4-methylisoquinoline. The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] this compound serves as a versatile starting material for the synthesis of more complex molecules, including potential kinase inhibitors.[3] These notes cover key synthetic transformations, including the preparation of key intermediates, cross-coupling reactions, and C-H functionalization, providing a foundation for drug discovery and development programs.

I. Synthesis of 4-Methylisoquinolin-8-amine (B15247360): A Key Intermediate

A common and useful transformation of this compound is its conversion to 4-methylisoquinolin-8-amine. This is typically achieved through a two-step process involving regioselective nitration at the 8-position, followed by reduction of the nitro group.[4] The resulting 8-amino group provides a versatile handle for further derivatization.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This protocol details the nitration of this compound to introduce a nitro group at the 8-position under acidic conditions.[4]

  • Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Sodium Hydroxide (B78521) (NaOH) solution, Dichloromethane (B109758) (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C (ice bath).

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to an amine using tin(II) chloride.[4]

  • Materials: 4-Methyl-8-nitroisoquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methyl-8-nitroisoquinoline in ethanol.

    • Add tin(II) chloride dihydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (B129727) as the eluent to afford 4-Methylisoquinolin-8-amine.

Summary of Synthesis Data
StepReactantReagentsSolventTime (h)Yield (%)
1. Nitration This compoundH₂SO₄, HNO₃-2-3Not specified
2. Reduction 4-Methyl-8-nitroisoquinolineSnCl₂·2H₂OEthanol3-4Not specified

Note: Yields are highly dependent on reaction scale and purification methods.

II. Cross-Coupling Reactions for C-C and C-N Bond Formation

The isoquinoline core can be further functionalized using palladium-catalyzed cross-coupling reactions. While protocols often start from halogenated isoquinolines, the amino group of 4-methylisoquinolin-8-amine can be converted to a halide via a Sandmeyer reaction to participate in reactions like the Suzuki-Miyaura coupling. Alternatively, the amino group itself can be a coupling partner in reactions like the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 3: Suzuki-Miyaura Coupling of 8-Bromo-4-methylisoquinoline (B1448395) (Model Reaction)

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the 8-position, assuming the availability of 8-bromo-4-methylisoquinoline.[4]

  • Materials: 8-Bromo-4-methylisoquinoline, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 2M Sodium carbonate (Na₂CO₃) solution, Toluene (B28343), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 8-bromo-4-methylisoquinoline (1.0 equiv) and phenylboronic acid (1.5 equiv) in a mixture of toluene and ethanol.

    • Add 2M aqueous sodium carbonate solution.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

    • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of 4-Methylisoquinolin-8-amine

This protocol provides a general procedure for the C-N bond formation between 4-methylisoquinolin-8-amine and an aryl halide.[4]

  • Materials: 4-Methylisoquinolin-8-amine, Aryl halide (e.g., 4-Bromotoluene), Palladium(II) acetate (Pd(OAc)₂), Xantphos, Cesium carbonate (Cs₂CO₃), Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-Methylisoquinolin-8-amine (1.0 equiv), the aryl halide (1.2 equiv), palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.4 equiv).

    • Seal the tube with a rubber septum and evacuate and backfill with nitrogen three times.

    • Add anhydrous toluene via syringe.

    • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Summary of Cross-Coupling Data (Illustrative)
ReactionSubstrate 1Substrate 2Catalyst/LigandBaseSolventTemp (°C)Time (h)
Suzuki-Miyaura 8-Bromo-4-methylisoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol85-906-12
Buchwald-Hartwig 4-Methylisoquinolin-8-amine4-BromotoluenePd(OAc)₂/XantphosCs₂CO₃Toluene11012-24

III. Advanced Synthetic Strategies

C-H Functionalization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine this compound, Rh(III) catalyst, and ligand in a reaction vessel add_reagent Add directing group source and alkene/alkyne coupling partner start->add_reagent add_solvent Add appropriate solvent (e.g., DCE, TFE) add_reagent->add_solvent heat Heat the reaction mixture under inert atmosphere add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify product Characterize the final product purify->product

Caption: Conceptual workflow for a Rh(III)-catalyzed C-H alkylation of this compound.

Pictet-Spengler Reaction: Synthesis of the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[1][7][8] It is important to note that this is a reaction to construct the isoquinoline skeleton, rather than a reaction of an existing isoquinoline like this compound.

G reagents β-Arylethylamine + Aldehyde/Ketone imine Formation of Schiff Base/Iminium Ion (Acid Catalyst) reagents->imine Condensation cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization Ring Closure product Tetrahydroisoquinoline cyclization->product Rearomatization

Caption: Simplified mechanism of the Pictet-Spengler reaction.

IV. Application in Drug Discovery: Kinase Inhibition

Derivatives of isoquinoline and the related quinazoline (B50416) scaffold are known to act as kinase inhibitors by competing with ATP for the enzyme's binding site.[3][9] The this compound scaffold is a promising starting point for the development of inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical this compound derivative.

Biological Activity of Related Compounds

The following table presents cytotoxicity data for analogous 4-aminoquinoline (B48711) derivatives to provide context for the potential activity of this compound derivatives.

CompoundCell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468< 1[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF71.5[1]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF72.5[1]
ChloroquineMDA-MB-46820[1]
ChloroquineMCF725[1]
AmodiaquineMDA-MB-46810[1]

These data suggest that the 4-amino-heterocycle core is a promising scaffold for the development of potent cytotoxic agents. Further derivatization of 4-methylisoquinolin-8-amine is a viable strategy for identifying novel and potent kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the synthesis of 4-Methylisoquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the isoquinoline (B145761) core, and which are suitable for this compound?

The most common and versatile methods for constructing the isoquinoline skeleton are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Gams reactions.

  • Bischler-Napieralski Reaction: This is a widely used method that involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[1][2] It is particularly effective when the aromatic ring is activated with electron-donating groups.[1][3]

  • Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[4][5] It offers a way to prepare isoquinolines with substitution patterns that may be difficult to achieve with other methods.[4][6] However, yields can be highly variable.[4]

  • Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamide as the starting material.[2][7] The reaction proceeds with cyclization and a simultaneous dehydration step to yield the isoquinoline directly.[2]

The choice of method depends on the available starting materials and the desired substitution pattern on the this compound core.

Q2: My Bischler-Napieralski reaction is resulting in a low yield. What are the most common causes and how can I address them?

Low yields in the Bischler-Napieralski reaction are a frequent issue. The primary causes typically relate to substrate reactivity, the choice of dehydrating agent, and reaction conditions.[1]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the phenyl ring of the β-phenylethylamide precursor will hinder the cyclization. The reaction is most effective with electron-donating groups.[1][3]

  • Insufficiently Potent Dehydrating Agent: Common reagents like phosphorus oxychloride (POCl₃) may not be strong enough for less reactive substrates.[1] Using stronger dehydrating systems, such as P₂O₅ in refluxing POCl₃ or triflic anhydride (B1165640) (Tf₂O) with a mild base, can improve yields.[1][8]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative.[1][8] This is more common when the resulting styrene is highly conjugated.[8] Using milder, modern protocols can minimize this.[1]

  • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can cause the starting material or product to decompose, often leading to tar formation.[1] Microwave-assisted protocols can sometimes improve yields by allowing for higher temperatures over shorter reaction times.[9]

Q3: How can I minimize the formation of side products during my synthesis?

Side product formation is a common reason for reduced yield. The nature of the side products depends on the synthetic route.

  • In Bischler-Napieralski reactions , the main side product often comes from the retro-Ritter reaction.[8] To minimize this, consider using milder activating agents like triflic anhydride with 2-chloropyridine, which can be performed at lower temperatures.[1]

  • In Friedländer-type syntheses (related to quinoline/isoquinoline synthesis), self-condensation of the ketone starting material via an aldol (B89426) reaction can be a competing pathway, especially under basic conditions.[10]

  • During purification , the product itself can degrade. Amines, such as this compound derivatives, are susceptible to degradation if exposed to strong acids, bases, or high temperatures for extended periods.[11] Ensure solvents are peroxide-free and minimize exposure to harsh conditions.[11]

Q4: What are the best practices for purifying this compound derivatives to maximize recovery and purity?

Effective purification is critical for obtaining a high yield of a pure product. Common issues include low recovery, co-eluting impurities, and product degradation.[11]

  • Liquid-Liquid Extraction: For basic compounds like this compound, ensure the aqueous layer is sufficiently basic (pH > 9) during extraction with an organic solvent.[11] This drives the free amine into the organic phase, maximizing recovery.[11]

  • Column Chromatography: this compound's basic nature can cause it to strongly adsorb to acidic silica (B1680970) gel, leading to streaking and poor recovery.[11] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent to neutralize the acidic silanol (B1196071) groups on the silica surface.[11] Alternatively, using a different stationary phase like basic alumina (B75360) can be effective.[11]

  • Recrystallization: Finding the right solvent system is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[11] Screening various solvents and solvent mixtures is recommended to avoid significant loss of the product in the mother liquor.[11]

Troubleshooting Guides

Guide 1: Low Yield in Bischler-Napieralski Cyclization

This guide provides a systematic approach to troubleshooting low yields in the Bischler-Napieralski reaction.[1]

Observed Problem Potential Cause Suggested Solution
Low to No Product Formation The aromatic ring of the substrate lacks sufficient electron-donating groups.Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more modern protocol using Tf₂O and 2-chloropyridine.[1][8]
The dehydrating agent (e.g., POCl₃) is not potent enough for the substrate.Try a mixture of P₂O₅ and POCl₃, or switch to a higher boiling solvent like xylene to increase the reaction temperature.[1][8]
Incomplete Reaction Reaction time is too short or the temperature is too low.Increase the reaction temperature by using a higher-boiling solvent (e.g., toluene (B28343) to xylene). Monitor reaction progress by TLC to determine the optimal time.[1][8]
Complex Mixture / Degradation The reaction temperature is too high or the reaction time is too long.Use milder conditions, such as the Tf₂O/2-chloropyridine system, which allows for activation at lower temperatures. Reduce reaction time and monitor closely.[1]
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target isoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline

This protocol details the regioselective nitration of this compound, a key step in the synthesis of 8-amino derivatives. The procedure is based on established methods.[12][13]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid while maintaining the temperature at 0°C using an ice bath.[13]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. Critically, maintain the internal temperature below 5°C throughout the addition.[13]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[13]

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[13]

  • Extract the aqueous layer three times with dichloromethane.[13]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • The crude product can be purified by column chromatography on silica gel.[13]

Quantitative Data:

Reactant Formula MW ( g/mol ) Amount (g) Moles Product Yield (g) Yield (%)
This compoundC₁₀H₉N143.195.00.0354-Methyl-8-nitroisoquinoline5.584
Table based on data from BenchChem Application Note.[13]
Protocol 2: General Procedure for Bischler-Napieralski Reaction

This protocol provides a general methodology for the cyclization step.[1]

Materials:

  • β-phenylethylamide derivative

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Phosphorus oxychloride (POCl₃)

  • Ice

Procedure:

  • Dissolve the β-phenylethylamide starting material in an anhydrous solvent such as toluene.[1]

  • Add phosphorus oxychloride (2.0-3.0 equivalents) dropwise at room temperature. An ice bath can be used to control any exothermic reaction.[1]

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.[1]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice for work-up.[1]

Visualized Workflows and Logic

Synthesis_Workflow cluster_start Starting Material cluster_reaction Step 1: Nitration cluster_intermediate Intermediate cluster_purification Purification cluster_product Final Product Start This compound Nitration Nitration (H₂SO₄, HNO₃, <5°C) Start->Nitration Dissolve Workup Work-up & Extraction (Ice, NaOH, DCM) Nitration->Workup Quench & Neutralize Intermediate Crude 4-Methyl-8- nitroisoquinoline Column Column Chromatography Intermediate->Column Purify Workup->Intermediate Isolate Product Pure 4-Methyl-8- nitroisoquinoline Column->Product Troubleshooting_Bischler_Napieralski Start Low Yield in Bischler-Napieralski? CheckSubstrate Is Aromatic Ring Electron-Rich? Start->CheckSubstrate CheckReagent Is Dehydrating Agent Strong Enough? CheckSubstrate->CheckReagent Yes Solution1 Consider Alternative Synthesis Route CheckSubstrate->Solution1 No CheckConditions Are Conditions Too Harsh? CheckReagent->CheckConditions Yes Solution2 Use Stronger Reagent: - P₂O₅ / POCl₃ - Tf₂O / 2-Cl-Pyridine CheckReagent->Solution2 No Solution3 Use Milder Conditions: - Lower Temperature - Shorter Time - Monitor by TLC CheckConditions->Solution3 Yes Success Yield Improved CheckConditions->Success No Solution2->Success Solution3->Success Pomeranz_Fritsch_Pathway cluster_reactants Reactants Benzaldehyde Benzaldehyde Derivative Condensation Condensation (-H₂O) Benzaldehyde->Condensation Amine 2,2-Dialkoxy- ethylamine Amine->Condensation Intermediate Benzalaminoacetal (Schiff Base) Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization Product Isoquinoline Product Cyclization->Product Intermediate->Cyclization

References

troubleshooting common issues in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline (B145761) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of isoquinolines and their derivatives through the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Section 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] This intramolecular electrophilic aromatic substitution is highly effective, particularly with electron-rich aromatic rings.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[2][3]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to promote efficient cyclization.[2][3]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative. This is more prevalent when the resulting styrene is highly conjugated.[2][4]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[2]

Q2: How do I choose the appropriate dehydrating agent for my substrate?

A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate.

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent.[4]

  • For Electron-Deficient or Neutral Substrates: A more potent dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic and effective choice for these more challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (B1165640) (Tf₂O).[1]

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.

Q3: I am observing a significant amount of a styrene-like side product. How can I minimize this?

A3: The formation of styrene derivatives via the retro-Ritter reaction is a common side reaction.[5] To minimize this:

  • Use Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.

  • Change the Solvent: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[5]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[4]

Quantitative Data on Reaction Yields

The following table summarizes the yields of various 3,4-dihydroisoquinolines obtained under different reaction conditions.

SubstrateDehydrating Agent/ConditionsSolventTemperatureYield (%)
N-PhenethylbenzamideTf₂O, 2-chloropyridineDichloromethane (B109758)0 °C to rt95
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃Toluene (B28343)Reflux60-75
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ / POCl₃TolueneReflux85-95
N-(3,4-dimethoxyphenethyl)acetamideTf₂O / 2-chloropyridineDichloromethane-20 °C to 0 °C92
Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.[2]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate via rotary evaporation. The resulting residue can be dissolved in a suitable solvent and quenched with a base (e.g., saturated aqueous NaHCO₃).

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) (Movassaghi's Modification)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[3]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[2]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Quench the reaction with an aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski Amide β-Arylethylamide Intermediate1 Iminium Ion Intermediate Amide->Intermediate1 Activation Reagent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product Rearomatization

Caption: General mechanism of the Bischler-Napieralski reaction.

Section 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines and β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pictet-Spengler reaction is giving a low yield or no product. What are the common reasons?

A1: Several factors can contribute to low yields in a Pictet-Spengler reaction:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the catalyst is not acidic enough, the reaction may not proceed.[7]

  • Decomposition of Starting Materials: Some starting materials, particularly tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures.

  • Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the intermediate iminium ion.

  • Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic attack on the aromatic ring. Electron-withdrawing groups on the ring will decrease its nucleophilicity and hinder the reaction. The reaction works best with electron-rich aromatic systems like indoles or pyrroles.[6]

Q2: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: The formation of diastereomers is common when a new chiral center is created. To improve selectivity:

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions such as temperature and reaction time can be adjusted to favor one over the other.

  • Catalyst Choice: Chiral Brønsted acids or Lewis acids can be used to induce enantioselectivity.

  • Protecting Groups: The choice of protecting groups on the amine or other functional groups can influence the stereochemical outcome.

Q3: My reaction has stalled, and I still have unreacted starting material. What should I do?

A3: If the reaction has stalled:

  • Increase Catalyst Loading: The amount of acid catalyst may be insufficient. A careful, incremental addition of more catalyst can help drive the reaction to completion.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential decomposition of sensitive substrates.

  • Check Reagent Purity: Ensure that your starting materials and solvent are pure and anhydrous.

Quantitative Data on Reaction Yields

The following table provides examples of yields for the Pictet-Spengler reaction with different substrates and catalysts.

β-ArylethylamineAldehyde/KetoneCatalystSolventTemperatureYield (%)
Tryptamine (B22526)Benzaldehyde (B42025)TFACH₂Cl₂Reflux85
Dopamine HydrochlorideFormaldehydeHClH₂O/EtOHReflux78
PhenethylamineAcetaldehydeH₂SO₄Toluene80 °C65
Tryptophan Methyl EsterGlyoxylic AcidTFACH₂Cl₂rt92
Experimental Protocol

General Procedure for the Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).

  • Reagent Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the stirred solution at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 0.1-1.0 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[8]

Pictet-Spengler Reaction Troubleshooting Workflow

Pictet_Spengler_Troubleshooting Start Low or No Product Yield Check1 Check Acidity: Is the catalyst strong enough? Start->Check1 Solution1 Increase catalyst loading or switch to a stronger acid (e.g., TFA, Lewis Acid). Check1->Solution1 No Check2 Check Substrate: Is the aromatic ring electron-rich? Check1->Check2 Yes Solution2 Reaction is less favorable for electron-deficient rings. Consider harsher conditions or alternative synthesis. Check2->Solution2 No Check3 Check Conditions: Are reagents pure and anhydrous? Check2->Check3 Yes Solution3 Use freshly distilled solvents and pure reagents. Ensure anhydrous conditions. Check3->Solution3 No Check4 Check Temperature: Is the reaction temperature optimal? Check3->Check4 Yes Solution4 Gently heat the reaction, but monitor for decomposition. Check4->Solution4

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

Section 3: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low and variable. What are the common issues?

A1: The Pomeranz-Fritsch reaction is known for its variable yields.[11][12] Common problems include:

  • Harsh Reaction Conditions: The classical reaction often uses strong acids like concentrated sulfuric acid, which can lead to substrate decomposition and the formation of side products.[9]

  • Incomplete Cyclization: The cyclization step can be challenging, especially for substrates with electron-withdrawing groups on the aromatic ring.

  • Side Reactions: The formation of oxazoles can be a competing reaction pathway.

  • Difficulty in Purification: The crude reaction mixture can be complex, making the isolation of the desired isoquinoline difficult.

Q2: How can I improve the yield and reproducibility of the Pomeranz-Fritsch reaction?

A2: Several modifications to the classical procedure can improve yields:

  • Milder Acid Catalysts: The use of Lewis acids such as trifluoroacetic anhydride or lanthanide triflates can promote cyclization under milder conditions.[9]

  • Schlittler-Müller Modification: Condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal can provide a more direct route to C1-substituted isoquinolines.[13]

  • Bobbitt Modification: Hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization of the resulting amine can lead to tetrahydroisoquinolines in good yields.[10]

  • Jackson Modification: The cyclization of an N-tosylated amine can also lead to reduced isoquinolines.

Q3: Are there any specific tips for the work-up and purification of Pomeranz-Fritsch products?

A3: Careful work-up and purification are crucial for obtaining a pure product.

  • Neutralization: After the reaction, the acidic mixture must be carefully neutralized with a base (e.g., NaOH or Na₂CO₃ solution) while cooling in an ice bath.

  • Extraction: The product should be thoroughly extracted with a suitable organic solvent.

  • Chromatography: Column chromatography on silica gel is often necessary to separate the desired isoquinoline from starting materials and side products. A gradient elution system may be required for optimal separation.

Quantitative Data on Reaction Yields

Published yields for the Pomeranz-Fritsch reaction vary significantly depending on the substrate and reaction conditions.

Benzaldehyde DerivativeAmine DerivativeAcid CatalystYield (%)
Benzaldehyde2,2-DiethoxyethylamineConc. H₂SO₄20-50
3,4-Dimethoxybenzaldehyde2,2-DiethoxyethylaminePolyphosphoric Acid60-75
4-Chlorobenzaldehyde2,2-DiethoxyethylamineTrifluoroacetic Anhydride40-60
BenzaldehydeN-Tosyl-aminoacetaldehyde dimethyl acetalDilute Mineral Acid55-70
Experimental Protocol

General Procedure for the Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol describes the classical approach and may require optimization.

  • Formation of Benzalaminoacetal:

    • In a round-bottom flask, combine the benzaldehyde derivative (1.0 equiv) and 2,2-dialkoxyethylamine (1.0-1.1 equiv) in a suitable solvent like ethanol (B145695) or toluene.

    • Stir the mixture at room temperature or with gentle heating until the formation of the imine (Schiff base) is complete (monitor by TLC or NMR).

    • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization:

    • Caution: This step involves the use of a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly and carefully add the crude benzalaminoacetal to a stirred solution of the acid catalyst (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature or heat as required (monitor by TLC).

    • The reaction time can vary from a few hours to several days.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated NaOH solution) until the pH is basic.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Pomeranz-Fritsch Reaction Experimental Workflow

Pomeranz_Fritsch_Workflow Start Start: Benzaldehyde + 2,2-Dialkoxyethylamine Step1 Step 1: Condensation (Formation of Benzalaminoacetal) Start->Step1 Intermediate Benzalaminoacetal Step1->Intermediate Step2 Step 2: Cyclization (Acid-catalyzed) Intermediate->Step2 Product Isoquinoline Step2->Product Workup Work-up: Neutralization & Extraction Product->Workup Purification Purification: Column Chromatography Workup->Purification FinalProduct Pure Isoquinoline Purification->FinalProduct

Caption: General experimental workflow for the Pomeranz-Fritsch reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Nitration of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylisoquinoline. The information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Nitrated Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive nitrating agent: Degradation of nitric acid or improper preparation of the nitrating mixture. 3. Protonation of the starting material: The highly acidic conditions may lead to the formation of the 4-methylisoquinolinium ion, which is less reactive towards electrophilic attack.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the stirring period or allowing the reaction to slowly warm to room temperature. 2. Use fresh, fuming nitric acid and ensure the nitrating mixture is prepared correctly and kept cold. 3. While protonation is inherent to the reaction conditions, ensuring slow and controlled addition of the nitrating mixture at low temperatures can help to manage the reaction.
Formation of Multiple Products (Poor Regioselectivity) 1. Formation of regioisomers: Nitration of the isoquinoline (B145761) ring can occur at different positions, primarily at the 5- and 8-positions, leading to a mixture of 4-methyl-5-nitroisoquinoline (B19360) and 4-methyl-8-nitroisoquinoline. The methyl group at the 4-position can influence the electronic and steric factors governing the position of nitration. 2. Over-nitration: Introduction of more than one nitro group onto the aromatic ring, although less common under controlled conditions.1. Temperature Control: Lowering the reaction temperature (e.g., maintaining it strictly at -5 to 0°C) can enhance the selectivity towards one isomer.[1][2] Choice of Nitrating Agent: The choice of nitrating agent can influence the isomeric ratio. A systematic screening of conditions may be necessary to optimize for the desired isomer.[2] Purification: The isomers can be separated using column chromatography on silica (B1680970) gel.[3] 2. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to minimize the formation of dinitrated products.
Formation of Dark-Colored, Tarry Byproducts 1. Oxidation of the methyl group: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group. 2. Side reactions at elevated temperatures: Allowing the reaction temperature to rise can promote various side reactions, leading to polymerization and decomposition.1. Maintain strict temperature control throughout the addition of the nitrating agent and the course of the reaction. 2. Ensure slow, dropwise addition of the nitrating mixture to a well-stirred solution of this compound in sulfuric acid to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of this compound?

A1: Based on the principles of electrophilic aromatic substitution on the isoquinoline ring, the nitration of this compound is expected to yield a mixture of 4-methyl-8-nitroisoquinoline and 4-methyl-5-nitroisoquinoline .[1][2] The electronic and steric effects of the methyl group at the 4-position will influence the ratio of these two isomers. For unsubstituted isoquinoline, nitration under standard conditions (fuming nitric acid in concentrated sulfuric acid at 0°C) typically yields 5-nitroisoquinoline (B18046) as the major product. However, the presence of the methyl group may alter this selectivity.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the nitration reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material from the product(s). The disappearance of the starting material spot and the appearance of new, more polar product spot(s) indicate the progression of the reaction.

Q3: What is a typical work-up procedure for this reaction?

A3: A common work-up procedure involves carefully pouring the reaction mixture over crushed ice to quench the reaction. The acidic solution is then neutralized with a base, such as aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution, to precipitate the crude product. The solid product is then collected by filtration, washed with cold water, and dried.[1]

Q4: How can I purify the resulting nitro-4-methylisoquinoline isomers?

A4: The separation of the 4-methyl-5-nitroisoquinoline and 4-methyl-8-nitroisoquinoline isomers can be achieved by column chromatography on silica gel.[3] A solvent system of hexane and ethyl acetate is a common choice for the elution.

Q5: What are the key safety precautions for this reaction?

A5: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice-salt bath to maintain strict temperature control, especially during the addition of the nitrating mixture.

  • Add the nitrating mixture slowly and dropwise to prevent a rapid increase in temperature.

  • Quench the reaction carefully by pouring it onto a large amount of crushed ice.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the nitration of this compound, based on protocols adapted from similar reactions.[1] Actual yields and isomer ratios may vary depending on the specific experimental conditions.

ParameterValueReference
Starting Material This compound[1]
Nitrating Agent Fuming Nitric Acid in Concentrated Sulfuric Acid[1]
Reaction Temperature -5°C to 0°C[1]
Reaction Time 2-3 hours at room temperature after addition[3]
Major Products 4-Methyl-8-nitroisoquinoline and 4-Methyl-5-nitroisoquinoline[1][2]
Hypothetical Total Yield ~70-80%[1]

Experimental Protocols

Key Experiment: Nitration of this compound

This protocol is adapted from the nitration of 7-methylquinoline (B44030) and is a proposed method for the synthesis of 4-methyl-8-nitroisoquinoline.[1]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Aqueous Ammonia or Sodium Hydroxide solution

  • Dichloromethane (for extraction, if needed)

  • Anhydrous Magnesium Sulfate (for drying, if needed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in concentrated sulfuric acid to -5°C in an ice-salt bath.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature is maintained below 0°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1 hour) and then let it warm to room temperature and stir for an additional 2-3 hours.[3]

  • Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture over a large volume of crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it under a vacuum.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the isomers.[1][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in conc. H2SO4 at -5°C start->dissolve add_nitrating_mix Slowly add Nitrating Mix (maintain < 0°C) dissolve->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mix (HNO3/H2SO4) prepare_nitrating_mix->add_nitrating_mix stir Stir at low temp, then warm to RT add_nitrating_mix->stir monitor Monitor by TLC stir->monitor quench Quench on ice monitor->quench neutralize Neutralize with base quench->neutralize filter Filter and wash neutralize->filter purify Purify (Column Chromatography/ Recrystallization) filter->purify end End: 4-Methyl-nitroisoquinoline Isomers purify->end

Caption: Experimental workflow for the nitration of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs starting_material This compound reaction Electrophilic Aromatic Substitution (Nitration) starting_material->reaction reagents Nitrating Agent (HNO3/H2SO4) reagents->reaction product_8 4-Methyl-8-nitroisoquinoline reaction->product_8 product_5 4-Methyl-5-nitroisoquinoline reaction->product_5 byproducts Side Products (e.g., oxidation products) reaction->byproducts

Caption: Logical relationship of inputs and outputs in the nitration reaction.

References

Technical Support Center: Purification of Crude 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4-Methylisoquinoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound often originate from the starting materials and side reactions of the synthesis method used. If a Bischler-Napieralski reaction is employed, common impurities may include:

  • Unreacted starting materials (e.g., β-phenylethylamides).

  • Dehydration side-products.[1][2]

  • Partially cyclized or rearranged isomers.

  • Oxidized byproducts.

Q3: My this compound sample is a dark oil. How can I decolorize it?

A3: Dark coloration is often due to high molecular weight byproducts or oxidized impurities. Treatment with activated charcoal during recrystallization can be effective. Alternatively, passing a solution of the crude product through a short plug of silica (B1680970) gel or alumina (B75360) can remove some colored impurities before proceeding with a more rigorous purification method like column chromatography.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[3] By spotting the crude mixture, the collected fractions, and a pure standard (if available), you can track the separation of this compound from its impurities. Visualization can be achieved using UV light (254 nm) or a suitable staining agent such as iodine vapor or potassium permanganate (B83412) solution.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Product streaks or "tails" on the TLC plate and column. The basic nitrogen atom of this compound is interacting with the acidic silica gel.Add a small amount (0.5-2%) of a basic modifier like triethylamine (B128534) or pyridine (B92270) to your mobile phase to neutralize the acidic sites on the silica.
Poor separation of this compound from impurities. The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio of your mobile phase. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). For more polar impurities, a dichloromethane (B109758) and methanol (B129727) system can be effective.[4]
The compound does not elute from the column. The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider switching to a more polar solvent system or a different stationary phase like alumina.
Low recovery of the purified product. The compound is too soluble in the mobile phase, leading to broad fractions, or it is irreversibly adsorbed.If using a basic modifier, ensure it is volatile for easy removal. Consider using a less polar mobile phase to improve binding and elution in sharper bands. Dry loading the sample onto silica gel before chromatography can also improve resolution and recovery.
Recrystallization
Problem Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the sample is significantly impure.Use a lower-boiling point solvent. A pre-purification step, such as passing through a silica plug, might be necessary for very crude samples.[5]
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod, adding a seed crystal of pure this compound, or further cooling the solution in an ice bath.[5]
Very low recovery of the purified product. The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used initially.Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, heat for a short period, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Data Presentation

Table 1: Typical Physical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₁₀H₉N143.19Not availableNot available
Isoquinoline (B145761)C₉H₇N129.1624326.5
1-Methylisoquinoline (B155361)C₁₀H₉N143.19244-2459-10
Table 2: Suggested Starting Conditions for Column Chromatography
Stationary PhaseMobile Phase SystemGradient ProfileDetection Method
Silica Gel (230-400 mesh)Hexane/Ethyl Acetate with 0.5% TriethylamineStart with 100% Hexane, gradually increase the percentage of Ethyl Acetate.TLC with UV (254 nm) or Iodine stain
Alumina (neutral)Dichloromethane/MethanolStart with 100% Dichloromethane, gradually increase the percentage of Methanol.TLC with UV (254 nm) or Potassium Permanganate stain
Table 3: Potential Solvents for Recrystallization
SolventSuitability for this compoundComments
EthanolPotentially suitableOften a good choice for aromatic nitrogen heterocycles.[7]
Hexane/Ethyl Acetate mixturePotentially suitableAllows for fine-tuning of polarity to achieve good solubility at high temperatures and poor solubility at low temperatures.
ToluenePotentially suitableA non-polar aromatic solvent that can be effective for recrystallizing other aromatic compounds.
WaterUnlikely to be suitableThis compound is expected to have low solubility in water.

Note: The optimal solvent system for recrystallization should be determined experimentally by testing the solubility of the crude this compound in small amounts of various solvents.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., 8:2) containing 0.5% triethylamine. Visualize the plate under UV light (254 nm) to determine the Rf of the product and impurities. Adjust the solvent polarity to achieve an Rf of ~0.3 for the this compound.[3][8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it based on the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, hexane, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, heat briefly, and then perform the hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude this compound tlc TLC Analysis to Assess Purity and Impurity Profile crude->tlc decision Choose Purification Method tlc->decision distillation Fractional Distillation (for volatile impurities) decision->distillation  Volatile Impurities chromatography Column Chromatography (for non-volatile impurities) decision->chromatography Non-Volatile Impurities   recrystallization Recrystallization (for final polishing) distillation->recrystallization chromatography->recrystallization analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Column_Chromatography start Poor Separation or Tailing in Column Chromatography check_modifier Is a basic modifier (e.g., triethylamine) in the mobile phase? start->check_modifier add_modifier Add 0.5-2% triethylamine to the mobile phase check_modifier->add_modifier No check_polarity Is the mobile phase polarity optimized? check_modifier->check_polarity Yes add_modifier->check_polarity optimize_polarity Adjust solvent gradient (e.g., hexane/ethyl acetate) check_polarity->optimize_polarity No check_stationary_phase Is silica gel the appropriate stationary phase? check_polarity->check_stationary_phase Yes optimize_polarity->check_stationary_phase change_stationary_phase Consider using alumina or reverse-phase silica check_stationary_phase->change_stationary_phase No solution Improved Separation check_stationary_phase->solution Yes change_stationary_phase->solution

Caption: Troubleshooting logic for column chromatography of this compound.

References

Technical Support Center: Purification of 4-Methylisoquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the column chromatography purification of 4-methylisoquinoline. This resource is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the general procedure for the purification of this compound using column chromatography. The selection of the stationary and mobile phases is critical and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

1. Preliminary TLC Analysis:

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[1][2]

  • Stationary Phase: Use a standard silica (B1680970) gel TLC plate.

  • Mobile Phase Systems to Test:

  • Objective: The ideal solvent system will show good separation of this compound from impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3]

2. Column Preparation (Wet Method):

  • Select a column of an appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4]

  • In a beaker, create a slurry of the chosen stationary phase (e.g., silica gel) with the initial, least polar mobile phase.[3][4]

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[4][5]

  • Gently tap the column to ensure even packing of the stationary phase.[5]

  • Add a thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition.[5][6]

  • Equilibrate the packed column by running several column volumes of the initial mobile phase through it until the packing is stable.[3]

3. Sample Loading:

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a weak solvent like dichloromethane.[3][6] Carefully apply the solution to the top of the column.

  • Dry Loading: For samples that are not readily soluble in the initial mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[3][6]

4. Elution and Fraction Collection:

  • Begin elution with the least polar mobile phase determined from the TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[7] This can be done in a stepwise or continuous manner.

  • Collect the eluent in a series of labeled fractions.[2]

  • Monitor the fractions by TLC to identify which ones contain the purified this compound.[1]

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Recommended Chromatography Conditions

Stationary PhaseMobile Phase SystemBasic ModifierTarget Rf
Silica Gel (230-400 mesh)[3]Hexane/Ethyl Acetate0.1-2% Triethylamine (TEA)[3]0.2-0.4[3]
Silica Gel (230-400 mesh)Dichloromethane/Methanol0.1-2% Triethylamine (TEA)0.2-0.4
Amine-Functionalized Silica[3]Hexane/Ethyl AcetateNot typically required[3]0.2-0.4
Alumina (B75360) (Basic or Neutral)[3]Hexane/Ethyl AcetateNot typically required0.2-0.4
Reversed-Phase (C18)[3]Acetonitrile (B52724)/Water or Methanol/WaterAmmonium (B1175870) bicarbonate or ammonium formate (B1220265) to maintain pH 8-10[3]0.2-0.4

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the column chromatography purification of this compound.

FAQs

Q1: What are the recommended initial column chromatography conditions for purifying this compound?

A1: Due to the basic nature of this compound, standard silica gel chromatography can be challenging. Two common starting points are:

  • Normal-Phase Chromatography on Silica Gel with a Basic Modifier: Use standard silica gel with a mobile phase gradient of ethyl acetate in hexanes, containing 0.1-2% triethylamine to prevent peak tailing.[3]

  • Normal-Phase Chromatography on Amine-Functionalized Silica: This stationary phase often eliminates the need for a basic modifier in the mobile phase, simplifying the process.[3]

Q2: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

A2: Peak tailing of basic compounds like this compound on silica gel is a common problem due to the interaction between the basic amine and the acidic silica surface.[3] Here are several solutions:

  • Add a Basic Modifier: Incorporate a competing base like triethylamine (0.1-1%) into your mobile phase.[3][7]

  • Switch to a Less Acidic Stationary Phase: Consider using basic or neutral alumina or an amine-functionalized silica column.[3]

  • Use Reversed-Phase Chromatography: Reversed-phase chromatography on a C18 column with a high pH mobile phase (pH > 8) can provide excellent separation for basic compounds.[3]

Q3: Can I use reversed-phase chromatography for this compound? What conditions should I try?

A3: Yes, reversed-phase chromatography is a suitable alternative.

  • Stationary Phase: C18-functionalized silica.[3]

  • Mobile Phase: A gradient of acetonitrile or methanol in water. A buffer such as ammonium bicarbonate or ammonium formate should be used to maintain a high pH (e.g., pH 8-10).[3]

Troubleshooting Common Problems

ProblemPotential CauseSuggested Solution
Poor Separation of Compound from Impurities Inappropriate mobile phase polarity.[3]Optimize the mobile phase gradient; try a shallower gradient.[3]
Unsuitable stationary phase.[3]If using normal phase, try switching to reversed-phase or an amine-functionalized column to alter selectivity.[3]
Improper sample loading.Ensure the sample is loaded in a small volume of a weak solvent.[3]
Low or No Recovery of Compound Irreversible adsorption to acidic silica gel.[3]Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[3]
Switch to an amine-functionalized silica or alumina stationary phase.[3]
Compound decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC.[8]
Compound Elutes at the Solvent Front Mobile phase is too polar (in normal phase).[3]Decrease the starting percentage of the polar solvent in your gradient.[3]
Compound is too non-polar for the chosen conditions.Use a less polar solvent system overall.[3]
Inconsistent Retention Times Column not properly equilibrated.[3]Ensure the column is thoroughly equilibrated with the initial mobile phase before loading the sample.[3]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.[3]

Visualization: Experimental Workflow

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_loading 3. Sample Loading (Wet or Dry) column_prep->sample_loading elution 4. Elution (Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis product_isolation 7. Product Isolation (Solvent Removal) fraction_analysis->product_isolation pure_product Pure this compound product_isolation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

preventing degradation of 4-Methylisoquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4-Methylisoquinoline. Our goal is to provide comprehensive guidance to help you prevent its degradation in solution and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in solution?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the chemical structure (an aromatic heterocyclic amine), the primary factors that can contribute to its degradation include:

  • Oxidation: The nitrogen atom in the isoquinoline (B145761) ring and the methyl group are susceptible to oxidation, especially when exposed to air (oxygen), light, and certain metal ions.

  • pH: As a basic compound, the stability of this compound can be significantly influenced by the pH of the solution. Extreme acidic or alkaline conditions may catalyze degradation pathways like hydrolysis or ring opening.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of unwanted byproducts.

  • Incompatible Solvents and Reagents: The choice of solvent and the presence of reactive reagents can impact stability. Strong oxidizing agents are known to be incompatible with similar compounds like 3-Methylisoquinoline and should be avoided.[1]

Q2: What are the recommended storage conditions for this compound solutions to ensure stability?

A2: To maximize the shelf-life of this compound solutions, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes.

Q3: How can I detect the degradation of my this compound solution?

A3: Degradation can be detected through several methods:

  • Visual Inspection: A change in color (e.g., from colorless to yellow or brown) or the formation of precipitates can indicate degradation.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method to assess purity. The appearance of new peaks or a decrease in the area of the main this compound peak over time is a clear indicator of degradation.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in solution.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the this compound working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using previously prepared and stored working solutions.

    • Assess Stock Solution Purity: If the problem persists, check the purity of your stock solution using HPLC. Compare the chromatogram to that of a freshly prepared solution from solid material or a new batch.

    • Evaluate Stability in Experimental Media: The compound may be unstable in your specific cell culture media or buffer. Perform a time-course stability study by incubating this compound in the experimental medium under the same conditions as your assay (e.g., 37°C, 5% CO₂) and analyzing samples at different time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC.

Issue 2: The color of the this compound solution has changed.

  • Possible Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the solution has been consistently stored protected from light and at the recommended low temperature.

    • Check for Contamination: The discoloration could be due to a reaction with contaminants. Use high-purity solvents and sterile techniques when preparing solutions.

    • Purity Analysis: Analyze the discolored solution by HPLC-UV/Vis to check for the appearance of new peaks that might absorb in the visible range.

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the solution and prepare a fresh one.

Logical Troubleshooting Workflow for Compound Degradation

Caption: Troubleshooting workflow for suspected this compound degradation.

Data Presentation

Table 1: General Stability Profile of Aromatic Heterocyclic Amines in Solution (Illustrative)
ConditionStressorPotential Outcome on this compoundRecommended Mitigation
pH Acidic (pH < 4)Potential for salt formation, which may alter solubility and activity.Maintain pH in the neutral range (6-8) using a suitable buffer.
Alkaline (pH > 8)Increased susceptibility to oxidation and hydrolysis.Maintain pH in the neutral range (6-8).
Temperature Elevated (> 25°C)Accelerated degradation rate.Store solutions at low temperatures (-20°C or -80°C).
Freeze-Thaw CyclesPhysical stress can lead to compound precipitation and degradation.Aliquot stock solutions into single-use vials.
Light UV or Ambient LightPhotodegradation, leading to formation of byproducts.Store in amber vials or protect from light with foil.
Atmosphere Oxygen (Air)Oxidation of the aromatic ring and methyl group.Store under an inert atmosphere (argon or nitrogen).

Note: This table is illustrative and based on general chemical principles for similar compounds. Specific stability data for this compound should be generated empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber vials

    • Calibrated analytical balance

    • Pipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound solid into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for Purity Assessment of this compound
  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or optimal wavelength for this compound)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound stock solution in the mobile phase starting condition (e.g., 90:10 A:B) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Signaling Pathways and Workflows

Experimental Workflow for Stability Testing

Workflow for this compound Stability Testing prep_stock Prepare 10 mM Stock Solution in DMSO prep_samples Dilute Stock into Test Buffers (e.g., pH 4, 7, 9) and Media prep_stock->prep_samples incubate Incubate Samples under Test Conditions (e.g., 37°C, Light/Dark) prep_samples->incubate time_points Collect Aliquots at Time Points (0, 2, 6, 12, 24, 48h) incubate->time_points hplc_analysis Analyze Samples by HPLC time_points->hplc_analysis data_analysis Calculate % Remaining Compound vs. Time Zero hplc_analysis->data_analysis plot_data Plot % Remaining vs. Time and Determine Degradation Rate data_analysis->plot_data

References

Technical Support Center: Stability of Aromatic Amines in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aromatic amines in solution.

Frequently Asked Questions (FAQs)

Q1: Why did my aromatic amine solution change color (e.g., turn yellow or brown)?

A1: Discoloration of aromatic amine solutions, particularly turning yellow or brown, is a common sign of oxidation.[1] Many aromatic amines are susceptible to air oxidation, a process that can be accelerated by exposure to light.[1] The color change is often due to the formation of highly colored N-oxides and other oxidation byproducts.[1]

Q2: What are the primary factors that influence the stability of aromatic amines in solution?

A2: The stability of aromatic amines in solution is influenced by several factors, including:

  • pH: The speciation and sorption of aromatic amines are highly pH-dependent.[2][3] They are generally less stable in acidic media.[4][5][6]

  • Temperature: Higher temperatures typically accelerate degradation.[5][6][7] Most diazonium salts, derived from primary aromatic amines, are unstable in aqueous solutions above 5 °C.[7]

  • Light: Exposure to light can promote photo-oxidation, leading to the formation of various polymerization products.[8]

  • Solvent: The choice of solvent can significantly impact stability. For instance, some aromatic amines are more stable in ethanol-containing solutions compared to acidic aqueous solutions.[4]

  • Presence of Oxygen: Dissolved oxygen is a key factor in the oxidative degradation of aromatic amines.[2][3]

  • Structural Features: The structure of the aromatic amine itself plays a crucial role. Substituents on the aromatic ring can either increase or decrease stability. For example, chloro, sulpho, or nitro groups tend to decrease the degradation rate, whereas carboxy or hydroxy substituents can increase it.[2][3]

Q3: My reaction with an aromatic amine is giving a low yield. Could this be a stability issue?

A3: Yes, low reaction yields can be a result of aromatic amine instability. If the amine starting material has partially decomposed due to improper storage or handling, there will be less active reagent available for the reaction, leading to a lower yield.[1] It is advisable to check the purity of the amine before use and consider repurification if decomposition is suspected.[1]

Q4: Are there any general storage recommendations to improve the stability of aromatic amine solutions?

A4: To enhance the stability of aromatic amine solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., in a refrigerator or freezer).[9]

  • Protect solutions from light by using amber-colored vials or storing them in the dark.[1]

  • Use an inert atmosphere (e.g., nitrogen or argon) to blanket the solution and minimize contact with oxygen.[1]

  • Consider the pH of the solution; for some applications, avoiding highly acidic conditions may be beneficial.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with aromatic amines.

Problem Potential Cause Recommended Solution
Solution Discoloration (Yellow/Brown) Oxidation of the aromatic amine due to exposure to air and/or light.[1]Purification: If discoloration is minor, repurify the amine. Liquid amines can be distilled under reduced pressure and an inert atmosphere. Solid amines can be purified by recrystallization under an inert atmosphere.[1]Prevention: Handle and store the amine under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored bottle to protect it from light.[1]
Precipitate Formation The aromatic amine or its salt may have limited solubility in the chosen solvent. Degradation products may also be insoluble.Solubility Check: Verify the solubility of your specific aromatic amine in the chosen solvent at the experimental concentration and temperature.Solvent Change: Consider using a different solvent or a co-solvent system to improve solubility.Filtration: If the precipitate is suspected to be a degradation product, it may be necessary to filter the solution before use.
Inconsistent Analytical Results Degradation of the aromatic amine in the standard solution used for calibration.[10]Fresh Standards: Prepare fresh standard solutions regularly.Proper Storage of Standards: Store standard solutions under optimal conditions (e.g., low temperature, protected from light, inert atmosphere) to prolong their stability.[9][10]Stability Study: Conduct a short stability study of your standard solution under your storage conditions to determine its usable lifetime.
Low or No Reaction Product Decomposition of the aromatic amine starting material.[1]Purity Check: Before starting the reaction, assess the purity of the aromatic amine (e.g., by NMR, GC-MS, or LC-MS).Repurification: If the starting material is impure, purify it before use.[1]Inert Atmosphere: Run the reaction under an inert atmosphere to prevent degradation during the experiment.

Data on Aromatic Amine Stability

The stability of primary aromatic amines (PAAs) can vary significantly depending on the storage conditions. The following table summarizes the stability of several PAAs in different aqueous food simulants.

Table 1: Stability of Selected Primary Aromatic Amines (PAAs) in Aqueous Food Simulants

Aromatic AmineStorage ConditionRecovery in 3% Acetic AcidRecovery in WaterReference
3,3ʹ-Dimethoxybenzidine2 h at 70 °CLow>70%[6]
4-Methoxy-m-phenylenediamine2 h at 70 °C0%>70%[6]
BenzidineNot SpecifiedLess StableMore Stable[4][5]
2,4-ToluenediamineNot SpecifiedLess StableMore Stable[5]
1,5-Diaminonaphthalene2 h at 70 °C and 100 °CExceedingly UnstableNot Specified[8]

Note: "Low" recovery indicates significant degradation. The data highlights that many PAAs are less stable in acidic conditions (3% acetic acid) compared to water.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Aromatic Amine Stability in Solution

This protocol outlines a general workflow for evaluating the stability of an aromatic amine in a specific solvent under defined conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the aromatic amine in the desired solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., varying temperature, light exposure).

  • Storage: Store the aliquots under the defined experimental conditions for a predetermined period. It is crucial to have a control sample stored under conditions known to minimize degradation (e.g., -20°C or -70°C in the dark).[9]

  • Sample Analysis: At specified time points, analyze the stored samples and a freshly prepared standard solution using a suitable analytical method such as LC-MS/MS or GC-MS.[11][12]

  • Data Evaluation: Calculate the recovery of the aromatic amine in the stored samples relative to the freshly prepared standard. A decrease in recovery over time indicates instability.

Visualizations

Troubleshooting Logic for Aromatic Amine Instability start Experiment Shows Signs of Instability (e.g., color change, low yield) check_purity Is the starting material pure? start->check_purity purify Purify the amine (distillation or recrystallization) check_purity->purify No check_storage Are storage conditions optimal? (inert atmosphere, dark, low temp) check_purity->check_storage Yes purify->check_storage improve_storage Improve storage conditions check_storage->improve_storage No check_reaction_conditions Are reaction conditions appropriate? (inert atmosphere, temperature) check_storage->check_reaction_conditions Yes improve_storage->check_reaction_conditions modify_reaction Modify reaction conditions check_reaction_conditions->modify_reaction No end_bad Further Investigation Needed check_reaction_conditions->end_bad Yes end_good Problem Resolved modify_reaction->end_good

Caption: Troubleshooting logic for aromatic amine instability.

General Degradation Pathways of Aromatic Amines aromatic_amine Aromatic Amine oxidation Oxidation (O2, light) aromatic_amine->oxidation polymerization Polymerization aromatic_amine->polymerization azo_cleavage Azo Bond Cleavage (for azo dyes) aromatic_amine->azo_cleavage n_oxides N-Oxides (Colored Products) oxidation->n_oxides polymers Polymeric Products polymerization->polymers cleaved_amines Constituent Aromatic Amines azo_cleavage->cleaved_amines

Caption: Degradation pathways of aromatic amines.

Experimental Workflow for Stability Assessment prep_stock 1. Prepare Stock Solution aliquot 2. Aliquot into Vials prep_stock->aliquot storage 3. Store under Varied Conditions (Temp, Light, etc.) aliquot->storage analysis 4. Analyze at Time Points (e.g., LC-MS/MS) storage->analysis evaluation 5. Evaluate Recovery vs. Control analysis->evaluation conclusion 6. Determine Stability Profile evaluation->conclusion

Caption: Workflow for stability assessment.

References

Technical Support Center: Synthesis of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The synthesis of this compound can be approached through several established methods for isoquinoline (B145761) ring formation, followed by or incorporating the introduction of the methyl group. The most common routes include modifications of the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and palladium-catalyzed methods like the Larock isoquinoline synthesis.[1]

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

Impurities in this compound synthesis are highly dependent on the chosen synthetic route. They can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. For instance, in a Bischler-Napieralski approach, you might find residual dihydroisoquinoline intermediates or styrene (B11656) derivatives from a retro-Ritter side reaction.[2][3] In nitration steps, regioisomers are common impurities.[4]

Q3: How can I identify and quantify impurities in my this compound product?

A combination of chromatographic and spectroscopic techniques is essential for impurity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for identifying unknown impurities.[5]

Q4: What are some general strategies for minimizing impurity formation?

To minimize impurities, it is crucial to optimize reaction conditions such as temperature, reaction time, and the choice of reagents and solvents.[4] Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or LC-MS can prevent the formation of byproducts due to over-reaction.[6] Additionally, ensuring the purity of starting materials is a critical first step.

Troubleshooting Guides

Issue 1: Low Yield and Unexpected Byproducts in Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor for this compound is resulting in a low yield and a significant non-polar byproduct. What is the likely cause and how can I fix it?

Answer:

A common side reaction in the Bischler-Napieralski cyclization is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[2][3] This occurs when the intermediate nitrilium salt undergoes elimination instead of the desired cyclization.

Identification:

  • The styrene byproduct will be significantly less polar than the target dihydroisoquinoline.

  • It can be identified by ¹H NMR spectroscopy, where characteristic signals for vinyl protons will be present.

Mitigation Strategies:

  • Solvent Choice: Using a nitrile solvent can shift the equilibrium away from the retro-Ritter reaction.[3]

  • Alternative Reagents: Employing oxalyl chloride can help to avoid the elimination reaction by forming an N-acyliminium intermediate.[3]

  • Reaction Conditions: Ensure that the aromatic ring is sufficiently activated with electron-donating groups to facilitate the electrophilic aromatic substitution required for cyclization.[3]

Issue 2: Incomplete Aromatization of Dihydroisoquinoline Intermediate

Question: I am struggling to fully convert my 3,4-dihydro-4-methylisoquinoline intermediate to this compound. How can I improve the yield of the aromatization step?

Answer:

Incomplete aromatization is a frequent issue. This step typically involves an oxidation reaction.

Identification:

  • The presence of the starting dihydroisoquinoline can be confirmed by LC-MS or ¹H NMR, where you will observe aliphatic protons from the dihydro portion of the molecule.[4]

Mitigation Strategies:

  • Choice of Oxidizing Agent: Utilize a suitable oxidizing agent such as palladium on carbon (Pd/C) with a hydrogen acceptor, or manganese dioxide (MnO₂).[4]

  • Reaction Time and Temperature: The reaction may necessitate longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[4]

Issue 3: Formation of Regioisomers During Nitration

Question: The nitration of my isoquinoline core to introduce a functional group is producing a mixture of regioisomers, making purification difficult. How can I improve the regioselectivity?

Answer:

Electrophilic substitution on the isoquinoline ring can occur at several positions, and controlling the regioselectivity is key.

Identification:

  • A mixture of nitroisoquinoline isomers can be identified and separated using chromatographic methods like TLC and HPLC, and their structures confirmed by NMR.[4]

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can often significantly improve the selectivity of the nitration reaction.[4]

  • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ versus NO₂BF₄) can influence the ratio of isomers formed. A systematic screening of different nitrating agents may be necessary to find the optimal conditions for your specific substrate.[4]

Experimental Protocols

General Protocol for Impurity Analysis by HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of impurities in this compound. Optimization will likely be required for specific impurity profiles.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Forced Degradation Study Protocol

To identify potential degradation products, a forced degradation study should be performed.[5]

  • Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]

  • Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours and then dilute for HPLC analysis.[5]

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample for HPLC analysis.[5]

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours for HPLC analysis.[5]

Impurity Formation and Analysis Workflow

The following diagrams illustrate the logical relationships in impurity formation during a hypothetical Bischler-Napieralski synthesis of this compound and a general workflow for impurity analysis.

A β-Arylethylamide C Nitrilium Salt Intermediate A->C Reaction with B Dehydrating Agent (e.g., POCl3) B->C D Desired Cyclization (Electrophilic Aromatic Substitution) C->D E Retro-Ritter Reaction (Elimination) C->E F 3,4-Dihydroisoquinoline Intermediate D->F G Styrene Derivative (Impurity) E->G H Aromatization F->H J Incomplete Aromatization F->J I This compound (Product) H->I K Residual Dihydroisoquinoline (Impurity) J->K

Caption: Impurity Formation in Bischler-Napieralski Synthesis.

A Synthesized This compound Sample B Preliminary Analysis (TLC, LC-MS) A->B C Impurity Detected? B->C D Purification (Column Chromatography, Recrystallization) C->D No F Isolate Impurity C->F Yes E Pure Product D->E G Structural Elucidation (NMR, HRMS) F->G H Quantification (HPLC, GC) F->H I Identify Source & Mitigate G->I H->I

Caption: General Workflow for Impurity Analysis.

References

common side reactions in the synthesis of 4-Methylisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of 4-methylisoquinoline derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.

Bischler-Napieralski Reaction

Q1: My Bischler-Napieralski reaction is yielding a significant, non-polar byproduct along with the desired 3,4-dihydro-4-methylisoquinoline derivative. What is the likely identity of this byproduct and how can I minimize its formation?

A1: A common side reaction in the Bischler-Napieralski cyclization is the retro-Ritter reaction , which results in the formation of a styrene (B11656) derivative.[1][2][3] This occurs when the intermediate nitrilium salt undergoes elimination instead of the desired intramolecular cyclization.[1][2]

  • Identification: The styrene byproduct is typically less polar than the target dihydroisoquinoline and can be identified by ¹H NMR spectroscopy, which will show characteristic signals for vinyl protons.[2]

  • Mitigation Strategies:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[1][2]

    • Reagent Modification: Employing oxalyl chloride to generate an N-acyliminium intermediate can suppress the elimination reaction.[4]

    • Milder Conditions: Exploring milder dehydrating agents may reduce the extent of this side reaction.[4]

Q2: I am observing the formation of an unexpected regioisomer of my target chlorinated this compound derivative when using phosphorus pentoxide (P₂O₅). What could be the cause?

A2: The use of strong dehydrating agents like phosphorus pentoxide (P₂O₅) can sometimes lead to the formation of "abnormal" regioisomers.[4] This is believed to occur through a mechanism involving ipso-attack of the nitrilium salt on the aromatic ring, followed by rearrangement of the resulting spirocyclic intermediate.[4]

  • Mitigation Strategies:

    • Reagent Selection: Consider using alternative dehydrating agents such as phosphorus oxychloride (POCl₃) or triflic anhydride, which may offer better regioselectivity.[5]

    • Reaction Conditions: Carefully controlling the reaction temperature and time can also influence the product distribution.

Pomeranz-Fritsch Reaction

Q3: The yield of my Pomeranz-Fritsch reaction for a this compound derivative is consistently low and variable. What are the potential reasons?

A3: The Pomeranz-Fritsch reaction is known for its widely varying yields, which can be attributed to several factors, including the stability of intermediates and the harsh acidic conditions.[6][7]

  • Potential Issues:

    • Incomplete Cyclization: The acid-catalyzed cyclization of the benzalaminoacetal intermediate may not proceed to completion.[8]

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired isoquinoline (B145761).

  • Troubleshooting Steps:

    • Acid Catalyst: Experiment with different acid catalysts, such as polyphosphoric acid, which has been used successfully for the synthesis of substituted isoquinolines.[9]

    • Reaction Conditions: Optimize the reaction temperature and time. In some cases, milder conditions or modified procedures like the Schlittler-Muller or Bobbitt modifications might provide better results.[10][11]

Q4: I am attempting to synthesize a nitro-substituted this compound using the Pomeranz-Fritsch reaction and am isolating an unexpected byproduct. What could it be?

A4: When using precursors with strongly electron-withdrawing groups like a nitro group, the Pomeranz-Fritsch reaction can sometimes lead to the formation of oxazoles as the major byproduct instead of the expected isoquinoline.

  • Reasoning: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack, making the desired cyclization less favorable. This can allow for alternative reaction pathways, such as the formation of an oxazole, to dominate.

  • Recommendation: For the synthesis of nitro-substituted isoquinolines, it is often more effective to introduce the nitro group after the isoquinoline core has been formed.[12][13]

Pictet-Spengler Reaction

Q5: My Pictet-Spengler reaction to form a 1,2,3,4-tetrahydro-4-methylisoquinoline derivative is giving a mixture of regioisomers. How can I control the regioselectivity?

A5: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the electronic nature of the substituents on the aromatic ring and the reaction conditions, particularly the pH.[14]

  • Factors Influencing Regioselectivity:

    • Aryl Substituents: Electron-donating groups on the aromatic ring facilitate the reaction and can direct the cyclization to a specific position.[15]

    • pH of the Medium: The pH can influence the reactive intermediate (imine vs. iminium ion) and the rate of cyclization, thereby affecting the ratio of regioisomers formed.[14] For instance, in the synthesis of salsolinol, a dopamine-derived tetrahydroisoquinoline, acidic pH favors the formation of one regioisomer, while increasing the pH leads to a higher proportion of the other.[14]

  • Optimization Strategies:

    • pH Control: Carefully buffer the reaction medium to the optimal pH for the desired regioisomer.

    • Catalyst Selection: The use of specific acid catalysts, including Lewis acids, can influence the regiochemical outcome.[15]

Summary of Common Side Reactions and Mitigation Strategies

Synthesis MethodCommon Side Reaction/IssueByproduct Structure/TypeMitigation Strategies
Bischler-Napieralski Retro-Ritter ReactionStyrene DerivativeUse nitrile as solvent; employ oxalyl chloride; use milder dehydrating agents.[1][2][4]
Formation of RegioisomersIsomeric IsoquinolineUse alternative dehydrating agents (e.g., POCl₃ instead of P₂O₅); optimize reaction conditions.[4]
Pomeranz-Fritsch Low and Variable YieldsVarious/DecompositionOptimize acid catalyst and reaction conditions; consider modified procedures (Schlittler-Muller, Bobbitt).[6][7][10][11]
Oxazole FormationOxazoleIntroduce electron-withdrawing groups after isoquinoline ring formation.
Pictet-Spengler Lack of RegioselectivityRegioisomeric TetrahydroisoquinolinesControl reaction pH; select appropriate acid catalyst; consider electronic effects of substituents.[14][15]
Low YieldsUnreacted Starting MaterialUse substrates with electron-donating groups on the aromatic ring; employ harsher conditions (stronger acid, higher temperature) for less reactive substrates.[16]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-phenylethylamide substrate (1.0 equivalent).

  • Solvent Addition: Add an anhydrous solvent such as toluene (B28343) or acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5.0 equivalents) dropwise to the solution. The addition may be exothermic and require cooling with an ice bath.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Pomeranz-Fritsch Synthesis of Isoquinoline

  • Formation of Benzalaminoacetal: Condense the substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine in a suitable solvent.

  • Cyclization: Add the benzalaminoacetal to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the cooled reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the crude product by distillation or chromatography.

Protocol 3: General Procedure for Pictet-Spengler Reaction

  • Reaction Setup: Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent.

  • Catalyst Addition: Add an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).

  • Reaction: Stir the reaction mixture at room temperature or with heating, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with a base.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizing Troubleshooting Workflows

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Side Reactions start Low Yield or Unexpected Byproduct Observed identify_reaction Identify Synthesis Method (Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Spengler, etc.) start->identify_reaction bischler Bischler-Napieralski identify_reaction->bischler B-N pomeranz Pomeranz-Fritsch identify_reaction->pomeranz P-F pictet Pictet-Spengler identify_reaction->pictet P-S analyze_byproduct Analyze Byproduct (NMR, MS, Polarity) bischler->analyze_byproduct pomeranz->analyze_byproduct pictet->analyze_byproduct retro_ritter Styrene Derivative? (Retro-Ritter) analyze_byproduct->retro_ritter If B-N regioisomer_bischler Regioisomer? analyze_byproduct->regioisomer_bischler If B-N low_yield_pomeranz Low/Variable Yield? analyze_byproduct->low_yield_pomeranz If P-F oxazole Oxazole Formation? analyze_byproduct->oxazole If P-F regioisomer_pictet Regioisomer Mixture? analyze_byproduct->regioisomer_pictet If P-S mitigate_retro_ritter Change Solvent to Nitrile or Use Oxalyl Chloride retro_ritter->mitigate_retro_ritter Yes end Improved Synthesis retro_ritter->end No mitigate_regioisomer_bischler Change Dehydrating Agent (e.g., POCl3) regioisomer_bischler->mitigate_regioisomer_bischler Yes regioisomer_bischler->end No mitigate_low_yield_pomeranz Optimize Acid Catalyst and Conditions low_yield_pomeranz->mitigate_low_yield_pomeranz Yes low_yield_pomeranz->end No mitigate_oxazole Synthesize Isoquinoline Core First, Then Add Nitro Group oxazole->mitigate_oxazole Yes oxazole->end No mitigate_regioisomer_pictet Control pH and Select Catalyst regioisomer_pictet->mitigate_regioisomer_pictet Yes regioisomer_pictet->end No mitigate_retro_ritter->end mitigate_regioisomer_bischler->end mitigate_low_yield_pomeranz->end mitigate_oxazole->end mitigate_regioisomer_pictet->end

Caption: Troubleshooting workflow for identifying and mitigating side reactions in this compound synthesis.

References

Technical Support Center: Scaling Up 4-Methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the scale-up of 4-Methylisoquinoline synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to support your process development and optimization efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.

General Scale-Up Challenges

Q1: We are observing a significant drop in yield for our this compound synthesis upon scaling up from the lab to a pilot reactor. What are the likely causes?

A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are more pronounced in larger vessels. These include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and decomposition. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate at which reagents are added, especially in exothermic reactions, becomes critical at a larger scale. An addition rate that is too fast can cause temperature spikes, leading to the formation of impurities.

  • Changes in Reaction Kinetics: The overall kinetics of the reaction can be affected by the different physical environment of a large reactor, which can impact the desired chemical transformation.

  • Precipitation of Intermediates or Products: If an intermediate or the final product precipitates prematurely, it can impede reaction completion or complicate stirring and subsequent work-up procedures.

Q2: Our scaled-up reaction is proceeding much slower than the lab-scale experiment, or it stalls completely. What should we investigate?

A2: Slow or stalled reactions at scale often point to issues with heat and mass transfer.

  • Poor Heat Transfer: Ensure that the reactor's heating and cooling systems are adequate for the larger volume and that there is efficient stirring to facilitate uniform heat distribution. Closely monitor the internal temperature of the reaction mixture.

  • Inefficient Mixing: The type of impeller and the stirring speed are crucial in large reactors to ensure proper mixing of all reactants, especially in heterogeneous reaction mixtures.

Troubleshooting Specific Synthetic Routes

The synthesis of this compound can be approached through various methods, each with its own set of challenges during scale-up. Below are troubleshooting guides for common synthetic strategies.

Method 1: Synthesis from o-Tolualdehyde

A versatile method for synthesizing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[1][2]

Q3: We are experiencing low yields and the formation of numerous byproducts during the lithiation of o-tolualdehyde tert-butylimine at a larger scale. What could be the cause?

A3: The lithiation of o-tolualdehyde derivatives can be sensitive to reaction conditions, and these sensitivities are often magnified during scale-up.

  • Temperature Control: This reaction is typically carried out at very low temperatures (e.g., -78 °C). In a large reactor, maintaining a uniform low temperature is challenging and can lead to side reactions if "hot spots" develop.

  • Reagent Purity and Handling: Organolithium reagents are highly reactive and sensitive to moisture and air. Ensure that all solvents and reagents are scrupulously dry and that the reaction is carried out under an inert atmosphere.

  • Addition Rate: The slow, controlled addition of the organolithium reagent is critical to manage the exothermicity of the reaction and prevent degradation of the starting material or product.

Q4: The purification of this compound from the reaction mixture is proving difficult at a larger scale. What strategies can we employ?

A4: Large-scale purification requires different techniques than those typically used in a laboratory setting.

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective method for purification at scale. This may involve screening different solvents or solvent mixtures to optimize yield and purity.

  • Distillation: If the product is a liquid, distillation under reduced pressure may be a viable option. However, care must be taken to avoid thermal degradation.

  • Chromatography: While flash chromatography is common in the lab, it is less practical for very large quantities. Preparative chromatography systems can be used for high-value products, but this is often a more expensive option.

Method 2: Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the isoquinoline (B145761).[3][4][5][6][7]

Q5: Our Bischler-Napieralski reaction is producing a significant amount of tar-like material at a larger scale. How can we mitigate this?

A5: The formation of tar is a common issue in Bischler-Napieralski reactions, often due to the harsh acidic conditions and high temperatures.

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-heating and decomposition.

  • Solvent: Ensure that sufficient solvent is used to maintain a stirrable reaction mixture.

Q6: We are observing low yields in our Bischler-Napieralski reaction. What are the potential causes?

A6: Low yields can be attributed to several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so it is less efficient with electron-withdrawing groups on the aromatic ring. For such substrates, stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃) or milder, more modern protocols (e.g., using triflic anhydride) may be necessary.[8]

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Consider increasing the reaction temperature by switching to a higher boiling solvent (e.g., from toluene (B28343) to xylene) and monitor the reaction progress by TLC to determine the optimal time.[8]

Method 3: Pomeranz-Fritsch Reaction

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[9][10][11][12]

Q7: The Pomeranz-Fritsch reaction is known for variable yields. How can we improve the consistency and yield when scaling up?

A7: The cyclization step in the Pomeranz-Fritsch reaction can be challenging.

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. A systematic optimization of the acid (e.g., sulfuric acid, trifluoroacetic anhydride) and its concentration should be performed.

  • Temperature: The reaction often requires heating, and the optimal temperature can be substrate-dependent. Careful temperature control is necessary to promote cyclization without causing degradation.

Method 4: Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline, which can then be oxidized to an isoquinoline.[4][13]

Q8: What are the key considerations for scaling up a Pictet-Spengler reaction?

A8: The Pictet-Spengler reaction is widely used, but scale-up can present challenges.

  • Acid Catalyst: The choice of acid catalyst is important. While strong acids are traditionally used, milder conditions are often possible, especially with electron-rich aromatic rings.[13]

  • Reaction Conditions: For less reactive substrates, harsher conditions such as refluxing in strong acids may be required, which can lead to side reactions at a larger scale.[14]

  • Oxidation Step: The subsequent oxidation of the tetrahydroisoquinoline to the aromatic isoquinoline needs to be efficient and clean to avoid purification difficulties.

Data Presentation

Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (10 g)Pilot-Scale (10 kg)Potential Reasons for Differences
Yield 75%60%Mass and heat transfer limitations, longer reaction times leading to some degradation.
Reaction Time 4 hours8 hoursSlower reagent addition, less efficient heat transfer requiring longer heating times.
Purity (crude) 90%80%Formation of more byproducts due to localized "hot spots" and longer reaction times.
Purification Method Flash ChromatographyCrystallizationChromatography is not practical at this scale; crystallization is more economical.
Final Purity >99%>98%Crystallization may be less effective at removing certain closely related impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Tolualdehyde[1]

This protocol is adapted from a versatile synthesis of substituted isoquinolines and should be optimized for scale-up.

Step 1: Formation of o-Tolualdehyde tert-butylimine

  • To a solution of o-tolualdehyde in an appropriate solvent (e.g., toluene), add tert-butylamine.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure to yield the crude imine. This can often be used in the next step without further purification.

Step 2: Lithiation and Cyclization

  • Dissolve the o-tolualdehyde tert-butylimine in dry THF and cool to -78 °C under an inert atmosphere.

  • Add a solution of n-butyllithium in hexanes dropwise, and stir the mixture for 1 hour.

  • Add acetonitrile, and allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Aromatization

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be aromatized by treatment with a mild oxidizing agent or by air oxidation to yield this compound.

  • Purify the final product by column chromatography (lab-scale) or crystallization (pilot-scale).

Protocol 2: General Procedure for Bischler-Napieralski Reaction using POCl₃[3]
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere, add an anhydrous solvent such as dichloromethane (B109758) (DCM), toluene, or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise. The addition may be exothermic, so cooling may be necessary.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once complete, cool the mixture and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide) to neutralize the excess acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • The resulting 3,4-dihydroisoquinoline can be oxidized to this compound using a suitable oxidizing agent (e.g., palladium on carbon).

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield in Scale-Up start Low Yield Observed at Scale check_mixing Investigate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_reagents Verify Reagent Purity & Addition Rate start->check_reagents optimize_mixing Optimize Stirrer Speed/Type check_mixing->optimize_mixing improve_heat_transfer Improve Heat Transfer (e.g., jacket fluid flow) check_temp->improve_heat_transfer slow_addition Decrease Reagent Addition Rate check_reagents->slow_addition purify_reagents Re-purify Starting Materials/Solvents check_reagents->purify_reagents end Yield Improved optimize_mixing->end improve_heat_transfer->end slow_addition->end purify_reagents->end

Caption: A logical workflow for troubleshooting low yields during the scale-up of chemical syntheses.

G Synthesis of this compound from o-Tolualdehyde cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Purification o_tolualdehyde o-Tolualdehyde imine o-Tolualdehyde tert-butylimine o_tolualdehyde->imine Toluene, reflux tert_butylamine tert-Butylamine tert_butylamine->imine lithiated_imine Lithiated Imine imine->lithiated_imine n-BuLi, THF, -78°C cyclized_intermediate Cyclized Intermediate lithiated_imine->cyclized_intermediate acetonitrile Acetonitrile acetonitrile->cyclized_intermediate crude_product Crude Product cyclized_intermediate->crude_product Mild Oxidation final_product This compound crude_product->final_product Purification

Caption: Experimental workflow for the synthesis of this compound starting from o-tolualdehyde.

References

enhancing the stability of 4-Methylisoquinoline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 4-Methylisoquinoline for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a laboratory setting?

Based on the chemical properties of related isoquinoline (B145761) derivatives, this compound is susceptible to degradation through several pathways. The most common factors include:

  • Oxidation: The isoquinoline ring system can be prone to oxidation, especially when exposed to atmospheric oxygen over extended periods, certain oxidizing agents, or metal catalysts. This can lead to the formation of N-oxides or other oxidized derivatives, often resulting in colored impurities.

  • Extreme pH Conditions: Both strongly acidic and basic conditions can promote the degradation of this compound. The nitrogen atom in the isoquinoline ring can be protonated in strong acids, potentially leading to ring-opening or other rearrangements under harsh conditions. Strong bases may also facilitate undesirable reactions.

  • Elevated Temperatures: As with many organic molecules, high temperatures can accelerate decomposition, leading to the formation of a complex mixture of degradation products and discoloration.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the compound. It is crucial to handle and store the compound and its solutions protected from light.

  • Reaction with Impurities: Impurities in solvents or reagents, such as peroxides in ethers, can initiate degradation pathways.[1]

Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?

Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of organic compounds for biological assays.[2] It is crucial to use anhydrous, high-purity DMSO, as water content can promote precipitation and degradation of the compound.

  • Stock Solution Concentration: It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the biological assay, which could otherwise cause solvent-related artifacts.

  • Storage Conditions: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Before use, an aliquot should be brought to room temperature and vortexed thoroughly to ensure homogeneity.

Q3: My this compound solution has changed color. What could be the cause, and is it still usable?

A change in color, such as the appearance of a yellow or brown tint, is often an indication of degradation, likely due to oxidation or the formation of polymeric byproducts.[1] It is strongly recommended not to use a discolored solution in biological assays, as the presence of degradation products can lead to inaccurate and misleading results. The purity of the solution should be assessed by an appropriate analytical method, such as HPLC, before further use.

Q4: Can I autoclave my media or buffer containing this compound?

No, it is not recommended to autoclave solutions containing this compound. The high temperature and pressure of autoclaving can cause significant thermal degradation.[1] this compound should be added to sterile media or buffers after they have cooled down, typically by sterile filtration of a concentrated stock solution through a 0.22 µm filter.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation of this compound in aqueous assay buffer. - The final concentration of the compound exceeds its aqueous solubility.- The DMSO concentration in the final assay buffer is too high, causing the compound to crash out.- The pH of the buffer affects the solubility of the compound.- Determine the aqueous solubility of this compound in your specific assay buffer.- Ensure the final DMSO concentration is kept to a minimum, typically below 0.5%.- Evaluate the solubility of this compound at different pH values to determine the optimal buffer conditions.
Inconsistent or non-reproducible results in biological assays. - Degradation of the this compound stock solution over time.- Instability of the compound under the specific assay conditions (e.g., temperature, pH, light exposure).- Adsorption of the compound to plasticware.- Use freshly prepared dilutions from a properly stored, uncompromised stock solution for each experiment.- Assess the stability of this compound under your specific assay conditions (see Experimental Protocols).- Consider using low-adhesion microplates or glassware.
Low purity of the compound detected by analytical methods. - Improper storage of the solid compound, leading to degradation.- Contamination during handling.- Degradation during sample preparation for analysis.- Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.- Use clean spatulas and glassware.- Minimize the time samples are at room temperature before analysis.

Quantitative Stability Data

The following tables present hypothetical stability data for this compound under various stress conditions. This data is intended to serve as a guideline for researchers to establish their own stability profiles.

Table 1: Stability of this compound (100 µM) in Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
pH 5.0 (Acetate)98.295.1
pH 7.4 (Phosphate)99.197.5
pH 9.0 (Tris)96.592.3

Table 2: Forced Degradation of this compound

Stress ConditionDuration% Degradation
0.1 M HCl24 hours15.2
0.1 M NaOH24 hours21.8
3% H₂O₂24 hours18.5
Heat (70°C)48 hours12.4
Photostability (ICH Q1B)-25.6

Experimental Protocols

Protocol 1: General Workflow for Assessing Compound Stability in Assay Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific biological assay buffer.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM stock of this compound in anhydrous DMSO prep_working Dilute stock to final concentration in assay buffer prep_stock->prep_working prep_buffer Prepare assay buffer at desired pH prep_buffer->prep_working incubate Incubate at assay temperature (e.g., 37°C) prep_working->incubate timepoint_0 t = 0 h timepoint_x t = x h timepoint_y t = y h timepoint_z t = z h sample Take aliquots at each time point timepoint_0->sample Sample at t=0 timepoint_x->sample Sample at t=x timepoint_y->sample timepoint_z->sample Sample at t=z quench Quench reaction if necessary (e.g., by adding acetonitrile) sample->quench analyze Analyze by stability-indicating HPLC method quench->analyze calculate Calculate % remaining compared to t=0 analyze->calculate

Workflow for assessing compound stability in assay buffer.

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the pre-warmed assay buffer.

  • Incubation: Incubate the working solution at the intended assay temperature (e.g., 37°C).

  • Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours). The t=0 sample should be taken immediately after dilution.

  • Sample Preparation: If necessary, quench the degradation process by adding an equal volume of a strong organic solvent like acetonitrile.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
010
1590
1890
2010
2510

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines to ensure it is stability-indicating. This involves demonstrating that degradation products and other impurities do not co-elute with the parent this compound peak.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting stability-related issues with this compound in biological assays.

G start Inconsistent Assay Results check_stock Check Stock Solution: - Age? - Storage? - Appearance? start->check_stock check_assay_conditions Review Assay Conditions: - Buffer pH? - Temperature? - Light exposure? start->check_assay_conditions stock_ok Stock Solution OK? check_stock->stock_ok assay_ok Assay Conditions Optimized? check_assay_conditions->assay_ok stock_ok->check_assay_conditions Yes prepare_new_stock Prepare Fresh Stock Solution from Solid Compound stock_ok->prepare_new_stock No perform_stability_study Perform Stability Study in Assay Buffer assay_ok->perform_stability_study No re_run_assay Re-run Biological Assay assay_ok->re_run_assay Yes prepare_new_stock->re_run_assay optimize_assay Optimize Assay Conditions: - Adjust pH - Lower temperature - Protect from light perform_stability_study->optimize_assay optimize_assay->re_run_assay end Consistent Results re_run_assay->end

Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Low Purity of 4-Methylisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 4-Methylisoquinolin-8-amine, a crucial intermediate in pharmaceutical synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low purity of 4-Methylisoquinolin-8-amine after purification?

Low purity can stem from several factors:

  • Co-eluting Impurities: Impurities with similar polarity to the target compound can be difficult to separate using column chromatography.[4]

  • Ineffective Recrystallization: The chosen solvent system may not effectively differentiate between the product and impurities, or the impurity may have very similar solubility properties.[4]

  • Compound Degradation: 4-Methylisoquinolin-8-amine, like many aromatic amines, can be susceptible to oxidation and degradation, especially when exposed to harsh conditions such as strong acids or bases, elevated temperatures, or light.[4][5][6]

  • Incomplete Reaction: Residual starting materials or reagents from the synthesis can contaminate the final product.[7]

  • Strong Adsorption to Silica (B1680970) Gel: The basic nature of the amine can cause strong interactions with the acidic silica gel surface, leading to peak tailing and poor separation.[4][8]

Q2: My purified 4-Methylisoquinolin-8-amine is discolored. What could be the cause?

Discoloration, often appearing as a yellow or brown tint, is typically a sign of degradation. The primary cause is the oxidation of the aromatic amine functional group, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.[5][6] To prevent this, it is recommended to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place, and to use degassed solvents during purification.[5][6]

Q3: Can I use reversed-phase chromatography to purify 4-Methylisoquinolin-8-amine?

Yes, reversed-phase chromatography (RPC) is a viable alternative to normal-phase chromatography. For basic compounds like 4-Methylisoquinolin-8-amine, using a mobile phase with a pH about two units above the pKa of the amine is often beneficial to ensure it is in its neutral, free-base form, which can improve retention and peak shape.[8] A C18 column is a good starting point.[8]

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

If you are experiencing low purity after performing column chromatography, consider the following troubleshooting steps:

Troubleshooting Decision Tree for Low Purity after Chromatography

G start Low Purity After Column Chromatography check_tailing Is there significant peak tailing? start->check_tailing co_elution Are impurities co-eluting with the product? check_tailing->co_elution No add_modifier Add a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent. check_tailing->add_modifier Yes optimize_gradient Optimize the elution gradient. Try a shallower gradient. co_elution->optimize_gradient change_stationary_phase Switch to a different stationary phase (e.g., basic alumina (B75360) or amine-functionalized silica). add_modifier->change_stationary_phase Still tailing change_solvent_system Try a different solvent system (e.g., dichloromethane/methanol instead of hexane (B92381)/ethyl acetate). optimize_gradient->change_solvent_system Still co-eluting try_rpc Consider reversed-phase chromatography (RPC). change_solvent_system->try_rpc Still co-eluting

Caption: Troubleshooting logic for low purity post-chromatography.

Issue 2: Low Yield or Purity After Recrystallization

Recrystallization can be a powerful purification technique, but its success is highly dependent on the choice of solvent.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low recovery, the compound may be too soluble in the chosen solvent at low temperatures.[9] Conversely, if the purity is low, the impurities may have similar solubility profiles.[4] It is crucial to screen a variety of solvents with different polarities. Good starting points for amines include ethanol, isopropanol, ethyl acetate (B1210297), toluene, or mixtures like hexane/ethyl acetate.[4]

  • Optimize Solvent Volume: Using the minimum amount of boiling solvent to dissolve the crude product is critical.[9] Using too much solvent will result in a poor yield as more of the product will remain in the mother liquor upon cooling.[9]

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[9]

Quantitative Data Summary

The following table provides a hypothetical comparison of expected outcomes for different purification strategies based on common laboratory experience. Actual results may vary depending on the specific impurities present.

Purification MethodStationary/Mobile Phase or SolventExpected Purity RangeExpected Yield RangeCommon Issues
Normal-Phase Chromatography Silica Gel; Hexane/Ethyl Acetate gradient85-95%60-80%Peak tailing, strong adsorption of the product.[4][8]
Normal-Phase Chromatography with Basic Modifier Silica Gel; Hexane/Ethyl Acetate + 0.5% Triethylamine>98%75-90%Improved peak shape and recovery.[4][8]
Normal-Phase Chromatography on Alumina Basic Alumina; Hexane/Ethyl Acetate gradient>97%70-85%Alternative to silica to avoid acidic interactions.[4]
Reversed-Phase Chromatography C18; Water/Acetonitrile with 0.1% Formic Acid90-98%65-85%May require pH optimization for better peak shape.[8]
Recrystallization Ethanol>99% (if successful)50-70%Highly dependent on impurity profile; potential for significant product loss.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base)

This protocol is useful for an initial work-up to remove non-basic impurities.

  • Dissolve the crude 4-Methylisoquinolin-8-amine in a suitable organic solvent such as ethyl acetate.[4]

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid.

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Drain and discard the organic layer containing non-basic impurities.

  • To the aqueous layer, add a base such as aqueous ammonia or sodium hydroxide (B78521) until the pH is greater than 9.[4]

  • Extract the aqueous layer three times with fresh ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.[4]

Diagram of pH Impact on Liquid-Liquid Extraction

G cluster_0 Acidic Conditions (pH < 2) cluster_1 Basic Conditions (pH > 9) acid_amine Amine is Protonated (R-NH3+) acid_solubility Soluble in Aqueous Layer acid_amine->acid_solubility extraction_step2 Add NaOH/NH3 (Back-extraction into Organic Phase) acid_solubility->extraction_step2 base_amine Amine is in Free Base Form (R-NH2) base_solubility Soluble in Organic Layer base_amine->base_solubility extraction_step1 Add HCl (Extraction into Aqueous Phase)

Caption: Effect of pH on the solubility of 4-Methylisoquinolin-8-amine.

Protocol 2: Normal-Phase Column Chromatography with Basic Modifier

This is often the most effective chromatographic method.

  • Prepare the Slurry: In a beaker, mix silica gel with the initial mobile phase (e.g., 100% hexane or hexane with a small amount of ethyl acetate).[4][10]

  • Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[10]

  • Equilibrate: Run several column volumes of the initial mobile phase through the packed column. The mobile phase for both equilibration and elution must contain a basic modifier (e.g., 0.1-1% triethylamine).[4][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent like dichloromethane) and carefully load it onto the top of the silica bed.[4][8]

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methylisoquinolin-8-amine.[4]

General Purification Workflow

G crude Crude Product extraction Liquid-Liquid Extraction (Optional Work-up) crude->extraction chromatography Column Chromatography extraction->chromatography analysis Purity Analysis (e.g., HPLC, NMR) chromatography->analysis recrystallization Recrystallization pure_product Pure 4-Methylisoquinolin-8-amine recrystallization->pure_product analysis->recrystallization Purity < 98% analysis->pure_product Purity > 98%

Caption: A general workflow for the purification of 4-Methylisoquinolin-8-amine.

Protocol 3: Recrystallization
  • Select a Solvent: Choose a solvent in which 4-Methylisoquinolin-8-amine is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Stability of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methylisoquinoline, particularly concerning the effects of pH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and its derivatives?

This compound, as a derivative of isoquinoline (B145761), is a heterocyclic aromatic compound. Isoquinoline itself is a weak base with a pKa of 5.14.[1][2] Like other nitrogen-containing heterocycles, its stability can be influenced by environmental factors such as pH, temperature, and light.[3] Generally, isoquinoline and its derivatives are relatively stable under neutral conditions but can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[4] Oxidation can also lead to ring cleavage under vigorous conditions.[4]

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent. In acidic solutions, the nitrogen atom in the isoquinoline ring can become protonated, which may alter its electronic structure and susceptibility to nucleophilic attack or other degradation reactions. In alkaline solutions, the compound may be susceptible to base-catalyzed hydrolysis or oxidation.

Troubleshooting Guide

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variation in buffer preparation, leading to slight pH differences between experiments.

  • Troubleshooting Step: Ensure accurate and consistent preparation of all buffer solutions. Calibrate the pH meter before each use. It is also important to control the ionic strength of the solutions, as this can also influence reaction rates.[7]

  • Possible Cause: Temperature fluctuations during the experiment.

  • Troubleshooting Step: Use a calibrated, temperature-controlled water bath or incubator to maintain a constant temperature throughout the study.

  • Possible Cause: Degradation of the compound during sample preparation or analysis.

  • Troubleshooting Step: Prepare samples immediately before analysis. If this is not possible, store them under conditions that minimize degradation (e.g., refrigeration, protection from light).

Issue 2: No degradation is observed in a forced degradation study.

  • Possible Cause: The stress conditions (pH, temperature) are not stringent enough.

  • Troubleshooting Step: Increase the concentration of the acid or base, or raise the temperature of the study. The goal of a forced degradation study is to achieve 5-20% degradation.[8]

  • Possible Cause: The analytical method is not stability-indicating.

  • Troubleshooting Step: The analytical method, typically HPLC, must be able to separate the parent compound from its degradation products. Method development and validation are crucial to ensure that the method is specific and can accurately quantify the parent compound in the presence of its degradants.

Quantitative Data Summary

As extensive quantitative stability data for this compound is not publicly available, the following table presents a hypothetical dataset to illustrate how such data might be presented. This data is for illustrative purposes only and should not be considered as experimentally verified.

pHTemperature (°C)Initial Concentration (mg/mL)Concentration after 24h (mg/mL)Percent Degraded (%)
2.0601.00.8515.0
7.0601.00.982.0
12.0601.00.7822.0

Experimental Protocols

Protocol: Forced Degradation Study of this compound by Hydrolysis

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Temperature-controlled water bath

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

    • Basic Hydrolysis: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: In a volumetric flask, add a known volume of the stock solution to high-purity water or a pH 7.0 buffer to achieve a final concentration of 0.1 mg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

  • Incubation:

    • Place the acidic and basic hydrolysis samples in a temperature-controlled water bath set at 60°C.

    • Keep the neutral hydrolysis and control samples at room temperature, protected from light.

  • Sampling:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For the acidic samples, neutralize with an equimolar amount of NaOH before analysis.

    • For the basic samples, neutralize with an equimolar amount of HCl before analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Stress (0.1 M HCl) stock->acid base Basic Stress (0.1 M NaOH) stock->base neutral Neutral Stress (Water/Buffer) stock->neutral control Control Sample stock->control heat Incubate at 60°C (Acid & Base) acid->heat base->heat rt Incubate at RT (Neutral & Control) neutral->rt control->rt sampling Sample at Time Points (0, 2, 4, 8, 24h) heat->sampling rt->sampling quench Neutralize Acid/Base Samples sampling->quench hplc HPLC Analysis quench->hplc quantify Quantify Parent Peak hplc->quantify identify Identify Degradants hplc->identify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for a forced degradation study of this compound.

This technical support guide is intended to provide a foundational understanding and practical guidance for investigating the pH stability of this compound. For specific applications, further optimization of the experimental conditions may be necessary.

References

Technical Support Center: 4-Methylisoquinoline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the oxidation of 4-Methylisoquinoline solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound solutions?

A1: this compound is susceptible to degradation from several factors, primarily oxidation. Key contributors to degradation include:

  • Atmospheric Oxygen: The nitrogen atom in the isoquinoline (B145761) ring and the methyl group can be susceptible to oxidation when exposed to air.

  • Light Exposure: Photochemical degradation can occur, leading to the formation of colored impurities.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidative degradation.

  • Incompatible Solvents: Solvents that are not properly degassed or contain peroxide impurities can initiate and propagate oxidation.

  • Extreme pH: Strongly acidic or basic conditions can catalyze degradation pathways.

Q2: What are the initial signs that my this compound solution is degrading?

A2: The most common initial indicator of degradation is a change in the solution's appearance. A freshly prepared solution of pure this compound should be colorless to pale yellow. The development of a darker yellow, brown, or reddish color often signifies the formation of oxidative impurities. Additionally, you may observe the formation of particulates or a change in the solution's clarity. For quantitative assessment, a change in the purity profile when analyzed by techniques like HPLC is a definitive sign of degradation.

Q3: What are the recommended storage conditions for this compound solutions to minimize oxidation?

A3: To ensure the long-term stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Displace the air in the headspace of the storage container with an inert gas such as argon or nitrogen.

  • Light: Store solutions in amber glass vials or otherwise protected from light.

  • Container: Use tightly sealed containers to prevent exposure to atmospheric oxygen and moisture.

Troubleshooting Guide

Issue: My this compound solution has turned yellow/brown shortly after preparation.

This is a common issue indicating rapid oxidation. The following troubleshooting flowchart can help you identify and resolve the potential causes.

G start Solution Discoloration Observed solvent_check Was the solvent properly degassed (e.g., sparging with N2/Ar, sonication)? start->solvent_check peroxide_check Was the solvent checked for peroxides (especially ethers like THF, dioxane)? solvent_check->peroxide_check Yes degas_solvent Action: Degas solvent thoroughly before use. solvent_check->degas_solvent No storage_check Was the solution stored under inert gas (N2/Ar)? peroxide_check->storage_check Yes use_fresh_solvent Action: Use fresh, peroxide-free solvent or purify the solvent. peroxide_check->use_fresh_solvent No light_check Was the solution protected from light (amber vial, wrapped in foil)? storage_check->light_check Yes use_inert_gas Action: Purge the solution and headspace with an inert gas before sealing. storage_check->use_inert_gas No temp_check Was the solution stored at the recommended temperature (2-8°C)? light_check->temp_check Yes protect_from_light Action: Store in an amber vial or wrap the container in aluminum foil. light_check->protect_from_light No control_temperature Action: Ensure proper refrigerated storage and minimize time at room temperature. temp_check->control_temperature No antioxidant_check Consider adding an antioxidant (e.g., BHT) at a low concentration. temp_check->antioxidant_check Yes G cluster_prep Preparation Phase cluster_handling Handling and Storage p1 Select high-purity, peroxide-free solvent p2 Degas solvent by sparging with N2/Ar for at least 30 minutes p1->p2 p3 Weigh this compound in a clean, dry glass vial p2->p3 p4 Add degassed solvent to the desired concentration p3->p4 h1 Mix gently until fully dissolved p4->h1 h2 Purge headspace with N2/Ar h1->h2 h3 Seal vial tightly with a PTFE-lined cap h2->h3 h4 Store at 2-8°C in the dark h3->h4

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline (B145761) scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries. The development of efficient and versatile methods for the synthesis of substituted isoquinolines is, therefore, a central focus in organic chemistry. This guide provides a comparative overview of the most common classical methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions. Additionally, modern advancements, including microwave-assisted and transition-metal-catalyzed syntheses, are discussed, offering a broader perspective on the available synthetic strategies.

Classical Synthesis Methods: A Head-to-Head Comparison

The traditional approaches to isoquinoline synthesis, while well-established, each possess distinct advantages and limitations regarding substrate scope, reaction conditions, and the nature of the final product. The following sections delve into the specifics of each method, supported by quantitative data and detailed experimental protocols.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides via an intramolecular electrophilic aromatic substitution. The reaction is typically promoted by a dehydrating agent in an inert solvent under reflux conditions. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly facilitating the cyclization.

Data Presentation: Bischler-Napieralski Reaction

Substrate (β-phenethylamide)Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Acetyl-3,4-dimethoxyphenethylaminePOCl₃Acetonitrile (B52724)Reflux290
N-Acetyl-3-methoxyphenethylaminePOCl₃TolueneReflux485
N-Formyl-phenethylamineP₂O₅/POCl₃Toluene110375
N-Acetyl-4-chlorophenethylaminePPAXylene140640
N-Benzoyl-phenethylamineTf₂O, 2-chloropyridineCH₂Cl₂0192

Experimental Protocol: Bischler-Napieralski Reaction

A solution of the appropriate β-phenethylamide (1.0 equiv) in anhydrous acetonitrile (10 mL/mmol of amide) is cooled to 0 °C under a nitrogen atmosphere. Phosphorus oxychloride (2.0 equiv) is added dropwise with stirring. The reaction mixture is then heated to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully quenched with crushed ice and basified with a concentrated ammonium (B1175870) hydroxide (B78521) solution. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydroisoquinoline.

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Rearomatization Amide β-Phenethylamide Activated_Intermediate Activated Complex Amide->Activated_Intermediate + POCl₃ Reagent POCl₃ Iminium_Ion N-Acyliminium Ion Activated_Intermediate->Iminium_Ion Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H⁺ Pictet_Spengler Pictet-Spengler Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization cluster_2 Rearomatization Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Carbonyl, - H₂O Carbonyl Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Spirocyclic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized_Intermediate->Tetrahydroisoquinoline - H⁺ Pomeranz_Fritsch Pomeranz-Fritsch Reaction Mechanism cluster_0 Acetal Hydrolysis & Cyclization cluster_1 Aromatization Benzalaminoacetal Benzalaminoacetal Intermediate_1 Carbocation Intermediate Benzalaminoacetal->Intermediate_1 + H⁺, - EtOH Cyclized_Intermediate Cyclized Dihydroisoquinoline Intermediate_1->Cyclized_Intermediate Intramolecular Electrophilic Attack Isoquinoline Isoquinoline Cyclized_Intermediate->Isoquinoline - EtOH, - H⁺

Comparative Guide to HPLC Method Validation for 4-Methylisoquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methylisoquinoline with potential alternative analytical techniques. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide outlines a robust proposed HPLC-UV method based on established principles for analyzing structurally similar isoquinoline (B145761) derivatives. The performance characteristics presented are expected values and should be confirmed during formal method validation.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

For the quantification of this compound, two primary analytical techniques can be considered: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterProposed HPLC-UV MethodAlternative Method: LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate; may be susceptible to interference from compounds with similar retention times and UV spectra.High; provides structural information, minimizing interferences.
Sensitivity Lower; suitable for higher concentrations.High; ideal for trace-level quantification.
Linearity (R²) Expected ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) Expected 98-102%Typically 95-105%
Precision (%RSD) Expected ≤ 2.0%Typically ≤ 15%
Limit of Detection (LOD) Expected ~0.1 µg/mLExpected ~0.01 ng/mL
Limit of Quantitation (LOQ) Expected ~0.3 µg/mLExpected ~0.05 ng/mL
Typical Application Routine analysis, quality control of bulk drug substance.Bioanalysis, impurity profiling, analysis in complex matrices.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and method development.

Experimental Protocols

Proposed HPLC-UV Method for this compound Quantification

This proposed method is designed for the quantification of this compound in bulk drug substance or simple formulations.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be starting at 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (a common wavelength for similar compounds is around 254 nm).

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters (Based on ICH Guidelines):

The following parameters should be evaluated to validate the analytical method:

  • Specificity: Assessed by analyzing blank samples, placebo, and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Determined by injecting at least five concentrations of the reference standard and plotting the peak area against concentration. The correlation coefficient (R²) should be calculated.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the general workflow for the validation of an HPLC method for the quantification of this compound.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Data Analysis & Reporting Develop HPLC Method Develop HPLC Method Optimize Parameters Optimize Parameters Develop HPLC Method->Optimize Parameters Define Validation Parameters Define Validation Parameters Optimize Parameters->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Prepare Standards & Samples Prepare Standards & Samples Set Acceptance Criteria->Prepare Standards & Samples Perform Experiments Perform Experiments Prepare Standards & Samples->Perform Experiments Collect Data Collect Data Perform Experiments->Collect Data Analyze Results Analyze Results Collect Data->Analyze Results Compare to Criteria Compare to Criteria Analyze Results->Compare to Criteria Validation Report Validation Report Compare to Criteria->Validation Report

Caption: General workflow for HPLC method validation.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the key attributes of the proposed HPLC-UV method and the alternative LC-MS/MS method for this compound quantification.

Method Comparison cluster_hplc Proposed HPLC-UV Method cluster_lcms Alternative: LC-MS/MS Method This compound Quantification This compound Quantification HPLC_Principle Principle: UV Absorbance This compound Quantification->HPLC_Principle LCMS_Principle Principle: Mass-to-Charge Ratio This compound Quantification->LCMS_Principle HPLC_Sensitivity Sensitivity: Lower HPLC_Specificity Specificity: Moderate HPLC_Cost Cost: Lower LCMS_Sensitivity Sensitivity: Higher LCMS_Specificity Specificity: High LCMS_Cost Cost: Higher

Caption: Comparison of HPLC-UV and LC-MS/MS methods.

A Comparative Guide to 4-Methylisoquinoline and 4-Methylquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline (B57606) and isoquinoline (B145761) scaffolds stand out as privileged structures, forming the backbone of numerous therapeutic agents. Their isomeric relationship, differing only in the position of the nitrogen atom, leads to distinct electronic and steric properties that profoundly influence their biological activity. This guide provides an objective comparison of 4-methylisoquinoline and 4-methylquinoline (B147181), two fundamental building blocks in drug discovery, supported by experimental data on their synthesis, physicochemical properties, and biological activities.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the nitrogen atom from position 1 in quinoline to position 2 in isoquinoline results in tangible differences in their physicochemical characteristics. These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound4-Methylquinoline (Lepidine)
Molecular Formula C₁₀H₉NC₁₀H₉N
Molecular Weight 143.19 g/mol [1][2]143.19 g/mol [3]
Melting Point Not available9-10 °C[3]
Boiling Point Not available261-263 °C[3]
Density Not available1.083 g/mL at 25 °C[3]
pKa Not available5.67 (at 20°C)[3]
LogP Not available2.61[4]
Water Solubility Not availableSlightly soluble[3]
Appearance Not availableColorless liquid[3]

Synthesis and Experimental Protocols

The accessibility of these scaffolds through robust synthetic routes is a key consideration for their application in drug discovery programs.

Synthesis of this compound

A common route to the this compound core involves multi-step synthetic pathways. One plausible approach is the functionalization of a pre-existing isoquinoline structure. For instance, the synthesis of the important intermediate 4-methylisoquinolin-8-amine (B15247360) commences with commercially available this compound, which undergoes regioselective nitration followed by reduction.[5]

Experimental Protocol: Synthesis of 4-Methyl-8-nitroisoquinoline (from this compound) [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide (B78521) solution to a pH of approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-8-nitroisoquinoline.

Synthesis of this compound Derivative start This compound step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate 4-Methyl-8-nitroisoquinoline step1->intermediate step2 Reduction (e.g., Fe/HCl) intermediate->step2 product 4-Methylisoquinolin-8-amine step2->product

A representative synthetic workflow for a this compound derivative.
Synthesis of 4-Methylquinoline

4-Methylquinoline, also known as lepidine, can be synthesized through various methods, including the Doebner-von Miller reaction. A notable one-pot synthesis involves the reaction of aniline (B41778) with methyl vinyl ketone.

Experimental Protocol: Synthesis of 4-Methylquinoline

  • Reaction Setup: To a stirred solution of aniline in acetic acid, add activated "silferc" (ferric chloride on silica (B1680970) gel) under a nitrogen atmosphere.

  • Addition of Reagent: Stir the reaction mixture for 5 minutes and then slowly add methyl vinyl ketone over a period of 15 minutes.

  • Heating: Heat the reaction mixture to 70°C and maintain it between 70-75°C for one hour.

  • Second Catalyst: Add anhydrous zinc chloride and reflux the reaction for an additional two hours.

  • Work-up and Purification: After completion, the reaction mixture is worked up and purified to yield 4-methylquinoline. The reported yield for this method is in the range of 55-65%.[7]

Synthesis of 4-Methylquinoline aniline Aniline reaction Doebner-von Miller Reaction (silferc, ZnCl₂, Acetic Acid) aniline->reaction mvk Methyl Vinyl Ketone mvk->reaction product 4-Methylquinoline reaction->product

A one-pot synthesis of 4-methylquinoline.

Biological Activities: A Comparative Overview

While direct head-to-head comparative studies on the parent this compound and 4-methylquinoline are limited, the extensive body of research on their derivatives provides valuable insights into their potential as pharmacophores.[3]

Anticancer Activity

Both quinoline and isoquinoline scaffolds are frequently found in compounds with significant anticancer properties.[8][9] Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways.

4-Methylquinoline Derivatives: Derivatives of 4-substituted quinolines have demonstrated cytotoxicity against various cancer cell lines.[8] For example, certain 4-hydroxyquinolone analogues have shown promising IC₅₀ values against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines.[10] The anticancer activity of some quinoline derivatives is attributed to their ability to induce apoptosis and inhibit cell proliferation.[11]

This compound Derivatives: The isoquinoline core is present in many natural alkaloids with potent biological activities.[3] Phenylaminoisoquinolinequinones, for instance, have shown antiproliferative activity against human tumor cell lines.[3] The cytotoxic effects of isoquinoline alkaloids are often linked to the induction of apoptosis, cell cycle arrest, and autophagy.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds (4-methylquinoline or this compound derivatives) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value is then calculated.

Antimicrobial Activity

The quinoline and isoquinoline frameworks are also prevalent in compounds exhibiting antibacterial and antifungal properties.

4-Methylquinoline Derivatives: The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drugs.[3] Furthermore, quaternary ammonium (B1175870) salts derived from 4-methylquinoline have shown antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[12]

This compound Derivatives: The isoquinoline nucleus is found in many antimicrobial and antifungal agents.[6] For example, certain alkynyl isoquinoline derivatives have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA).[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Both quinoline and isoquinoline scaffolds have proven to be effective templates for the design of potent kinase inhibitors.[14]

4-Methylquinoline Derivatives: 4-Anilinoquin(az)oline derivatives have been identified as inhibitors of various kinases, including Protein Kinase Novel 3 (PKN3).[15] The quinoline scaffold can act as a "hinge-binder" in the ATP-binding pocket of kinases.

This compound Derivatives: Isoquinolinesulfonamides are a known class of Ser/Thr protein kinase inhibitors.[16] For instance, a derivative of 4-methyl-5-isoquinoline has been developed as a selective inhibitor of Rho-kinase.[16] Additionally, 4-cyano-3-methylisoquinoline (B179422) is a potent and specific inhibitor of protein kinase A (PKA).[1]

Kinase_Inhibition_Pathway cluster_quinoline 4-Methylquinoline Scaffold cluster_isoquinoline This compound Scaffold quinoline 4-Anilinoquinoline Derivative pkn3 PKN3 Kinase quinoline->pkn3 Inhibition downstream_pkn3 Cellular Response pkn3->downstream_pkn3 Downstream Signaling (e.g., cell migration) isoquinoline Isoquinolinesulfonamide Derivative rho_kinase Rho-Kinase isoquinoline->rho_kinase Inhibition downstream_rho Cellular Response rho_kinase->downstream_rho Downstream Signaling (e.g., actin cytoskeleton)

Kinase inhibition by quinoline and isoquinoline derivatives.

Conclusion

Both this compound and 4-methylquinoline are valuable starting points in drug discovery, each offering a distinct set of properties and biological potential. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. While 4-methylquinoline and its derivatives have a more established history, particularly in the development of antimalarial and antibacterial agents, the this compound scaffold represents a less explored but equally promising area for the discovery of novel therapeutics, especially in the realm of anticancer agents and kinase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to guide the rational design of next-generation therapeutics.

References

A Comparative Analysis of Isoquinoline and Quinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) and isoquinoline (B145761) scaffolds, both bicyclic aromatic heterocycles, are cornerstones in medicinal chemistry. Their structural rigidity, synthetic tractability, and ability to interact with a wide range of biological targets have established them as "privileged structures" in drug design. While structurally similar, the positional difference of the nitrogen atom imparts distinct physicochemical and pharmacological properties, leading to divergent therapeutic applications. This guide provides an objective, data-driven comparison of these two fundamental scaffolds to aid researchers in selecting the optimal framework for their drug discovery programs.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the nitrogen atom between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) results in measurable variations in their fundamental physicochemical properties. These differences can significantly influence pharmacokinetic and pharmacodynamic profiles of drug candidates.

PropertyQuinolineIsoquinolineReference(s)
Molecular Formula C₉H₇NC₉H₇N
Molar Mass 129.16 g/mol 129.16 g/mol
Melting Point -15 °C26-28 °C
Boiling Point 237 °C242-243 °C
pKa (of conjugate acid) 4.85 - 4.945.14 - 5.42
Dipole Moment (in Benzene) 2.19 D2.49 D
Solubility in Water Slightly solublePractically insoluble/Slightly soluble
Solubility in Organic Solvents Soluble in alcohol, ether, carbon disulfideSoluble in ethanol, acetone, diethyl ether, carbon disulfide

Biological Activities and Therapeutic Potential

Both quinoline and isoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. However, their metabolic fates and specific molecular targets often differ, leading to distinct therapeutic profiles and toxicological concerns.

A critical differentiator is their genotoxicity. Quinoline has been identified as a hepatocarcinogen in rodents, a property not observed with isoquinoline. This difference is attributed to their metabolic pathways, where quinoline is more readily metabolized to dihydrodiols, which are precursors to carcinogenic epoxides.

In the realm of oncology, derivatives of both scaffolds have been extensively explored as inhibitors of various protein kinases. The following table presents a comparative view of the anticancer activity of selected quinoline and isoquinoline derivatives.

Derivative ClassScaffoldTarget Cancer Cell LineIC50 (µM)Reference(s)
Quinoline-8-Sulfonamide (Compound 9a)QuinolineC32 (Amelanotic Melanoma)0.520
Quinoline-8-Sulfonamide (Compound 9a)QuinolineCOLO829 (Metastatic Melanoma)0.376
Quinoline-8-Sulfonamide (Compound 9a)QuinolineMDA-MB-231 (Breast Adenocarcinoma)0.609
Quinoline-8-Sulfonamide (Compound 9a)QuinolineU87-MG (Glioblastoma)0.756
Quinoline-8-Sulfonamide (Compound 9a)QuinolineA549 (Lung Carcinoma)0.496
8-Phenylaminopyrimido[4,5-c]isoquinolinequinonesIsoquinolineAGS (Gastric Adenocarcinoma)Varies
8-Phenylaminopyrimido[4,5-c]isoquinolinequinonesIsoquinolineSK-MES-1 (Lung Cancer)Varies
2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i)IsoquinolineHeLa (Cervical Cancer)Potent Inhibition
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)QuinolineMCF-7 (Breast Cancer)High % growth reduction

Signaling Pathway Modulation

Quinoline and isoquinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been developed as potent inhibitors of this pathway, targeting kinases such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Quinoline_Inhibitor Quinoline/Isoquinoline Derivatives Quinoline_Inhibitor->PI3K Inhibit Quinoline_Inhibitor->mTORC1 Inhibit VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Quinoline_Inhibitor Quinoline/Isoquinoline Derivatives Quinoline_Inhibitor->VEGFR Inhibit HER2_Signaling HER2 HER2 Receptor Dimerization Dimerization & Autophosphorylation HER2->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Scaffold_Inhibitor Quinoline/Isoquinoline Derivatives Scaffold_Inhibitor->Dimerization Inhibit

A Comparative Guide to the Biological Activity of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline (B145761), a structural isomer of quinoline, is a heterocyclic aromatic organic compound that serves as a fundamental scaffold in a vast array of biologically active molecules. The position of substituents on the isoquinoline ring system dramatically influences the pharmacological properties of its derivatives, leading to a diverse range of biological activities. This guide provides a comparative analysis of the biological activities of various isoquinoline isomers, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Analysis of Biological Activity

The substitution pattern on the isoquinoline nucleus is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have revealed that even minor changes in the position of a functional group can lead to significant differences in potency and selectivity.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is a major area of investigation. The position of substituents on the isoquinoline ring plays a crucial role in their cytotoxic effects against various cancer cell lines.

Table 1: Comparative in Vitro Anticancer Activity of Substituted Isoquinoline Isomers

Compound/IsomerCancer Cell LineIC50 (µM)Reference
3-Phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-oneHuman Tumor CellsPotent Activity[1]
3-Biphenyl-N-methylisoquinolin-1-oneHuman Cancer Cell LinesMost Potent in Series[2]
O-(3-hydroxypropyl) substituted isoquinolin-1-oneHuman Tumor Cell Lines3-5 times more active than reference[3]
7-(methylamino)isoquinoline-5,8-dione (B1208484)AGS (Gastric Adenocarcinoma)1.52[4]
6-bromo-7-(methylamino)isoquinoline-5,8-dioneAGS (Gastric Adenocarcinoma)0.21[4]
7-(methylamino)isoquinoline-5,8-dioneSK-MES-1 (Lung Carcinoma)2.16[4]
6-bromo-7-(methylamino)isoquinoline-5,8-dioneSK-MES-1 (Lung Carcinoma)0.49[4]
7-(methylamino)isoquinoline-5,8-dioneJ82 (Bladder Carcinoma)0.93[4]
6-bromo-7-(methylamino)isoquinoline-5,8-dioneJ82 (Bladder Carcinoma)0.28[4]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that substitution at the 3-position of the isoquinoline ring can lead to potent anticancer compounds.[1][2] For instance, a study on isoquinolin-1-ones found that a 3-biphenyl-N-methyl substituted derivative was the most potent in a series tested against five human cancer cell lines.[2] Furthermore, modifications to the substituent at the 3-position can significantly enhance activity.[3] The addition of a bromine atom at the 6-position of a 7-(methylamino)isoquinoline-5,8-dione significantly increased its cytotoxic potency against gastric, lung, and bladder cancer cell lines.[4]

Antimicrobial Activity

Isoquinoline derivatives also exhibit a broad spectrum of antimicrobial activities. The position and nature of substituents are crucial for their efficacy against various bacterial and fungal strains.

Table 2: Comparative Antibacterial Activity of Tricyclic Isoquinoline Derivatives

CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecium (µg/mL)Reference
8d16-128[5]
8f323264[5]

The unique tricyclic core structure of certain isoquinoline compounds has been investigated for potential antibacterial properties.[5] The variation in activity between compounds 8d and 8f highlights the influence of the substitution pattern on the isoquinoline core.

Vasoactivity

The vascular effects of isoquinoline derivatives are also dependent on their isomeric structure. A comparative study of 3-methylisoquinoline (B74773) and papaverine (B1678415) derivatives revealed differences in their affinity for α1-adrenoceptors and calcium channel binding sites.[6] The planarity of the isoquinoline ring in papaverine appears to facilitate its interaction with Ca2+-channels and phosphodiesterases (PDEs), while the more flexible tetrahydroisoquinoline ring of its derivatives shows increased binding to α1-adrenoceptors.[6][7] Interestingly, 3-methylisoquinoline showed no effect on any of the binding sites assayed in this particular study, indicating that the substituent and its position are critical for this specific activity.[6][7]

Experimental Protocols

Accurate and reproducible biological data are foundational to any comparative study. The following are detailed methodologies for key experiments cited in the evaluation of isoquinoline isomers.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][8][9]

Materials:

  • 96-well microplates

  • Test isoquinoline isomers

  • Human cancer cell lines (e.g., AGS, SK-MES-1, J82)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isoquinoline isomers. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (e.g., 50 µL of 5 mg/mL stock) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as DMSO (e.g., 150 µL), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

G A Cancer Cell Seeding in 96-well plates B Overnight Incubation (Cell Adhesion) A->B C Treatment with Isoquinoline Isomers B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (Formazan Formation) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining the in vitro cytotoxicity of isoquinoline isomers.

Signaling Pathways

The biological effects of isoquinoline isomers are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[10][11][12][13][14] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Isoquinoline Isoquinoline Isomer Isoquinoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by isoquinoline isomers.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Receptor Cell Surface Receptor Stimuli->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates Response Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->Response Isoquinoline Isoquinoline Isomer Isoquinoline->Raf Inhibits

Caption: The MAPK/ERK signaling pathway, a potential target for isoquinoline isomers.

References

Verifying the Blueprint of a Molecule: A Guide to Confirming 4-Methylisoquinoline Structure via NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for confirming the structure of 4-Methylisoquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures. We present a detailed comparison with a closely related alternative, 4-methylquinoline, supported by experimental data and protocols.

At the heart of structural confirmation lies the analysis of the unique magnetic environments of atomic nuclei within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide a detailed fingerprint of the molecular structure, allowing for unambiguous identification.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. Below is a comparative summary of the experimental ¹H and ¹³C NMR chemical shifts for this compound and a common structural isomer, 4-Methylquinoline. The data is presented for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a standard solvent for NMR analysis.

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound H-18.98 (s)151.9
H-38.45 (s)143.5
H-58.15 (d)128.8
H-67.65 (ddd)127.4
H-77.55 (ddd)127.1
H-87.95 (d)129.5
4-CH₃2.65 (s)18.5
C-4-133.2
C-4a-135.5
C-8a-126.9
4-Methylquinoline H-28.80 (d)150.1
H-37.25 (d)121.5
H-58.05 (d)129.6
H-67.60 (ddd)123.8
H-77.70 (ddd)129.3
H-88.10 (d)125.9
4-CH₃2.60 (s)18.8
C-4-144.2
C-4a-148.0
C-8a-128.8

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. Multiplicities are denoted as s (singlet), d (doublet), and ddd (doublet of doublet of doublets).

The distinct differences in the chemical shifts, particularly for the protons and carbons in the heterocyclic ring, provide a clear basis for distinguishing between this compound and its isomer. For instance, the chemical shifts of H-1 and H-3 in this compound are significantly different from those of H-2 and H-3 in 4-Methylquinoline, reflecting the different placement of the nitrogen atom in the bicyclic system.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed experimental protocols for the synthesis of this compound and the subsequent NMR analysis are provided.

Synthesis of this compound

A common route to synthesize this compound is through the Pomeranz-Fritsch reaction. The general workflow is outlined below.

G A Start: Commercially available reagents B Step 1: Formation of Schiff base from aminoacetaldehyde dimethyl acetal (B89532) and a substituted benzaldehyde (B42025) A->B Reaction C Step 2: Cyclization using a strong acid (e.g., sulfuric acid) B->C Acid-catalyzed D Step 3: Aromatization to yield this compound C->D Dehydration E Purification (e.g., column chromatography) D->E Isolation F Characterization by NMR E->F Analysis

Synthesis and Confirmation Workflow

Materials:

  • Substituted benzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Concentrated sulfuric acid

  • Appropriate organic solvents (e.g., ethanol, dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Schiff Base Formation: Dissolve the substituted benzaldehyde and aminoacetaldehyde dimethyl acetal in ethanol. Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: Slowly add the Schiff base solution to chilled concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.

  • Aromatization and Work-up: After the cyclization is complete, carefully pour the reaction mixture onto ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

NMR Sample Preparation and Analysis

The quality of the NMR spectrum is highly dependent on the sample preparation.

G A Synthesized this compound B Dissolve ~10-20 mg in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B Solubilization C Filter solution into a clean, dry 5 mm NMR tube B->C Filtration D Acquire 1H NMR spectrum C->D Spectroscopy E Acquire 13C NMR spectrum D->E Spectroscopy F Process and analyze data E->F Interpretation

NMR Analysis Workflow

Materials:

  • Synthesized this compound (5-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube and cap

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

  • Vial

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Gently swirl the vial to dissolve the sample completely.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 to 32 scans.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (for CDCl₃, δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

By carefully following these protocols and comparing the acquired NMR data with the reference values provided, researchers can confidently confirm the successful synthesis and structural integrity of this compound, ensuring the reliability of their subsequent research and development efforts.

A Comparative Guide to Purity Analysis of 4-Methylisoquinoline: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and development of pharmaceutical intermediates like 4-Methylisoquinoline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE)—for the purity analysis of this compound. The information presented is supported by established experimental protocols and performance data from closely related compounds to facilitate methodology selection and optimization.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of aromatic nitrogen heterocycles, providing a basis for comparing their suitability for the purity analysis of this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity (R²) ≥ 0.999≥ 0.996≥ 0.996
Limit of Detection (LOD) 0.01 - 10 ng/mL0.2 - 9.0 ng/g0.26 - 2.75 µg/L
Limit of Quantitation (LOQ) 0.02 - 20 ng/mL0.6 - 30 ng/g0.8 - 10 µg/L
Precision (RSD%) < 2%< 15%< 12%
Accuracy (Recovery %) 98 - 102%81 - 117%74 - 108%

Note: The data presented is a representative range compiled from studies on analogous heterocyclic and aromatic amine compounds due to the limited availability of specific validation data for this compound.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reverse-phase HPLC approach, suitable for the separation of this compound from its potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

    • B: Acetonitrile.

  • Elution: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). A gradient elution may be employed for complex impurity profiles.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[1]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1) for concentrated samples or Splitless for trace analysis.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent like dichloromethane (B109758) or methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC-MS analysis.

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency and is particularly useful for charged analytes.

Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm I.D., effective length 50 cm).

  • Background Electrolyte (BGE): 40 mmol/L Sodium Phosphate buffer, pH adjusted to 1.7.[6]

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Temperature: 25 °C.

  • Detection: UV detection at 214 nm.

Sample Preparation:

  • Dissolve the this compound sample in the background electrolyte to a concentration of approximately 1 mg/mL.

  • Further dilute with the BGE as needed to fall within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter.

Methodology Visualization

The following diagrams illustrate the logical workflow for purity analysis and a comparison of the key characteristics of the discussed analytical techniques.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Processing cluster_result Result Sample This compound Sample Dissolution Dissolution in Suitable Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS CE Capillary Electrophoresis Filtration->CE Chromatogram Obtain Chromatogram/Electropherogram HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation Report Purity Report PurityCalculation->Report

Figure 1. General workflow for the purity analysis of this compound.

TechniqueComparison cluster_hplc HPLC cluster_gcms GC-MS cluster_ce Capillary Electrophoresis HPLC_Strengths Strengths: - High Precision & Accuracy - Robust & Reproducible - Suitable for non-volatile compounds HPLC_Weaknesses Weaknesses: - Higher solvent consumption - Potential for peak tailing with basic compounds GCMS_Strengths Strengths: - High resolution - Excellent for volatile impurities - Mass spectrometric identification GCMS_Weaknesses Weaknesses: - Requires analyte volatility - Potential for thermal degradation CE_Strengths Strengths: - High separation efficiency - Low sample and reagent consumption - Fast analysis times CE_Weaknesses Weaknesses: - Lower concentration sensitivity - Reproducibility can be challenging PurityAnalysis Purity Analysis of this compound PurityAnalysis->HPLC_Strengths Consider for routine QC PurityAnalysis->GCMS_Strengths Consider for volatile impurity profiling PurityAnalysis->CE_Strengths Consider for rapid, high-efficiency screening

References

A Comparative Guide to the Spectral Analysis of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4-Methylisoquinoline and its structural analogs, isoquinoline (B145761) and 1-methylisoquinoline. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and drug development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its common alternatives.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data
CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound Aromatic Protons: ~7.0-9.0 (multiplets), Methyl Protons: ~2.5 (singlet)
Isoquinoline 9.22 (s, 1H), 8.52 (d, 1H), 8.05 (d, 1H), 7.85 (d, 1H), 7.72 (t, 1H), 7.60 (t, 1H), 7.55 (d, 1H)[1]
1-Methylisoquinoline 8.19 (d, 1H), 7.95 (d, 1H), 7.67 (t, 1H), 7.59-7.53 (m, 2H), 2.91 (s, 3H)[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
CompoundChemical Shift (δ) [ppm]
This compound Spectral data indicates the presence of 10 distinct carbon signals.[3]
Isoquinoline 152.8, 143.2, 135.9, 130.4, 128.9, 127.6, 127.4, 126.6, 120.6[4]
1-Methylisoquinoline 161.9, 142.0, 136.2, 129.8, 127.1, 126.9, 125.8, 124.0, 119.5, 22.9
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings)
Isoquinoline 3050 (C-H aromatic), 1620 (C=N), 1580, 1495, 1460 (C=C aromatic), 745 (C-H oop)[5]
1-Methylisoquinoline 3050 (C-H aromatic), 2925 (C-H aliphatic), 1620 (C=N), 1580, 1490 (C=C aromatic)[1][6]
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 143.18Not explicitly available
Isoquinoline 129.16102, 77, 51[7]
1-Methylisoquinoline 143.19142, 115, 89[8][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two KBr or NaCl plates to create a thin film.[10]

  • Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly onto the ATR crystal.[2]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The typical spectral range is 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[11]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and interpretation of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or place on ATR Sample->IR_Prep MS_Prep Introduce into Vacuum Chamber Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern MS_Acq->MS_Analysis Structure Proposed Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

A typical workflow for spectral analysis.

References

Validating the Mechanism of Action of 4-Methylisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 4-methylisoquinoline derivatives are emerging as a promising class of molecules with potential therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the purported mechanism of action of this compound derivatives against established alternatives, supported by representative experimental data and detailed protocols.

Disclaimer: Specific experimental data for a broad range of this compound derivatives is limited in the public domain. The data presented for this class of compounds is representative and extrapolated from studies on structurally related isoquinoline and quinazoline (B50416) analogues to provide a contextual framework for their potential efficacy.

Mechanism of Action: Kinase Inhibition

The primary proposed mechanism of action for many isoquinoline and quinazoline derivatives is the inhibition of protein kinases.[2][3] These enzymes play a critical role in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. By competitively binding to the ATP-binding site of these kinases, this compound derivatives can block downstream signaling, leading to an anti-proliferative effect in cancer cells.

A key signaling cascade often implicated is the Receptor Tyrosine Kinase (RTK) pathway. Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) can disrupt downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately inducing cell cycle arrest and apoptosis.[1]

Signaling Pathway of a Representative Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->RTK

Caption: Proposed mechanism of action for this compound derivatives via inhibition of a Receptor Tyrosine Kinase.

Comparative Performance Data

To contextualize the potential efficacy of this compound derivatives, their hypothetical performance is compared with established quinazoline-based kinase inhibitors, Gefitinib (B1684475) and Lapatinib (B449), and other relevant isoquinoline derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Antiproliferative Activity (IC50 in µM) against Cancer Cell Lines
Compound ClassDerivative ExampleMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Hypothetical Derivative A ~5-15 ~10-25
QuinazolineGefitinib>10[4]0.015 - 0.5[5][6]
QuinazolineLapatinib0.025 - 7.9[1][7][8]>10
QuinazolineAK-10 (Morpholine substituted)3.15[9][10]8.55[9][10]
TetrahydroisoquinolineGM-3-1210.43 (as µg/mL)[11]-
Table 2: In Vitro Kinase Inhibitory Activity (IC50 in nM)
Compound ClassDerivative ExampleTarget KinaseIC50 (nM)
This compound Hypothetical Derivative B EGFR ~20-100
This compound Hypothetical Derivative C HER2 ~50-200
QuinazolineGefitinibEGFR2-37
QuinazolineLapatinibEGFR10.8[7]
QuinazolineLapatinibHER29.2 - 13[7][12]
Pyrazolo[3,4-g]isoquinolineCompound 1bHaspin57[3]
Pyrazolo[3,4-g]isoquinolineCompound 1cHaspin66[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives and alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[13]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[13]

Experimental Workflow for Cell Viability Assay

G A Seed cells in 96-well plate B Incubate 24 hours A->B C Treat with varying concentrations of compounds B->C D Incubate 48-72 hours C->D E Add MTT solution D->E F Incubate 2-4 hours E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate IC50 H->I

Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified target kinase (e.g., EGFR, HER2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and varying concentrations of the test compound in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection reagent that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Logical Relationship for Kinase Inhibition Assay

G cluster_input Input Components cluster_process Assay Process cluster_output Output Data Kinase Purified Kinase Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction Substrate Kinase Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (e.g., this compound derivative) Inhibitor->Reaction Inhibits Detection Detection of Phosphorylation/ADP Reaction->Detection IC50 IC50 Value Detection->IC50

Caption: Logical flow of an in vitro kinase inhibition assay.

References

Comparative Analysis of 4-Methylisoquinoline-Based Compounds: Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Within this class, 4-methylisoquinoline derivatives are being explored as potential therapeutic agents, particularly as kinase inhibitors.[2] Understanding the cross-reactivity profile of these compounds is crucial for developing selective and effective drugs with minimal off-target effects.[3] This guide provides a comparative analysis of available cross-reactivity data for this compound-based compounds and related isoquinoline derivatives, alongside detailed experimental protocols for their evaluation.

Comparative Cross-Reactivity Data

Direct and comprehensive cross-reactivity profiling for a wide range of this compound-based compounds against a large kinase panel is not extensively available in the public domain.[2] However, data from specific compounds and related isoquinoline derivatives offer valuable insights into their potential selectivity.

Table 1: Kinase Inhibition Profile of (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)

(S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, also known as H-1152P, is a known Rho-kinase inhibitor. The following table summarizes its inhibitory constants (Ki) against Rho-kinase and two other common kinases, demonstrating its selectivity.

CompoundTarget KinaseOff-Target KinaseOff-Target Kinase
Rho-kinase Protein Kinase A (PKA) Protein Kinase C (PKC)
H-1152P 1.6 nM[4]630 nM[4]9270 nM[4]

Table 2: Cross-Reactivity Profile of Pyrazolo[3,4-g]isoquinoline Derivatives

While not strictly this compound compounds, the following pyrazolo[3,4-g]isoquinoline derivatives provide a useful case study in the cross-reactivity of the broader isoquinoline scaffold. The data below presents the half-maximal inhibitory concentrations (IC50) against a panel of kinases.

Compound IDHaspin (IC50, nM)CLK1 (IC50, nM)DYRK1A (IC50, nM)CDK9 (IC50, nM)
1b 57[5]>10000>10000>10000
1c 66[5]>10000>10000>10000
3a >1000120250130
3c >100011016090

Experimental Protocols

To assess the cross-reactivity and biological effects of this compound-based compounds, standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[2]

Materials:

  • Recombinant kinase

  • Kinase substrate

  • Test compound (this compound derivative)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions. Prepare the kinase, substrate, and ATP to the desired concentrations in kinase buffer.[6]

  • Reaction Setup: Add the kinase, substrate, and test compound dilutions to the wells of the assay plate.[6]

  • Initiation: Start the kinase reaction by adding ATP to all wells.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[2][6]

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of ADP produced and inversely correlates with kinase activity.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[7][8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., acidified isopropanol)[8]

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizations

Kinase Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Cellular Assays Compound This compound Derivatives HTS High-Throughput Screening (Single Concentration) Compound->HTS DoseResponse Dose-Response Assay (IC50 Determination) HTS->DoseResponse Active 'Hits' KinasePanel Kinase Panel Screening (Cross-Reactivity) DoseResponse->KinasePanel Potent Compounds CellViability Cell Viability/Cytotoxicity (e.g., MTT Assay) KinasePanel->CellViability Selective Compounds TargetEngagement Target Engagement Assays CellViability->TargetEngagement

Workflow for kinase inhibitor screening.
PI3K/Akt/mTOR Signaling Pathway

Many isoquinoline-based kinase inhibitors target components of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[2]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Assessing the Novelty of Synthesized 4-Methylisoquinoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. The isoquinoline (B145761) core is a well-established pharmacophore present in numerous bioactive compounds, making its derivatives, such as 4-methylisoquinoline, a promising area of exploration for new therapeutic agents.[1][2] This guide provides a comparative analysis of synthesized this compound derivatives, presenting their performance against other alternatives with supporting experimental data to aid in the assessment of their novelty and potential for further development.

The introduction of a methyl group at the 4-position of the isoquinoline ring can significantly influence the compound's physicochemical properties and biological activity.[1] This guide will delve into the antiproliferative and kinase inhibitory activities of these derivatives, providing a framework for comparison with existing compounds.

Comparative Performance Data

To objectively assess the novelty of newly synthesized this compound derivatives, their biological activity must be compared against known compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various isoquinoline and quinoline (B57606) derivatives against a panel of human cancer cell lines and protein kinases. Lower IC50 values are indicative of greater potency.

Table 1: Antiproliferative Activity of Isoquinoline and Related Derivatives against Human Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)
Substituted Isoquinolin-1-ones Various Human Cancer Cell LinesVaries
3-Biphenyl-N-methylisoquinolin-1-oneVarious Human Cancer Cell LinesPotent
Phenylaminoisoquinolinequinones AGS (Gastric Adenocarcinoma)Varies
SK-MES-1 (Lung Cancer)Varies
Pyrrolo[2,1-a]isoquinoline Derivatives
Lamellarin DMultiple Cancer Cell Lines0.038 - 0.110
Lamellarin KMultiple Cancer Cell Lines0.038 - 0.110
Lamellarin MMultiple Cancer Cell Lines0.038 - 0.110
Lamellarin NSK-MEL-5 (Melanoma)0.187
3-(p-Tolyl) isoquinolin-1-amine (FX-9) RS4;11 (B-cell Acute Lymphoblastic Leukemia)0.54
SEM (B-cell Acute Lymphoblastic Leukemia)Not specified
Jurkat (T-cell Acute Lymphoblastic Leukemia)Not specified
CEM (T-cell Acute Lymphoblastic Leukemia)1.94
4-Methyl Quinazoline (B50416) Derivatives (23 & 36) HCT116 (Colon Carcinoma)Varies
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one H1299 (Non-small cell lung cancer)1.41
SKBR-3 (Breast Cancer)0.70
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) MDA-MB-231 (Breast Cancer)0.11

This table presents a selection of data from multiple sources to provide a basis for comparison.[1][3][4][5][6]

Table 2: Kinase Inhibitory Activity of Isoquinoline and Related Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)
Isoquinoline-tethered Quinazoline (14a) HER2<100
Pyrazolo[3,4-g]isoquinoline (1b) Haspin57
Pyrazolo[3,4-g]isoquinoline (1c) Haspin66
Pyrazolo[3,4-g]isoquinoline (2c) Haspin62
1H-Pyrrolo[3,2-g]isoquinoline Derivatives (3, 15-17) Haspin10 - 80
4-Methyl Quinazoline Derivatives PI3KNanomolar Potency
Isoquinoline Sulfonamide Derivatives ROCK1, ROCK2, PKA, PKCVaries

This table provides a summary of kinase inhibition data for comparative purposes.[4][7][8][9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are methodologies for key assays used to evaluate the biological activity of synthesized this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Synthesized this compound derivatives

  • Target kinase (e.g., EGFR, HER2, PI3K)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, fluorescently labeled antibodies)

  • 96- or 384-well plates

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, and varying concentrations of the synthesized this compound derivatives in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format used. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Visualizing Key Biological Pathways and Workflows

Understanding the mechanism of action of novel compounds often involves examining their effects on key cellular signaling pathways. Furthermore, visualizing experimental workflows can enhance clarity and reproducibility.

Experimental Workflow for Novelty Assessment

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_novelty Novelty Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Cell_Viability Cell Viability Assay (MTT) Structural_Elucidation->Cell_Viability Kinase_Inhibition Kinase Inhibition Assay Structural_Elucidation->Kinase_Inhibition SAR_Analysis SAR Analysis Cell_Viability->SAR_Analysis Kinase_Inhibition->SAR_Analysis Data_Comparison Data Comparison with Known Compounds SAR_Analysis->Data_Comparison Mechanism_of_Action Mechanism of Action Studies Data_Comparison->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for Synthesis and Novelty Assessment.

PI3K/Akt/mTOR Signaling Pathway

Many isoquinoline and quinazoline derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Its aberrant activation is implicated in various cancers, making it a viable target for anticancer drug development.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

References

A Comparative Guide to Isoquinoline Synthesis: Benchmarking Novel Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. The development of efficient and versatile methods for the synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of established isoquinoline synthesis routes with modern, innovative methods, supported by experimental data to inform methodological choices in research and development.

Established Synthesis Routes: The Classics

For over a century, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the workhorses for constructing the isoquinoline core. These methods, while robust and historically significant, often require harsh conditions and may have limitations in substrate scope and functional group tolerance.

Method General Transformation Typical Reaction Conditions Yield Range (%) Key Advantages Limitations
Bischler-Napieralski Reaction β-Arylethylamide cyclizationDehydrating agents (POCl₃, P₂O₅), refluxing in inert solvent (e.g., toluene, acetonitrile)40-92%[1]Good for 1-substituted-3,4-dihydroisoquinolinesRequires harsh acidic conditions, sensitive functional groups may not be tolerated, requires subsequent oxidation for aromatization.[2][3]
Pictet-Spengler Reaction β-Arylethylamine condensation with an aldehyde/ketoneAcid catalyst (e.g., HCl, TFA), protic or aprotic solvent, room temperature to refluxModerate to Excellent[4]Can be performed under milder, even physiological, conditions for activated systems; direct formation of tetrahydroisoquinolines.[4]Less effective for electron-deficient aromatic rings, which may require stronger acids and higher temperatures.[4]
Pomeranz-Fritsch Reaction Condensation of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetalStrong acid catalyst (e.g., concentrated H₂SO₄), heatingVaries widely[5]Provides access to unsubstituted or C1-substituted isoquinolines.[6]Often gives low yields due to side reactions; harsh acidic conditions.[5]

Modern Synthetic Approaches: A New Era of Isoquinoline Synthesis

Recent years have witnessed a surge in the development of novel isoquinoline synthesis methodologies, driven by the advent of transition-metal catalysis, photoredox catalysis, and continuous flow technologies. These modern approaches often offer milder reaction conditions, broader substrate scope, and improved efficiency.

Transition-Metal-Catalyzed C-H Activation

Transition-metal catalysis, particularly utilizing rhodium and palladium, has revolutionized the synthesis of isoquinolines by enabling the direct functionalization of otherwise inert C-H bonds.

Catalyst System General Transformation Typical Reaction Conditions Yield Range (%) Key Advantages
Rhodium (Rh) Annulation of benzamides/imines with alkynes[Cp*RhCl₂]₂ or similar catalyst, often with a copper co-oxidant, various solvents (e.g., DCE, H₂O), 80-120 °C39-96%[2]High efficiency and regioselectivity, broad substrate scope.[7]
Palladium (Pd) α-Arylation of ketones followed by cyclizationPd catalyst (e.g., Pd(OAc)₂), ligand, base (e.g., K₃PO₄), solvent (e.g., toluene), 80-110 °C69-97% (for cyclization step)[8]Convergent approach, excellent yields, tolerates a wide range of functional groups.[8]
Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful, green alternative for isoquinoline synthesis, allowing for reactions to proceed under mild conditions.

Method General Transformation Typical Reaction Conditions Yield Range (%) Key Advantages
Visible-Light-Mediated Cyclization Cyclization of 2-alkynylbenzaldehyde oximes or similar precursorsPhotocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂), visible light source (e.g., blue or green LEDs), room temperatureModerate to Good[9]Mild, environmentally friendly conditions, high functional group tolerance.
Continuous Flow Synthesis

Continuous flow technology offers significant advantages in terms of safety, scalability, and reaction optimization for isoquinoline synthesis.

Method General Transformation Typical Throughput Yield (%) Key Advantages
Flow-based Pictet-Spengler Cyclization of a β-arylethylamine with an aldehydeCan reach g/h scale75-90%Enhanced safety, rapid optimization, improved reproducibility, and scalability.[8]

Experimental Protocols

Bischler-Napieralski Reaction: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Cyclization
  • Materials: N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, Phosphorus oxychloride (POCl₃), anhydrous Toluene.

  • Procedure: To a solution of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in anhydrous toluene, add POCl₃ (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up to isolate the 3,4-dihydroisoquinoline (B110456) product, which can be subsequently reduced with NaBH₄ to yield the tetrahydroisoquinoline.[10]

Rhodium-Catalyzed C-H Activation: Synthesis of Isoquinolones
  • Materials: N-(pivaloyloxy)benzamide, alkyne, [Cp*RhCl₂]₂, AgSbF₆, and 1,2-dichloroethane (B1671644) (DCE).

  • Procedure: To a mixture of N-(pivaloyloxy)benzamide (0.2 mmol), alkyne (0.3 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.04 mmol, 20 mol %) is added DCE (1.0 mL). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography to afford the desired isoquinolone.

Visible-Light Photoredox Synthesis of Isoquinolines
  • Materials: 2-Alkynylbenzaldehyde oxime, photocatalyst (e.g., Eosin Y), 1,4-cyclohexadiene (B1204751), Cs₂CO₃, and a solvent such as acetonitrile.

  • Procedure: A mixture of the 2-alkynylbenzaldehyde oxime (1.0 equiv), photocatalyst (e.g., 2 mol %), 1,4-cyclohexadiene (2.0 equiv), and Cs₂CO₃ (2.0 equiv) in the chosen solvent is degassed and then irradiated with a visible light source (e.g., green LEDs) at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up and the product purified by column chromatography.

Mandatory Visualizations

Experimental Workflow: Transition-Metal-Catalyzed Isoquinoline Synthesis

experimental_workflow General Workflow for Transition-Metal-Catalyzed Isoquinoline Synthesis start Starting Materials (e.g., Benzamide, Alkyne) reaction Reaction Setup - Inert Atmosphere - Solvent Addition - Heating start->reaction catalyst Catalyst System (e.g., [Cp*RhCl2]2, Co-oxidant) catalyst->reaction workup Reaction Workup - Cooling - Filtration - Extraction reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product Isoquinoline Product purification->product

Caption: A generalized experimental workflow for synthesizing isoquinolines via transition-metal catalysis.

Signaling Pathway: Berberine's Anti-Cancer Mechanism

berberine_pathway Simplified Signaling Pathway of Berberine in Cancer Cells berberine Berberine ampk AMPK Activation berberine->ampk nfkB NF-κB Inhibition berberine->nfkB mtor mTOR Inhibition ampk->mtor proliferation_growth Inhibition of Cell Proliferation & Growth mtor->proliferation_growth cyclinD1_survivin Decreased CyclinD1 & Survivin nfkB->cyclinD1_survivin caspase3 Caspase-3 Cleavage nfkB->caspase3 cyclinD1_survivin->proliferation_growth apoptosis Induction of Apoptosis caspase3->apoptosis

Caption: Berberine's dual inhibitory action on mTOR and NF-κB pathways, leading to anticancer effects.[6]

References

Validating Biological Screen Hits: A Comparative Guide to 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the results of a biological screen where 4-Methylisoquinoline has been identified as a potential "hit." Recognizing that the isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, this guide will focus on a validation workflow centered around a hypothetical kinase target. We will objectively compare the potential performance of this compound with established kinase inhibitors, providing supporting experimental data and detailed protocols to empower researchers in their hit-to-lead optimization efforts.

Executive Summary

The validation of a hit from a high-throughput screen (HTS) is a critical step in the drug discovery pipeline, aimed at eliminating false positives and confirming the biological activity of the compound of interest. This guide outlines a robust, multi-step validation workflow for a hypothetical this compound hit. The process begins with hit confirmation and chemoinformatic assessment, proceeds to in vitro enzymatic and biophysical assays to confirm target engagement and determine potency, and culminates in cellular assays to assess on-target activity in a more physiologically relevant context.

We will compare the potential kinase inhibitory profile of this compound with two alternatives:

  • H-89: A well-characterized, potent, and selective inhibitor of Protein Kinase A (PKA).

  • 4-Anilinoquinolines: A class of kinase inhibitors with a different scaffold, known to target kinases such as Protein Kinase Novel 3 (PKN3) and Cyclin G-associated kinase (GAK).

By presenting detailed experimental protocols and comparative data, this guide aims to provide researchers with the necessary tools to rigorously validate their screening results and make informed decisions about progressing this compound or exploring alternative chemical scaffolds.

Comparative Kinase Inhibition Profiles

To provide a tangible comparison, the following table summarizes the inhibitory activity (IC50 values) of a close analog of our hypothetical hit, 4-Cyano-3-methylisoquinoline, and the well-established PKA inhibitor, H-89, against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is included as a reference.

Kinase Target4-Cyano-3-methylisoquinoline IC50 (nM)H-89 IC50 (nM)Staurosporine IC50 (nM)
PKA 30 - 40 [1]48 - 135 [2][3][4][5]15 [1]
PKBα (AKT1)>10,000[1]2600[2]-
PKC>10,000[1]>24,000[1]6[1]
MLCK>10,000[1]--
CDPK>10,000[1]--
S6K1-80[2]-
MSK1-120[2]-
ROCKII-270[2]-
MAPKAP-K1b-2800[2]-

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Hit Validation Workflow

A systematic approach is crucial to confidently validate a screening hit. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: In Vitro Target Engagement & Potency cluster_2 Phase 3: Cellular Activity & Selectivity cluster_3 Decision Point A Primary Screen Hit (this compound) B Hit Confirmation (Dose-Response) A->B C Chemoinformatic Analysis (PAINS, Lipinski's Rule of 5) B->C D Compound Purity & Identity Confirmation (LC-MS, NMR) C->D E In Vitro Kinase Assay (e.g., ADP-Glo™) D->E F Orthogonal Assay (e.g., HTRF® KinEASE™) E->F G Biophysical Binding Assay (e.g., Surface Plasmon Resonance) F->G H Cell-Based Target Engagement Assay G->H I Cellular Phenotypic Assay J Kinase Selectivity Profiling K Proceed to Lead Optimization? J->K PKA_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Cellular Substrates PKA_active->Substrates Phosphorylates Response Cellular Response Substrates->Response Inhibitor This compound (Hypothetical) Inhibitor->PKA_active Inhibits Scaffolds cluster_0 This compound cluster_1 4-Anilinoquinoline node_a node_a node_b node_b

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 4-Methylisoquinoline, a heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[1] Improper disposal can lead to serious consequences, making it imperative to follow established protocols for hazardous waste management.[1]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[4]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.[4]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

In the event of accidental contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3][5]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]

Summary of Disposal Considerations

CharacteristicGuidelineSource
Waste Classification Hazardous Waste[1][4]
Primary Hazards Potential for skin, eye, and respiratory irritation. Potential environmental hazard.[2][3][4]
Container Type Dedicated, properly labeled, sealed, and chemically compatible hazardous waste container.[4][6][7]
Waste Segregation Isolate from other waste streams. Do not mix with incompatible chemicals.[4][6]
Labeling Affix a hazardous waste label with the full chemical name and hazard warnings.[4][7][8]
Storage Store in a designated Satellite Accumulation Area (SAA).[4][6]
Final Disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) office for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure compliance with safety and environmental regulations.

  • Waste Segregation: Isolate waste containing this compound from all other waste streams to prevent accidental reactions.[4]

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof hazardous waste container with a secure screw-on cap.[4][6][7] The container should be in good condition, free from rust or leaks.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[7][8] The label should also include the accumulation start date and identify the specific hazards (e.g., "Toxic," "Irritant").[1]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in the designated container.[8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

    • Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent paper, and weighing boats, should be double-bagged in clear plastic bags and placed in a designated container for solid hazardous waste.[7][8]

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][6] This area must be inspected weekly for any signs of leakage.[6]

  • Arrange for Pickup: Once the waste container is full, or within one year of the accumulation start date for partially filled containers, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[4][6]

  • Final Disposal: The collected waste will be transported by authorized personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper treatment and disposal in accordance with federal and state regulations.[4][10]

Important Note on Experimental Protocols: No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. It is strongly recommended to consult with your institution's EHS department for guidance on any potential chemical treatment procedures before disposal.

Disposal Workflow

Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate Begin Disposal containerize Place in Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or 1-Year Limit Reached final_disposal Transport to Licensed Disposal Facility (TSDF) contact_ehs->final_disposal

Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Methylisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.